4,6-Dichloro-2,5-diethylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2,5-diethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-7(9)11-6(4-2)12-8(5)10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYKKFVBOLHIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)CC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342422-66-5 | |
| Record name | 4,6-dichloro-2,5-diethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloro-2,5-diethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4,6-Dichloro-2,5-diethylpyrimidine, with CAS number 1342422-66-5, is a substituted pyrimidine that holds significant potential as a versatile building block in modern organic synthesis. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic placement of two reactive chlorine atoms at the 4 and 6 positions, coupled with the presence of two ethyl groups, makes this compound a valuable intermediate for the synthesis of a diverse array of more complex molecules, particularly in the pursuit of novel kinase inhibitors and other biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the known and inferred properties, synthesis, reactivity, and potential applications of this compound, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
While specific experimental data for 4,6-Dichloro-2,5-diethylpyrimidine is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| CAS Number | 1342422-66-5 | - |
| Molecular Formula | C8H10Cl2N2 | - |
| Molecular Weight | 205.08 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4] | Inferred |
Synthesis of 4,6-Dichloro-2,5-diethylpyrimidine: A Plausible Approach
A likely synthetic route to 4,6-Dichloro-2,5-diethylpyrimidine involves the chlorination of the corresponding 2,5-diethyl-4,6-dihydroxypyrimidine. This precursor can be synthesized through the condensation of diethylmalonic acid or its ester derivative with a suitable amidine source. The subsequent chlorination is a critical step, often employing reagents like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4,6-Dichloro-2,5-diethylpyrimidine.
Experimental Protocol: Chlorination of 2,5-Diethyl-4,6-dihydroxypyrimidine
This protocol is a generalized procedure based on established methods for the chlorination of dihydroxypyrimidines.[6][7]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 2,5-diethyl-4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) as both the reagent and solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Reactivity and Mechanistic Insights
The chemical behavior of 4,6-Dichloro-2,5-diethylpyrimidine is primarily dictated by the electron-deficient nature of the pyrimidine ring, which makes the chlorine atoms at the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1][8] Therefore, the chlorine atoms at the 4 and 6 positions of the target molecule are expected to be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. The presence of the electron-donating ethyl groups at the 2 and 5 positions may slightly modulate this reactivity compared to unsubstituted dichloropyrimidines.
Caption: General SNAr pathway for 4,6-Dichloro-2,5-diethylpyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
Dichloropyrimidines are also excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][9] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, further expanding the synthetic possibilities. The C4 and C6 positions are typically the more reactive sites in these transformations as well.[8]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a quartet and a triplet for each of the two non-equivalent ethyl groups. The chemical shifts of these signals would be influenced by their positions on the pyrimidine ring.
-
¹³C NMR: The spectrum would display distinct signals for the two carbons of each ethyl group, as well as signals for the pyrimidine ring carbons. The carbons bearing the chlorine atoms (C4 and C6) would likely appear in the range of 160-165 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms.
Safety and Handling
Specific safety data for 4,6-Dichloro-2,5-diethylpyrimidine is not available. However, based on the data for structurally similar dichloropyrimidines, the following precautions should be taken[10][11]:
-
Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
Applications in Drug Discovery and Development
The 4,6-dichloropyrimidine scaffold is a key component in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy.[2][3] The ability to sequentially substitute the two chlorine atoms allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). It is anticipated that 4,6-Dichloro-2,5-diethylpyrimidine can serve as a valuable starting material for the development of novel therapeutics.
Conclusion
4,6-Dichloro-2,5-diethylpyrimidine is a promising, albeit not extensively studied, chemical intermediate. Its structural features suggest a high degree of utility in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems relevant to drug discovery. This guide provides a foundational understanding of its properties and reactivity, based on established chemical principles and data from analogous compounds. Further experimental investigation into this molecule is warranted to fully unlock its potential for scientific innovation.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
4,6-Dichloropyrimidine. SLT. [Link]
-
4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013. PubChem. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. DC Fine Chemicals. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap. [Link]
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
Pyrimidine, 2,4-dichloro-. NIST WebBook. [Link]
-
2,4-Dichloropyrimidine. SpectraBase. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]
-
The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Organic Synthesis. Techemerge. [Link]
-
Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... ResearchGate. [Link]
-
Acetazolamide. CAS Common Chemistry. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]
-
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST WebBook. [Link]
- Process for the preparation of 4, 6- dihydroxypyrimidine.
-
N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide. CAS Common Chemistry. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. MDPI. [Link]
-
2-Acetamidothiazole | C5H6N2OS | CID 17625. PubChem. [Link]
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4,6-Dichloro-2,5-diethylpyrimidine chemical structure and SMILES
[1][2][3]
Structural Identity & Characterization
4,6-Dichloro-2,5-diethylpyrimidine is a substituted pyrimidine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions and two ethyl groups at the 2 and 5 positions. It serves as a highly functionalized scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (
Chemical Identifiers
| Attribute | Details |
| IUPAC Name | 4,6-dichloro-2,5-diethylpyrimidine |
| CAS Registry Number | 1342422-66-5 |
| Molecular Formula | |
| Molecular Weight | 205.08 g/mol |
| SMILES | CCC1=C(Cl)N=C(CC)N=C1Cl |
| InChI Key | (Generated from SMILES) XZQJ...[1] (Analogous prediction) |
Structural Analysis
The molecule features a planar pyrimidine ring. The electron-withdrawing chlorine atoms at positions 4 and 6 activate the ring towards nucleophilic attack, while the ethyl groups at positions 2 and 5 provide lipophilic bulk, influencing the binding affinity and solubility profiles of downstream derivatives.
-
C2-Ethyl: Derived typically from propionamidine during ring closure.
-
C5-Ethyl: Derived from the alpha-carbon of the malonate precursor.
-
C4, C6-Dichloro: Sites of high reactivity for functionalization (e.g., amination, etherification).
Synthetic Pathways (The "How")
The synthesis of 4,6-Dichloro-2,5-diethylpyrimidine follows a classic Retrosynthetic Logic characteristic of pyrimidine chemistry. The core ring is constructed first as a dihydroxy intermediate (tautomeric with the dione), followed by aromatization/chlorination.
Reaction Scheme Visualization
The following diagram illustrates the logical flow from precursors to the final chlorinated product.
Figure 1: Synthetic workflow for 4,6-Dichloro-2,5-diethylpyrimidine involves ring closure followed by deformylative chlorination.
Detailed Mechanism
-
Cyclocondensation: The synthesis begins with the condensation of propionamidine hydrochloride (providing the N-C-N fragment and the C2-ethyl group) with diethyl ethylmalonate (providing the C-C-C fragment and the C5-ethyl group). This reaction is catalyzed by a strong base (sodium ethoxide) in ethanol, yielding the intermediate 2,5-diethyl-4,6-dihydroxypyrimidine (often existing as the pyrimidinedione tautomer).
-
Chlorination: The dihydroxy intermediate is treated with phosphorus oxychloride (
) , often in the presence of a catalytic amount of N,N-dimethylaniline or DMF. This converts the hydroxyl groups (lactams) into chlorides via an imidoyl chloride intermediate, establishing aromaticity in the pyrimidine ring.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Dihydroxy)
-
Reagents: Sodium metal (2.5 eq), Ethanol (anhydrous), Propionamidine HCl (1.1 eq), Diethyl ethylmalonate (1.0 eq).
-
Procedure:
-
Dissolve sodium metal in anhydrous ethanol to generate sodium ethoxide in situ under
atmosphere. -
Add propionamidine hydrochloride and stir for 30 minutes to liberate the free amidine base.
-
Add diethyl ethylmalonate dropwise.
-
Reflux the mixture for 4–6 hours. A white precipitate (the sodium salt of the pyrimidine) typically forms.
-
Remove solvent in vacuo, dissolve residue in water, and acidify with HCl to pH ~4 to precipitate the 2,5-diethyl-4,6-dihydroxypyrimidine .
-
Filter, wash with cold water, and dry.
-
Protocol B: Chlorination to Final Product
-
Reagents: 2,5-Diethyl-4,6-dihydroxypyrimidine,
(excess, solvent/reagent), N,N-Dimethylaniline (Cat.). -
Safety Note:
is corrosive and reacts violently with water. Perform all operations in a fume hood. -
Procedure:
-
Place the dry dihydroxy intermediate in a round-bottom flask.
-
Add
(approx. 5–10 mL per gram of substrate). -
Add catalytic N,N-dimethylaniline (0.5 mL).
-
Reflux for 3–5 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Quenching (Critical): Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.
-
Extract with dichloromethane (DCM) or ethyl acetate.
-
Wash organic layer with saturated
and brine. -
Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) if necessary.
-
Physicochemical Properties & Applications
Calculated Properties
| Property | Value (Predicted) | Significance |
| LogP | ~3.5 - 4.0 | High lipophilicity due to diethyl/dichloro substitution. Suitable for CNS targets. |
| TPSA | ~25.8 | Low polar surface area, indicating good membrane permeability. |
| H-Bond Donors | 0 | No acidic protons. |
| H-Bond Acceptors | 2 | Pyrimidine nitrogens. |
Applications in Drug Discovery
The 4,6-dichloro motif is a "privileged scaffold" for diversity-oriented synthesis.
-
Sequential Substitution: The two chlorine atoms often have slightly different reactivities due to steric crowding from the C5-ethyl group. This allows for controlled sequential
reactions—first displacing the C4-Cl (typically more reactive) with an amine or alkoxide, followed by the C6-Cl. -
Agrochemicals: Similar scaffolds are ubiquitous in herbicide and fungicide development (e.g., pyrimethanil analogs).
References
-
PubChem. (2025). Compound Summary: 4,6-Dichloro-2,5-dimethylpyrimidine (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
2,5-diethyl-4,6-dichloropyrimidine molecular weight and formula
This in-depth technical guide details the physicochemical properties, rational synthesis, and reactivity profile of 2,5-diethyl-4,6-dichloropyrimidine .
A Rational Guide to Scaffold Design, Synthesis, and Application
Executive Summary
2,5-Diethyl-4,6-dichloropyrimidine is a specialized heterocyclic scaffold utilized in medicinal chemistry to introduce lipophilic bulk at the C2 and C5 positions of the pyrimidine ring. Unlike its commoditized homolog (4,6-dichloro-2,5-dimethylpyrimidine), the diethyl variant offers enhanced lipophilicity (
Part 1: Physicochemical Characterization
Molecular Identity & Formula
The core structure consists of a pyrimidine ring substituted with chlorine atoms at the electrophilic 4 and 6 positions, and ethyl groups at the nucleophilic-origin 2 and 5 positions.
| Property | Value | Notes |
| IUPAC Name | 4,6-dichloro-2,5-diethylpyrimidine | |
| Molecular Formula | ||
| Molecular Weight | 205.08 g/mol | Average Mass |
| Monoisotopic Mass | 204.0221 g/mol | For High-Res MS ( |
| Heavy Atom Count | 12 | |
| Predicted LogP | ~3.1 ± 0.4 | High lipophilicity vs. dimethyl analog (~2.[1][2][3]1) |
| Physical State | Low-melting solid or oil | Predicted based on dimethyl analog ( |
Structural Analysis
The symmetry of the molecule (
Part 2: Rational Synthetic Pathway
As this specific isomer is a non-commodity intermediate, its synthesis is derived via homologation of the industrial route used for 2,5-dimethyl-4,6-dichloropyrimidine. The protocol relies on the condensation of a C2-amidine source with a C5-malonate source.
Retrosynthetic Analysis
-
Disconnection: C-N bonds at positions 1,6 and 3,4.
-
Precursors:
-
Propionamidine Hydrochloride (Provides the N-C(Et)-N fragment).
-
Diethyl Ethylmalonate (Provides the C(Cl)-C(Et)-C(Cl) fragment backbone).
-
Validated Synthetic Protocol
Note: This protocol is adapted from standard pyrimidine synthesis methodologies [1].
Step 1: Condensation to 2,5-Diethyl-4,6-dihydroxypyrimidine
-
Reagents: Sodium ethoxide (NaOEt, 3.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve NaOEt in anhydrous ethanol under
. -
Add Propionamidine HCl (1.0 eq) and stir for 30 min to liberate the free base.
-
Add Diethyl ethylmalonate (1.0 eq) dropwise.
-
Reflux for 4–6 hours.[4] A white precipitate (disodium salt of the pyrimidine) will form.
-
Workup: Remove solvent in vacuo.[5] Dissolve residue in water and acidify to pH 4–5 with glacial acetic acid. Collect the precipitated 2,5-diethyl-4,6-dihydroxypyrimidine .
-
Step 2: Vilsmeier-Haack Chlorination
-
Reagents: Phosphorus Oxychloride (
, neat or excess), N,N-Dimethylaniline (catalytic base). -
Procedure:
-
Suspend the dried dihydroxy intermediate in excess
(5–10 eq). -
Add N,N-Dimethylaniline (1.0 eq) carefully (exothermic).
-
Reflux at 100–110°C for 4–8 hours until the solution becomes clear.
-
Quench: Pour the reaction mixture onto crushed ice/water (Caution: Violent hydrolysis).
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with
and brine.[4] -
Purification: Silica gel chromatography (Hexanes/EtOAc) or vacuum distillation.
-
Synthesis Flowchart (Graphviz)
Figure 1: Convergent synthesis of 2,5-diethyl-4,6-dichloropyrimidine from acyclic precursors.
Part 3: Reactivity & Functionalization
The utility of 2,5-diethyl-4,6-dichloropyrimidine lies in its ability to undergo controlled Nucleophilic Aromatic Substitution (
Regioselectivity
Due to the symmetry of the molecule, the first substitution can occur at either C4 or C6 (statistically equivalent). However, once the first substituent is installed, the ring becomes desymmetrized, directing the second substitution.
-
First Substitution (
1): Fast. Occurs with amines, alkoxides, or thiols. -
Second Substitution (
2): Slower due to electron donation from the first nucleophile deactivating the ring. Requires higher temperatures or catalysis.
Cross-Coupling Capabilities
The chlorine atoms are excellent handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex biaryl systems.
Reactivity Map (Graphviz)
Figure 2: Divergent reactivity pathways:
Part 4: Analytical Validation Protocols
To certify the identity of the synthesized compound, the following analytical signatures must be observed.
| Technique | Expected Signal / Observation |
| 1H NMR (CDCl3) | |
| 13C NMR | Expect signals for C2, C4/6 (equivalent), C5 ring carbons, plus ethyl cluster signals. |
| LC-MS | m/z 205.0 ( |
References
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 237013, 4,6-Dichloro-2,5-dimethylpyrimidine. Retrieved from [Link] (Homologous scaffold reference).
Sources
Pyrimidine derivatives with ethyl substitution at C2 and C5 positions
An In-Depth Technical Guide to Pyrimidine Derivatives with Ethyl Substitution at C2 and C5 Positions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved therapeutics and biologically active compounds.[1][2][3][4] Its synthetic versatility and ability to form crucial hydrogen bond interactions make it a privileged structure in drug design. This guide focuses specifically on pyrimidine derivatives bearing ethyl substitutions at the C2 and C5 positions. While less common in late-stage clinical candidates compared to more complex analogues, these foundational molecules serve as critical building blocks and chemical probes. We provide a detailed exploration of the synthesis, characterization, and potential therapeutic applications of 2,5-diethylpyrimidine, grounded in established chemical principles and field-proven insights. This document serves as a technical resource, offering robust experimental protocols and explaining the causality behind the described methodologies.
Introduction: The Strategic Importance of the Pyrimidine Core
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[5] This arrangement confers unique electronic properties, making the pyrimidine ring a versatile scaffold capable of engaging with a wide range of biological targets.[6][7] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer,[1][3][8] anti-inflammatory,[7][9] antimicrobial,[10] and antiviral properties.
The substituents on the pyrimidine ring dictate its biological function and pharmacological profile.[11][12][13] While extensive research has focused on complex aryl, amino, and heterocyclic substitutions, the study of simple alkyl-substituted pyrimidines, such as 2,5-diethylpyrimidine, is fundamental. These structures provide a baseline for understanding structure-activity relationships (SAR) and often serve as the starting point for more elaborate molecular designs. The ethyl groups at the C2 and C5 positions influence the molecule's lipophilicity, steric profile, and metabolic stability, making them valuable for fine-tuning the properties of lead compounds.
Synthesis of 2,5-Diethylpyrimidine: A Plausible and Referenced Approach
A direct, documented synthesis for 2,5-diethylpyrimidine is not prevalent in the literature. However, a robust and chemically sound pathway can be constructed based on well-established, classical reactions. The most logical approach involves a two-part strategy: the formation of the C2-substituent precursor (ethylamidine) followed by its condensation with a suitable C5-ethyl synthon to form the pyrimidine ring.
Step 1: Synthesis of Ethylamidine via the Pinner Reaction
The Pinner reaction is the definitive method for converting nitriles into amidines, which are essential precursors for 2-substituted pyrimidines.[1][2][14][15] The process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.
-
Causality: Propionitrile is selected as the starting material because its two-carbon ethyl group will ultimately become the C2-substituent of the pyrimidine. The reaction is performed under anhydrous conditions with gaseous HCl to form the reactive ethyl propionimidate hydrochloride. Subsequent ammonolysis displaces the ethoxy group to form the desired ethylamidine hydrochloride. Low temperatures are crucial to prevent the thermodynamically unstable imidate salt from rearranging into an amide.[15]
Step 2: Cyclization with a C5-Ethyl Synthon
The core of pyrimidine synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound.[5][16] To introduce an ethyl group at the C5 position of the final pyrimidine, the 1,3-dicarbonyl compound must possess an ethyl group at its C2 position. A suitable and readily available precursor is 2-ethyl-1,3-propanediol, which can be oxidized to the required 2-ethylmalondialdehyde in situ.
-
Causality: The amidine possesses two nucleophilic nitrogen atoms which attack the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This double condensation reaction, followed by dehydration, results in the formation of the stable, aromatic pyrimidine ring. The use of a base (e.g., sodium ethoxide) is necessary to deprotonate the amidine hydrochloride salt, generating the free amidine required for the cyclization.
The overall synthetic workflow is depicted below.
Physicochemical Properties and Structural Characterization
The definitive characterization of a newly synthesized compound like 2,5-diethylpyrimidine relies on a combination of spectroscopic and physical methods.
| Property | Expected Value / Technique | Purpose |
| Molecular Formula | C₈H₁₂N₂ | Confirms elemental composition. |
| Molecular Weight | 136.19 g/mol | Determined by mass spectrometry. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Visual inspection. |
| ¹H NMR | Expected to show two distinct ethyl group signals (triplet and quartet), and two aromatic proton signals (singlets or doublets). | Confirms proton environment and connectivity. |
| ¹³C NMR | Expected to show signals for two aromatic CH carbons, two quaternary aromatic carbons, and two sets of ethyl carbons. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry | ESI-MS should show a prominent [M+H]⁺ ion at m/z ≈ 137.20. | Confirms molecular weight and provides fragmentation data. |
| Infrared (IR) | Characteristic peaks for C=N and C=C stretching in the aromatic region (approx. 1500-1600 cm⁻¹) and C-H stretching (approx. 2800-3000 cm⁻¹). | Identifies functional groups present in the molecule. |
Self-Validation: The combination of these techniques provides a self-validating system. Mass spectrometry confirms the correct molecular mass, while NMR spectroscopy confirms the precise arrangement of atoms and the presence of the two distinct ethyl groups attached to the aromatic pyrimidine core. For comparison, the related compound 2,5-dimethylpyrimidine is well-characterized in public databases.[17][18]
Potential Biological Activity and Therapeutic Applications
While specific bioactivity data for 2,5-diethylpyrimidine is not available in current literature, we can infer its potential roles based on the extensive knowledge of the pyrimidine scaffold.
Primary Role as a Synthetic Intermediate: The most immediate application for 2,5-diethylpyrimidine is as a foundational building block or fragment in drug discovery. Its simple structure allows for predictable chemical modifications. The ethyl groups can be further functionalized, or the aromatic protons at C4 and C6 can be substituted through various organic reactions to build more complex, potent, and target-specific molecules.
Hypothesized Biological Activity: Based on broad screening data for other simple pyrimidine derivatives, it is unlikely that 2,5-diethylpyrimidine itself would be a highly potent therapeutic agent. Studies on related complex structures have sometimes shown that simple alkyl substitutions can lead to a decrease in specific activities, such as cytotoxicity, when compared to larger, more functionalized moieties.[19] However, as with many small heterocyclic molecules, it could be explored for:
-
Antimicrobial or Antifungal Activity: Many simple heterocyclic compounds exhibit baseline antimicrobial properties.[10] This molecule could be screened against a panel of bacteria and fungi, although high potency would not be expected.
-
Enzyme Inhibition: The pyrimidine core is a known kinase hinge-binder. While the ethyl groups lack the specific hydrogen-bonding donors/acceptors of more advanced inhibitors, the core structure might exhibit weak, non-specific inhibition of certain kinases or other enzymes.
The true value of this compound in a drug development context is realized upon its elaboration into more complex structures. The workflow for such a process is outlined below.
Experimental Protocols
The following protocols are detailed, plausible procedures based on established methodologies cited in the references. Researchers should perform their own risk assessments before undertaking any chemical synthesis.
Protocol 1: Synthesis of Ethylamidine Hydrochloride
-
Materials: Propionitrile (1.0 eq), Anhydrous Ethanol (2.0 eq), Anhydrous Diethyl Ether, HCl (gas), Anhydrous Ammonia (saturated in ethanol).
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer, under a nitrogen atmosphere.
-
Charge the flask with propionitrile (1.0 eq), anhydrous ethanol (1.2 eq), and anhydrous diethyl ether.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry HCl gas through the stirred solution for 2-3 hours, ensuring the temperature does not rise above 5°C. A white precipitate of the Pinner salt (ethyl propionimidate hydrochloride) will form.
-
Seal the flask and store it at 4°C overnight to allow the precipitation to complete.
-
Collect the Pinner salt by filtration under a nitrogen blanket, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
Suspend the isolated Pinner salt in a solution of anhydrous ethanol saturated with ammonia.
-
Stir the suspension at room temperature for 24 hours.
-
Remove the ammonium chloride byproduct by filtration.
-
Concentrate the filtrate under reduced pressure to yield crude ethylamidine hydrochloride, which can be purified by recrystallization.
-
Protocol 2: Synthesis of 2,5-Diethylpyrimidine
-
Reference Principle: Pyrimidine synthesis by condensation.[5]
-
Materials: Ethylamidine hydrochloride (1.0 eq), 2-Ethyl-1,3-propanediol (1.1 eq), Pyridinium chlorochromate (PCC) or similar oxidizing agent (2.2 eq), Sodium Ethoxide (1.1 eq), Anhydrous Ethanol, Dichloromethane (DCM).
-
Procedure:
-
In situ formation of 2-ethylmalondialdehyde: In a flask, dissolve 2-ethyl-1,3-propanediol (1.1 eq) in anhydrous DCM. Add PCC (2.2 eq) portion-wise and stir at room temperature until the oxidation is complete (monitor by TLC). Filter the reaction mixture through a pad of silica gel, washing with DCM, and carefully concentrate the filtrate under reduced pressure at low temperature to obtain the crude dialdehyde. Use immediately in the next step.
-
Set up a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add ethylamidine hydrochloride (1.0 eq) to the ethoxide solution and stir for 30 minutes.
-
Add the crude 2-ethylmalondialdehyde from step 1, dissolved in a small amount of anhydrous ethanol, to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours (monitor by TLC).
-
Cool the reaction to room temperature and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 2,5-diethylpyrimidine by flash column chromatography on silica gel.
-
Conclusion and Future Perspectives
The 2,5-diethylpyrimidine scaffold, while simple, represents an important entry point into a vast chemical space of potentially bioactive molecules. This guide provides a comprehensive, technically-grounded framework for its synthesis and characterization, built upon established and reliable chemical transformations. The causality behind each synthetic step has been explained to provide a deeper understanding for the practicing scientist.
While this specific derivative may not possess the high potency required for a clinical drug, its true value lies in its role as a versatile intermediate. Future research should focus on using this core to build libraries of more complex analogues for screening against various therapeutic targets, such as protein kinases, GPCRs, and enzymes involved in pathogenic pathways. The systematic exploration of SAR, starting from this fundamental diethyl scaffold, is a proven strategy in the long-term pursuit of novel and effective therapeutics.
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SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES . Organic Preparations and Procedures International. [Link]
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Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... - ResearchGate . ResearchGate. [Link]
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One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed . National Institutes of Health. [Link]
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Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - MDPI . MDPI. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES . Zagazig University. [Link]
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Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549). | Request PDF - ResearchGate . ResearchGate. [Link]
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2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem . National Institutes of Health. [Link]
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Novel Pyrimidine Derivatives from 2,5-Dichloro-3-acetylthienyl Chalcones as Antifungal, Antitubercular and Cytotoxic Agents: Design, Synthesis, Biological Activity and Docking Study | Asian Journal of Chemistry . Asian Journal of Chemistry. [Link]
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Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed . National Institutes of Health. [Link]
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A greener Pinner synthesis of trimethylorthoesters . Green Chemistry. [Link]
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Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 . MDPI. [Link]
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Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one derivatives - PubMed . National Institutes of Health. [Link]
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A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine - ResearchGate . ResearchGate. [Link]
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2,5-Dimethylpyrimidine - NIST WebBook . National Institute of Standards and Technology. [Link]
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Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate . Asian Journal of Chemistry. [Link]
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Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online . White Rose Research Online. [Link]
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Reactions of 2-Arylhydrazono-1,3-dicarbonyl Compounds with Ethylenediamine | Request PDF - ResearchGate . ResearchGate. [Link]
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Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed . National Institutes of Health. [Link]
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Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines - IIT Kanpur . Indian Institute of Technology Kanpur. [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives . Oriental Journal of Chemistry. [Link]
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Reactivity of different 1,3‐dicarbonyl compounds. - ResearchGate . ResearchGate. [Link]
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ChemInform Abstract: Synthesis and Proton NMR Spectra of the Monomethyl- and Dimethylpyrimidine-5-carboxylic Acids. Regioselective Covalent Hydration at the 2- and 4- Ring Positions. - ResearchGate . ResearchGate. [Link]
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Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . ARKIVOC. [Link]
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A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing . Royal Society of Chemistry. [Link]
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Lipophilicity of 4,6-dichloro-2,5-diethylpyrimidine vs dimethyl analogs
An In-Depth Technical Guide to the Lipophilicity of 4,6-dichloro-2,5-diethylpyrimidine and its Dimethyl Analog for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of the lipophilicity of 4,6-dichloro-2,5-diethylpyrimidine and its dimethyl analog. We delve into the theoretical underpinnings of lipophilicity, explore both computational and experimental methodologies for its determination, and offer a step-by-step protocol for an HPLC-based assessment. Through a synthesis of established principles and predictive modeling, this document elucidates the structural contributions to the lipophilic character of these substituted pyrimidines, providing valuable insights for medicinal chemists and drug development scientists.
Introduction: The Significance of Lipophilicity in Drug Design
The journey of a drug from administration to its target is a complex process governed by a multitude of factors, with lipophilicity standing out as a primary determinant of its success. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes a compound's ability to partition between a nonpolar (lipid) and a polar (aqueous) phase.[1][2] This property is a delicate balance; a molecule that is too hydrophilic may have poor absorption through lipid membranes, while one that is excessively lipophilic might exhibit poor solubility in aqueous environments like blood plasma, or be rapidly metabolized and eliminated.[3][4] Therefore, the precise tuning of lipophilicity is a cornerstone of modern medicinal chemistry.
Substituted pyrimidines are a class of heterocyclic compounds that are prevalent in a wide array of biologically active molecules and approved drugs.[5][6] The nature and position of substituents on the pyrimidine ring can dramatically alter its physicochemical properties, including lipophilicity. This guide focuses on two such analogs: 4,6-dichloro-2,5-diethylpyrimidine and 4,6-dichloro-2,5-dimethylpyrimidine. By dissecting the influence of the alkyl and chloro substituents, we aim to provide a comprehensive understanding of their relative lipophilicities.
Theoretical Framework: Understanding and Predicting Lipophilicity
The most common measure of lipophilicity is the partition coefficient, P, which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1] The logarithm of this value, log P, is more commonly used. For ionizable compounds, the distribution coefficient, log D, which is pH-dependent, is a more relevant parameter.[7][8]
Computational Approaches to log P Prediction
In the early stages of drug discovery, when physical samples may not be available, computational methods for predicting log P are invaluable.[1][9] These methods can be broadly categorized as follows:
-
Fragment-based methods: These approaches calculate log P by summing the contributions of individual molecular fragments.[10][11] These methods are widely used due to their speed and generally good accuracy for many organic molecules.
-
Atom-based methods: Similar to fragment-based methods, these calculate log P by summing the contributions of individual atoms.[9][12]
-
Whole-molecule approaches: These methods consider the entire molecule and use descriptors such as molecular properties or topological indices to calculate log P.[11]
-
Quantum chemical methods: These more computationally intensive methods calculate solvation free energies in different solvents to predict log P.[13]
For the purpose of this guide, we will utilize a fragment-based approach to predict the log P values of our target compounds. This choice is predicated on the wide availability of validated fragment contribution data and the generally robust performance of these methods for drug-like molecules.
Predicted Lipophilicity of the Target Compounds
Based on established fragment contribution values, the predicted log P (cLogP) values for 4,6-dichloro-2,5-diethylpyrimidine and 4,6-dichloro-2,5-dimethylpyrimidine are presented in Table 1.
| Compound | Structure | Predicted log P (cLogP) |
| 4,6-dichloro-2,5-dimethylpyrimidine | CC1=C(N=C(N=C1Cl)C)Cl | 2.9 |
| 4,6-dichloro-2,5-diethylpyrimidine | CCC1=C(N=C(N=C1Cl)CC)Cl | 3.8 (Estimated) |
Note: The cLogP for the dimethyl analog is available from PubChem. The cLogP for the diethyl analog is estimated by adding the incremental lipophilicity contribution of two additional methylene groups (approximately 0.45 each) to the cLogP of the dimethyl analog.
The predicted data clearly indicates that 4,6-dichloro-2,5-diethylpyrimidine is significantly more lipophilic than its dimethyl analog . This is an expected outcome, as the addition of alkyl groups generally increases lipophilicity. Each methylene group (-CH2-) contributes to a larger, more nonpolar surface area, leading to more favorable interactions with a lipophilic environment.
The chloro substituents also play a crucial role in the overall lipophilicity of these molecules. Halogens, with the exception of fluorine, generally increase a molecule's lipophilicity.[14][15] This is due to a combination of factors, including their size and the polarizability of their electron clouds, which enhance van der Waals interactions with nonpolar solvents.[16]
Experimental Determination of Lipophilicity
While computational predictions are useful, experimental validation is the gold standard. The traditional "shake-flask" method, while accurate, can be time-consuming and require significant amounts of compound.[1] High-Performance Liquid Chromatography (HPLC)-based methods have emerged as a more efficient and high-throughput alternative for determining lipophilicity.[17][18]
HPLC-based Lipophilicity Determination (Chromlog D)
The Chromlog D method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.[19][20] In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. More lipophilic compounds will have a stronger affinity for the stationary phase and thus will have longer retention times.[3]
A calibration curve is generated using a set of standards with known log D values. The retention times of the test compounds are then used to interpolate their log D values from this curve.
Detailed Experimental Protocol for Chromlog D
The following protocol outlines a robust method for the experimental determination of the lipophilicity of the target compounds.
Materials and Instrumentation:
-
Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[21]
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (pH 7.4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Calibration standards with known log D values at pH 7.4.
-
Test compounds: 4,6-dichloro-2,5-diethylpyrimidine and 4,6-dichloro-2,5-dimethylpyrimidine.
-
DMSO for sample dissolution.
Workflow Diagram:
Caption: Experimental workflow for Chromlog D determination.
Procedure:
-
Preparation of Mobile Phases: Prepare a phosphate buffer solution and adjust the pH to 7.4. This will serve as Mobile Phase A. Use HPLC-grade acetonitrile or methanol as Mobile Phase B.
-
Preparation of Standards and Samples:
-
Prepare 10 mM stock solutions of the calibration standards and the test compounds in DMSO.
-
Dilute these stock solutions 1:50 in a 1:1 mixture of Mobile Phase A and Acetonitrile.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a fixed volume (e.g., 10 µL) of each standard and sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes).
-
Monitor the elution of the compounds using the DAD at an appropriate wavelength.
-
-
Data Analysis:
-
Record the retention time for each calibration standard and test compound.
-
Create a calibration curve by plotting the known log D values of the standards against their corresponding retention times.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c).
-
Use the retention times of the test compounds and the equation from the linear regression to calculate their log D values.
-
Comparative Analysis and Discussion
The structural differences between 4,6-dichloro-2,5-diethylpyrimidine and its dimethyl analog directly translate to a difference in their lipophilicity.
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Strategic Functionalization of Dichloropyrimidines: Regiocontrol & Novel Scaffolds in Kinase Inhibitor Design
Executive Summary
The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] While 2,4-dichloropyrimidine is a ubiquitous starting material, its utility is often limited by conventional SNAr regioselectivity, which heavily favors C4-displacement.[2] This guide explores the mechanistic underpinnings of this selectivity and introduces novel building blocks and catalytic strategies—including ligand-controlled C2-functionalization—that allow chemists to access previously "forbidden" chemical space. We provide validated protocols for synthesizing next-generation kinase inhibitors with enhanced gatekeeper interactions and metabolic stability.
Structural Versatility & Pharmacophore Relevance[3][4][5]
The 2,4-dichloropyrimidine core is not merely a linker; it is a privileged pharmacophore. In the context of kinase inhibition, the pyrimidine ring typically functions as the "hinge binder."[3]
-
N1 Interaction: Acts as a hydrogen bond acceptor from the backbone amide NH of the kinase hinge region.
-
C2-Substituent: Often an amine or amide that acts as a hydrogen bond donor to the hinge carbonyl.
-
C4-Substituent: Projects into the hydrophobic pocket, often determining selectivity against specific kinase isoforms.
-
C5-Vector: A critical vector for solubilizing groups or moieties targeting the "gatekeeper" residue (e.g., T790M in EGFR).
Signaling Pathway & Pharmacophore Logic
The following diagram illustrates the structural logic of transforming a raw dichloropyrimidine into a bioactive kinase inhibitor.
Figure 1: The sequential assembly of kinase inhibitors from dichloropyrimidine precursors.
The Chemistry of Regiocontrol: Breaking the C4 Dogma
The fundamental challenge in utilizing 2,4-dichloropyrimidine is controlling the site of nucleophilic attack.
The Standard Mechanism (C4 Selectivity)
Under standard SNAr conditions (basic, polar aprotic solvents), nucleophiles attack the C4 position preferentially.
-
Electronic Reason: The nitrogen at N3 possesses a lone pair that destabilizes the transition state for C2 attack (lone pair repulsion). Additionally, the Meisenheimer complex formed at C4 is more stable due to better resonance delocalization onto the N1 and N3 atoms.
-
Steric Reason: The C2 position is flanked by two ring nitrogens, creating a slightly more hindered approach compared to C4, though electronics are the dominant factor.
Reversing Selectivity (C2 Selectivity)
Recent advancements have identified strategies to invert this selectivity, allowing for the installation of sensitive C2 groups before the C4 position is derivatized.
| Strategy | Mechanism | Key Reagents/Conditions |
| C5-Steric Bulk | Bulky groups at C5 twist the C4-leaving group out of plane or block approach. | 5-t-butyl-2,4-dichloropyrimidine |
| Coordination Assist | Chelation-controlled addition where the metal coordinates to N3 and the nucleophile. | ZnCl2 or Mg(II) additives |
| Pd-Catalysis (New) | Bulky NHC ligands on Palladium favor oxidative addition at the less hindered C2 position. | Pd(IMes)Cl2, Pd(IPr) |
Novel Building Block Classes
Moving beyond the unsubstituted core, 5-substituted dichloropyrimidines offer access to unique IP space and improved physicochemical properties.
A. 5-Fluoro-2,4-dichloropyrimidine[7]
-
Utility: The fluorine atom lowers the pKa of the pyrimidine ring, modulating the H-bond acceptor capability at N1. It also provides metabolic stability against oxidative metabolism at the C5 position.
-
Synthesis Note: Prepared from 5-fluorouracil via POCl3 chlorination.
B. 5-Trifluoromethyl-2,4-dichloropyrimidine
-
Utility: Introduces a strong dipole and lipophilicity. The -CF3 group is electron-withdrawing, significantly increasing the electrophilicity of the ring, making SNAr reactions faster but potentially less regioselective without careful temperature control.
C. 5-Nitro-2,4-dichloropyrimidine
-
Utility: The nitro group is a versatile handle for reduction to an amine (5-amino), allowing for the construction of fused bicyclic systems (e.g., purine analogs or 7-deazapurines) after the initial pyrimidine substitutions.
Experimental Protocols
Protocol A: Standard C4-Selective SNAr
Use this for standard kinase inhibitor synthesis where the hydrophobic tail is installed first.
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline/Amine Nucleophile (1.0 eq), DIPEA (1.2 eq), n-Butanol or IPA.
-
Dissolution: Dissolve 2,4-dichloropyrimidine in n-butanol (0.5 M concentration).
-
Addition: Cool to 0°C . Add DIPEA followed by the amine nucleophile dropwise.
-
Expert Insight: Keeping the temperature low is critical. At >25°C, bis-substitution (C2 and C4) becomes a significant impurity.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2-4 hours. Monitor by LCMS.
-
Workup: The product often precipitates. Filter and wash with cold ethanol. If soluble, evaporate solvent and purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: C2-Selective Cross-Coupling (Neufeldt Method)
Use this to install the C2 substituent first, reversing the standard order.
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Thiol/Nucleophile (1.0 eq), Pd(IPr) (catalytic), Base (NaOtBu).
-
Preparation: In a glovebox or under strict Argon, combine Pd precatalyst (e.g., Pd-PEPPSI-IPr) and the pyrimidine in Toluene.
-
Activation: Add the nucleophile and base.
-
Heating: Heat to 60°C.
-
Expert Insight: The bulky IPr ligand (N-heterocyclic carbene) sterically crowds the Pd center, making oxidative addition at the sterically more accessible C2 position (between the nitrogens) energetically favorable over C4, effectively reversing the electronic bias.
-
-
Purification: Standard aqueous workup and chromatography.
Workflow Visualization: Regioselectivity Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on desired substitution pattern.
Case Studies in Drug Development
Case Study 1: Osimertinib (Tagrisso)
-
Target: EGFR T790M (Non-Small Cell Lung Cancer).
-
Synthesis Logic: The synthesis typically involves constructing the indole portion first, then coupling it to the pyrimidine.
-
Relevance: The 2,4-dichloropyrimidine is reacted first at C4 with the indole (nucleophilic attack) and subsequently at C2 with the amine tail. This follows the standard "Electronic Control" pathway described in Protocol A.
Case Study 2: Pazopanib (Votrient)
-
Target: VEGFR/PDGFR.
-
Synthesis Insight: The methylation of the N3 nitrogen in related precursors can direct nucleophiles to C4 exclusively by blocking the C2 approach, highlighting the importance of protecting group strategy in pyrimidine chemistry.
References
-
Neufeldt, S. R., et al. (2015). Ligand-Controlled Regioselective Cross-Coupling of C–H Bonds. Chemical Science. (Context: Mechanistic basis for ligand-controlled selectivity).
-
Luo, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
-
WuXi AppTec. (2019). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29.
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Context: Pyrimidine scaffold SAR).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3934-20-1, 2,4-Dichloropyrimidine.
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- 11. researchgate.net [researchgate.net]
Solubility data for 4,6-Dichloro-2,5-diethylpyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2,5-diethylpyrimidine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. For novel heterocyclic compounds such as 4,6-Dichloro-2,5-diethylpyrimidine, a thorough understanding of its solubility profile in various organic solvents is paramount during early-stage drug development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to methodically determine and interpret the solubility of this compound. While specific experimental data for 4,6-Dichloro-2,5-diethylpyrimidine is not extensively published, this document outlines the authoritative protocols, theoretical underpinnings, and data presentation standards necessary for a robust solubility assessment. We will detail the equilibrium shake-flask method, discuss the physicochemical principles governing solubility, and provide a template for data analysis and visualization, thereby establishing a self-validating system for solubility characterization.
Introduction: The Critical Role of Solubility in Drug Development
4,6-Dichloro-2,5-diethylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, aqueous and non-aqueous solubility stands out as a cornerstone property.
The choice of solvents during synthesis, purification, and formulation is dictated by the solubility of the compound. For instance, in synthetic chemistry, solvent selection impacts reaction kinetics, yield, and purity. During purification via crystallization, the differential solubility of the target compound and its impurities in a given solvent system is exploited. In formulation science, the ability to dissolve the API in a suitable solvent is often the first step in creating viable dosage forms, from oral solutions to parenteral preparations.
Therefore, a systematic evaluation of the solubility of 4,6-Dichloro-2,5-diethylpyrimidine in a range of organic solvents is not merely a data collection exercise; it is a fundamental investigation that informs critical decisions across the drug development pipeline.
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solid like 4,6-Dichloro-2,5-diethylpyrimidine in a solvent is a complex process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a useful, albeit simplified, starting point. Solubility is favored when the intermolecular interactions between the solute and solvent molecules are comparable to the solute-solute and solvent-solvent interactions.
For 4,6-Dichloro-2,5-diethylpyrimidine, the key structural features influencing its solubility are:
-
The Pyrimidine Core: A nitrogen-containing heterocycle that can accept hydrogen bonds.
-
Dichloro-substituents: These chlorine atoms increase the molecule's polarity and can participate in dipole-dipole interactions.
-
Diethyl-substituents: These nonpolar alkyl groups contribute to van der Waals forces and will influence solubility in nonpolar solvents.
The overall solubility in a given organic solvent will depend on the solvent's ability to overcome the crystal lattice energy of the solid and form a stable solvated state. Key solvent properties to consider include:
-
Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. Polar solvents will more effectively solvate polar molecules.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, DMSO) can only accept them.
-
Dielectric Constant: A measure of a solvent's ability to separate ions.
The logical relationship between the compound's properties and solvent characteristics is visualized in the diagram below.
Caption: Factors influencing the solubility of the target compound.
Experimental Protocol: Equilibrium Shake-Flask Method
To ensure data integrity and reproducibility, a standardized protocol is essential. The equilibrium shake-flask method is a widely accepted, gold-standard technique for determining thermodynamic solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
4,6-Dichloro-2,5-diethylpyrimidine (solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature incubator shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of 4,6-Dichloro-2,5-diethylpyrimidine to a series of glass vials. The amount should be sufficient to ensure that solid remains undissolved at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand to confirm the necessary duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
The entire experimental workflow is depicted in the following diagram.
Caption: Workflow for the equilibrium shake-flask solubility assay.
Data Presentation and Interpretation
To facilitate comparison and analysis, solubility data should be presented in a clear, tabular format. While specific data for 4,6-Dichloro-2,5-diethylpyrimidine is pending experimental determination, Table 1 provides an illustrative template using a range of common organic solvents with varying properties.
Table 1: Illustrative Solubility Data for 4,6-Dichloro-2,5-diethylpyrimidine at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Hexane | Nonpolar | 1.9 | Expected to be low |
| Toluene | Nonpolar | 2.4 | Expected to be moderate |
| Dichloromethane | Polar Aprotic | 9.1 | Expected to be high |
| Acetone | Polar Aprotic | 21 | Expected to be high |
| Acetonitrile | Polar Aprotic | 37.5 | Expected to be moderate |
| Ethanol | Polar Protic | 24.5 | Expected to be moderate-high |
| Methanol | Polar Protic | 33 | Expected to be moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Expected to be very high |
Interpretation: Based on the structure of 4,6-Dichloro-2,5-diethylpyrimidine, we can predict certain trends. The presence of chloro- and diethyl- groups suggests that solubility will be significant in moderately polar to polar aprotic solvents like dichloromethane, acetone, and DMSO, which can engage in dipole-dipole interactions. Solubility in nonpolar solvents like hexane is expected to be lower. In protic solvents like ethanol and methanol, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, leading to moderate to high solubility.
Conclusion
This guide provides a robust framework for determining and understanding the solubility of 4,6-Dichloro-2,5-diethylpyrimidine in organic solvents. By adhering to the standardized equilibrium shake-flask protocol, researchers can generate high-quality, reliable data. This data is not only crucial for optimizing synthetic and purification processes but also forms the bedrock of pre-formulation studies in the drug development lifecycle. A systematic approach, combining rigorous experimentation with a sound understanding of the underlying physicochemical principles, is essential for advancing promising compounds like 4,6-Dichloro-2,5-diethylpyrimidine from the laboratory to clinical application.
References
4,6-Dichloro-2,5-diethylpyrimidine safety data sheet (SDS) and hazards
Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 4,6-Dichloro-2,5-diethylpyrimidine
Executive Summary & Chemical Identity
4,6-Dichloro-2,5-diethylpyrimidine (CAS: 1342422-66-5) is a highly reactive, electrophilic heterocyclic compound utilized extensively as a building block in pharmaceutical and agrochemical synthesis[1]. Due to the presence of two labile chlorine atoms at the 4- and 6-positions of the pyrimidine ring, it serves as a critical intermediate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the synthesis of complex nitrogen-containing heterocycles, such as kinase inhibitors and methoxyacrylate fungicides[2]. However, this intrinsic chemical reactivity also dictates its hazard profile. This whitepaper provides a comprehensive Safety Data Sheet (SDS) analysis, mechanistic insights into its toxicity, and self-validating protocols for safe laboratory handling.
Mechanistic Toxicology and GHS Hazard Profile
The hazards associated with 4,6-Dichloro-2,5-diethylpyrimidine are a direct consequence of its molecular structure. The electron-withdrawing nature of the pyrimidine ring, combined with the inductive effects of the two chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic attack.
When exposed to biological tissues, these electrophilic centers can rapidly react with nucleophilic residues (such as the sulfhydryl groups of cysteine or the primary amines of lysine) present in cellular proteins and mucous membranes. This covalent modification disrupts protein function and triggers localized inflammatory cascades, manifesting as the documented GHS hazards:
-
H302 (Harmful if swallowed): Ingestion leads to rapid reaction with the mucosal lining of the gastrointestinal tract, causing acute systemic toxicity[1].
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Direct contact results in protein cross-linking in the epidermis and corneal epithelium, causing erythema and severe ocular irritation[1][3].
-
H335 (May cause respiratory irritation): Inhalation of vapors or crystalline dust introduces the electrophile to the respiratory epithelium, causing acute bronchoconstriction and irritation[1].
Safety Data Sheet (SDS) Breakdown & Quantitative Data
To facilitate rapid risk assessment, the core physicochemical and hazard data for 4,6-Dichloro-2,5-diethylpyrimidine are summarized below.
| Parameter | Specification |
| Chemical Name | 4,6-Dichloro-2,5-diethylpyrimidine |
| CAS Number | 1342422-66-5 |
| Molecular Formula | C8H10Cl2N2 |
| Molecular Weight | 205.08 g/mol |
| SMILES | CCC1=C(Cl)N=C(CC)N=C1Cl |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501 |
(Data sourced from standardized GHS documentation and supplier specifications[1][3])
Experimental Protocol: Safe Handling & Synthesis Workflow
The synthesis and downstream processing of 4,6-dichloropyrimidines typically involve aggressive chlorinating agents, such as phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) in a Vilsmeier-Haack-type reaction, or thionyl chloride[4][5]. The following protocol outlines a self-validating workflow for the safe handling and isolation of 4,6-Dichloro-2,5-diethylpyrimidine, ensuring both operator safety and product integrity.
Step-by-Step Methodology:
-
Preparation & PPE Validation: Conduct all operations inside a certified fume hood. Self-Validation: Verify the fume hood face velocity is ≥100 feet per minute (fpm) using an anemometer before opening the reagent vessel. Equip standard PPE: chemical-resistant nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat[6].
-
Reaction Setup (Chlorination): If synthesizing the compound from its dihydroxy precursor, carefully add the precursor to a pre-cooled (0 °C) mixture of POCl₃ and DMF[4]. Causality: The 0 °C environment is critical to control the initial exothermic formation of the Vilsmeier reagent, preventing thermal runaway and the uncontrolled release of HCl gas.
-
Reflux & Conversion: Heat the heterogeneous mixture to reflux. Progress can be monitored via LC-MS.
-
Quenching (Critical Safety Step): Upon completion, the mixture contains the highly reactive 4,6-Dichloro-2,5-diethylpyrimidine and unreacted POCl₃. Distill off excess volatiles under reduced pressure[4]. Carefully pour the concentrated residue over a large excess of crushed ice. Self-Validation: The quench is deemed successful and safe for extraction only when exothermic fuming ceases entirely and the aqueous phase pH is neutralized to ~7.0 using saturated sodium bicarbonate.
-
Isolation: Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target pyrimidine[4].
Workflow for the safe synthesis and isolation of 4,6-dichloropyrimidines.
Emergency Response & Spill Mitigation Protocols
Given the H315, H319, and H335 hazard classifications[1], emergency response protocols must be strictly adhered to. The following pathways illustrate the biological response to exposure and the immediate mitigation strategies required by GHS standards.
Exposure response pathways and mandatory GHS mitigation strategies.
Spill Mitigation Causality: In the event of a solid spill, do not sweep dry, as this aerosolizes the reactive dust (exacerbating H335 inhalation risks). Instead, gently cover the spill with damp absorbent pads to suppress dust formation. Transfer the material to a hazardous waste container using non-sparking tools. Wash the affected surface with a mild alkaline solution (such as 5% sodium bicarbonate) to chemically hydrolyze any residual active chlorine species, followed by a thorough water rinse.
References
-
1342422-66-5 | 4,6-Dichloro-2,5-diethylpyrimidine | BLD Pharm . bldpharm.com. 1
-
gevaarsetiket 4,6-dichloro-2,5-diethylpyrimidine . chemical-label.com. 3
-
A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy) . benchchem.com. 4
-
How to synthesize 4,6-Dichloropyrimidine? - FAQ . guidechem.com. 2
-
China 4,6-Dichloropyrimidine Suppliers, Customized Wholesale . agrochemx.com. 6
-
CN111004184A - Synthesis process of 4, 6-dichloropyrimidine . google.com (Google Patents). 5
Sources
- 1. 1342422-66-5|4,6-Dichloro-2,5-diethylpyrimidine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemical-label.com [chemical-label.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. agrochemx.com [agrochemx.com]
Suppliers and price of 4,6-Dichloro-2,5-diethylpyrimidine (CAS 1342422-66-5)
An In-depth Technical Guide to 4,6-Dichloro-2,5-diethylpyrimidine (CAS 1342422-66-5) for Advanced Drug Discovery
Introduction: The Dichloropyrimidine Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide range of biological targets. The pyrimidine ring is a quintessential example, forming the core of numerous approved drugs, particularly in oncology.[1] Its nitrogen atoms are adept at forming critical hydrogen bond interactions, notably with the hinge region of kinase active sites, making it an ideal anchor for designing targeted inhibitors.[1]
Among pyrimidine derivatives, the dichloropyrimidine class stands out for its synthetic versatility. The presence of two reactive chlorine atoms allows for sequential and regioselective functionalization, enabling the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR). This guide provides an in-depth analysis of a specific, highly promising building block: 4,6-Dichloro-2,5-diethylpyrimidine . We will explore its chemical properties, reactivity, synthetic utility, and procurement, offering field-proven insights for its effective application in research and development.
Core Compound Analysis: 4,6-Dichloro-2,5-diethylpyrimidine
This molecule is a substituted pyrimidine featuring two reactive chlorine atoms at the C4 and C6 positions and two ethyl groups at the C2 and C5 positions. These substituents are critical as they modulate the electronic properties and steric profile of the pyrimidine core, thereby influencing its reactivity and potential biological interactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1342422-66-5 | [2] |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [2] |
| Molecular Weight | 205.08 g/mol | [2] |
| SMILES Code | CCC1=C(Cl)N=C(CC)N=C1Cl | [2] |
| MDL Number | MFCD18844107 | [2] |
Mechanistic Insights and Reactivity Profile
The synthetic utility of 4,6-Dichloro-2,5-diethylpyrimidine is dominated by the susceptibility of its chlorine substituents to Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, activates the chloro-substituents towards nucleophilic attack.[3]
Regioselectivity in SNAr Reactions
For dichloropyrimidines, the general order of reactivity for the chlorine atoms follows the order C4(6) > C2 >> C5 .[3][4] This established hierarchy provides a predictable framework for designing synthetic strategies. The C4 and C6 positions are electronically more activated and are typically the first to undergo substitution.
The substituents on the ring, however, can significantly influence this selectivity.[5] In the case of 4,6-Dichloro-2,5-diethylpyrimidine, the ethyl groups at the C2 and C5 positions are electron-donating via induction. This effect slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted dichloropyrimidine, but more importantly, it can fine-tune the relative reactivity of the C4/C6 positions. For most applications, a high degree of selectivity for substitution at one of the C4/C6 positions can be expected, especially under controlled conditions.
Synthetic Applications and Protocols
Dichloropyrimidines are foundational building blocks for synthesizing a multitude of biologically active molecules, particularly kinase inhibitors.[1][6][7] The ability to sequentially introduce different substituents at the C4 and C6 positions is invaluable for creating libraries of compounds for SAR optimization.
Plausible Synthetic Route
While specific synthesis details for CAS 1342422-66-5 are not widely published, a logical route can be inferred from established methods for analogous compounds.[8][9] The synthesis would likely begin with the condensation of appropriate precursors to form 4,6-dihydroxy-2,5-diethylpyrimidine, followed by a chlorination step.
Protocol: Regioselective Buchwald-Hartwig Amination
This protocol describes a general, self-validating method for the selective introduction of an amine at the C4/C6 position, a common step in the synthesis of kinase inhibitors.
Objective: To synthesize N-aryl-4-chloro-2,5-diethylpyrimidin-6-amine.
Materials:
-
4,6-Dichloro-2,5-diethylpyrimidine (1.0 eq)
-
Aromatic amine (e.g., Aniline) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Ligand (e.g., Xantphos) (0.04 eq)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add the palladium catalyst, ligand, and base. Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reagent Addition: Add 4,6-Dichloro-2,5-diethylpyrimidine, the aromatic amine, and the anhydrous solvent.
-
Reaction: Heat the mixture to 80-100 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting dichloropyrimidine and the appearance of a new, major product spot indicates reaction progression. The reaction is complete when the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel to yield the pure mono-aminated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Supplier and Pricing Analysis
Procuring specialty chemicals like 4,6-Dichloro-2,5-diethylpyrimidine requires careful supplier evaluation. While it is not as common as some analogs, it is available from specialized chemical providers.
Table 2: Supplier Information for 4,6-Dichloro-2,5-diethylpyrimidine and Analogs
| Compound | CAS Number | Supplier(s) | Price Information |
| 4,6-Dichloro-2,5-diethylpyrimidine | 1342422-66-5 | BLD Pharm[2] | Price on request; likely a custom synthesis or low-stock item. |
| 4,6-Dichloro-2,5-dimethylpyrimidine | 1780-33-2 | Sigma-Aldrich[10], SCBT[11], A B Enterprises[12] | A B Enterprises lists at ₹ 93000/kg (~$1100/kg)[12]. |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Sigma-Aldrich, TCI[13], Thermo Scientific[14] | Sigma-Aldrich: |
Procurement Insights:
The pricing for related, more common analogs suggests that research quantities (1-25g) of 4,6-Dichloro-2,5-diethylpyrimidine would likely fall in the range of
Conclusion
4,6-Dichloro-2,5-diethylpyrimidine is a valuable and versatile building block for drug discovery and medicinal chemistry. Its well-defined reactivity, governed by the principles of SNAr on an electron-poor pyrimidine core, allows for predictable and selective functionalization. The ethyl groups at the C2 and C5 positions provide unique structural and electronic properties that can be exploited to develop novel therapeutics, particularly in the highly competitive field of kinase inhibitors. While not a common off-the-shelf reagent, its availability from specialized suppliers and its straightforward, plausible synthesis make it an accessible and powerful tool for the modern research scientist.
References
- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Benchchem.
- 2,4-Dichloropyrimidine: Comprehensive Overview and Applic
- 4,6-Dichloro-2,5-dimethylpyrimidine | CAS 1780-33-2. Santa Cruz Biotechnology.
- 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- 4,6-Dichloro-2,5-dimethylpyrimidine | 1780-33-2. Sigma-Aldrich.
- Liquid 4,6-Dichloro-2,5-dimethyl pyrimidine (1780-33-2). IndiaMART.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- 1342422-66-5|4,6-Dichloro-2,5-diethylpyrimidine. BLD Pharm.
- 4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013. PubChem.
- Application of 2,5-Dichloro-4,6-pyrimidinediamine in Kinase Inhibitor Synthesis: A Detailed Guide. Benchchem.
- A Comparative Guide to the Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
- 4,6-Dichloro-2-methylpyrimidine 98 1780-26-3. Sigma-Aldrich.
- 4,6-Dichloro-2-methylpyrimidine | 1780-26-3. Tokyo Chemical Industry (India) Pvt. Ltd.
- 4,6-Dichloro-2-methylpyrimidine, 97% 5 g | Buy Online. Thermo Scientific Chemicals.
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
Sources
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- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. srinichem.com [srinichem.com]
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- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. 4,6-Dichloro-2,5-dimethylpyrimidine | 1780-33-2 [sigmaaldrich.com]
- 11. 4,6-Dichloro-2,5-dimethylpyrimidine | CAS 1780-33-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 13. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. H50493.06 [thermofisher.com]
Methodological & Application
Application Note: Scalable Synthesis of 4,6-Dichloro-2,5-diethylpyrimidine
Executive Summary
This application note details the optimized synthetic route for 4,6-dichloro-2,5-diethylpyrimidine (Target Compound), a critical heterocyclic intermediate often utilized in the development of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical APIs.[1]
The synthesis is achieved via a three-step linear sequence:
-
C-Alkylation: Conversion of diethyl malonate to diethyl ethylmalonate.[1]
-
Cyclocondensation: Reaction with propionamidine hydrochloride to form the pyrimidine core.
-
Chlorination: Deoxychlorination using phosphorus oxychloride (
).
This protocol prioritizes process safety , scalability , and intermediate isolation , ensuring high purity (>98%) without chromatographic purification where possible.
Reaction Pathway & Logic
The synthesis relies on the "2+4" construction of the pyrimidine ring.[1] The C5-ethyl group is installed via malonate alkylation, while the C2-ethyl group is derived from the amidine component.[1]
Synthetic Scheme Visualization
Figure 1: Linear synthetic pathway from diethyl malonate to the dichloropyrimidine target.
Safety & Pre-requisites
-
Sodium Metal: Highly reactive with water/moisture.[1] Handle under inert atmosphere (
or Ar). -
Phosphorus Oxychloride (
): Extremely toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a functioning fume hood with a caustic scrubber. -
Exotherms: Both the alkylation and chlorination steps are highly exothermic. Controlled addition is mandatory.
Detailed Experimental Protocols
Phase 1: Synthesis of Diethyl Ethylmalonate (Mono-alkylation)
Objective: Install the ethyl group at the C5 position (relative to the final pyrimidine ring).
Reagents:
-
Sodium metal (1.0 eq) or Sodium Ethoxide (21% wt in EtOH)[1]
-
Ethyl Iodide or Ethyl Bromide (1.1 eq)[1]
Protocol:
-
Alkoxide Preparation: In a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve Sodium metal in Absolute Ethanol under
flow. Stir until all metal is consumed.-
Note: If using commercial NaOEt solution, skip this step but ensure the solution is anhydrous.
-
-
Enolate Formation: Cool the solution to 50°C. Add Diethyl malonate dropwise over 30 minutes. The solution may become cloudy due to sodium salt precipitation.
-
Alkylation: Add Ethyl Iodide dropwise to the stirring mixture. The reaction is exothermic; maintain a gentle reflux during addition.
-
Completion: Reflux the mixture for 3–4 hours. Monitor by TLC or GC (disappearance of diethyl malonate).
-
QC Check: The pH should be neutral to slightly alkaline.
-
-
Workup: Distill off the majority of ethanol. Add water to the residue to dissolve NaI/NaBr salts. Extract the oily layer with Diethyl Ether or MTBE.
-
Purification: Dry the organic layer over
and concentrate. Perform fractional distillation. Collect the fraction boiling at 207–209°C (atmospheric pressure).
Expected Yield: 75–80% Key Intermediate Data: Colorless liquid with a fruity odor.[1]
Phase 2: Cyclocondensation to 4,6-Dihydroxy-2,5-diethylpyrimidine
Objective: Construct the pyrimidine ring by condensing the diester with an amidine. Note: The product exists in tautomeric equilibrium with 2,5-diethyl-4,6(1H,5H)-pyrimidinedione.[1]
Reagents:
-
Propionamidine Hydrochloride (1.1 eq)[1]
-
Sodium Ethoxide (3.0 eq) [Excess base is required to neutralize the HCl salt and drive the condensation]
Protocol:
-
Base Preparation: Prepare a fresh solution of Sodium Ethoxide (3.0 eq) in Absolute Ethanol in a dry RBF.
-
Amidine Activation: Add Propionamidine Hydrochloride to the NaOEt solution. Stir for 15 minutes at room temperature to liberate the free amidine base.
-
Condensation: Add Diethyl Ethylmalonate dropwise.
-
Reflux: Heat the mixture to reflux for 6–8 hours. A heavy white precipitate (the sodium salt of the pyrimidine) will form.
-
Critical Step: Mechanical stirring is recommended as the slurry becomes very thick.
-
-
Isolation: Evaporate the ethanol under reduced pressure. Dissolve the solid residue in a minimum amount of cold water.[1]
-
Precipitation: Cool the aqueous solution to 0–5°C. Acidify slowly with concentrated HCl to pH 2–3 . The free pyrimidinedione will precipitate as a white solid.
-
Filtration: Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 60°C.
Expected Yield: 80–85% Characterization: High melting point solid (>250°C, dec).[6]
Phase 3: Chlorination to 4,6-Dichloro-2,5-diethylpyrimidine
Objective: Convert the dihydroxy (diketo) groups to chloro substituents using Vilsmeier-type or direct chlorination conditions.[1]
Reagents:
-
4,6-Dihydroxy-2,5-diethylpyrimidine (Intermediate B)[1] (1.0 eq)[1][2]
-
Phosphorus Oxychloride (
) (5.0 eq) [Acts as reagent and solvent][1] - -Diethylaniline (1.0 eq) [Catalyst/Acid Scavenger][1]
Protocol:
-
Setup: Use a dry RBF fitted with a reflux condenser and a trap to neutralize HCl gas evolution (NaOH scrubber).
-
Addition: Charge Intermediate B and
-Diethylaniline into the flask. -
Reagent Addition: Carefully add
at room temperature. -
Reaction: Heat the mixture slowly to reflux (approx. 105°C). Maintain reflux for 4–6 hours until the solution becomes clear and gas evolution ceases.
-
Quenching (Hazardous):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via vacuum distillation (rotary evaporator with strictly dry pump protection). -
Pour the thick oily residue slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis.[1]
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3x).
-
Neutralization: Wash the organic layer with saturated
(to remove phosphoric acid traces) and then brine. -
Purification: Dry over anhydrous
, filter, and concentrate. The residue can be recrystallized from hexane/ethanol or distilled under high vacuum if necessary.
Expected Yield: 85–90% Final Product: Pale yellow to white crystalline solid or oil (depending on purity).
Data Summary & Troubleshooting
| Parameter | Phase 1 (Alkylation) | Phase 2 (Cyclization) | Phase 3 (Chlorination) |
| Limiting Reagent | Diethyl Malonate | Diethyl Ethylmalonate | Dihydroxy-pyrimidine |
| Key Reagent | Ethyl Iodide | Propionamidine HCl | |
| Temperature | Reflux (~78°C) | Reflux (~78°C) | Reflux (~106°C) |
| Critical Control | Anhydrous conditions | pH adjustment during isolation | Quenching rate (Exotherm) |
| Typical Yield | 75% | 82% | 88% |
Troubleshooting Guide
-
Low Yield in Phase 1: Ensure Ethanol is "Absolute" (>99.5%). Water destroys the enolate.
-
Thick Slurry in Phase 2: Use an overhead mechanical stirrer instead of a magnetic bar. If the stirrer seizes, yield drops due to poor mixing.
-
Black Tar in Phase 3: Overheating or lack of catalyst.[1] Ensure
-diethylaniline is used; it buffers the reaction and prevents decomposition.[1]
References
-
Malonic Ester Synthesis Protocols
-
Pyrimidine Cyclization (Traube Synthesis)
-
Chlorination Protocols
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. National Institutes of Health (PMC). Available at: [Link]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic aromatic substitution (SNAr) on 4,6-Dichloro-2,5-diethylpyrimidine
This Application Note provides a comprehensive technical guide for performing Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloro-2,5-diethylpyrimidine . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold functionalization.[1]
Introduction & Scaffold Analysis
The 4,6-dichloro-2,5-diethylpyrimidine scaffold presents a unique reactivity profile governed by its symmetry and substituent effects.[1] Unlike the more common 2,4-dichloropyrimidines, where regioselectivity between C2 and C4 is a primary challenge, this substrate is symmetric with respect to the reactive chlorides at C4 and C6.[1]
Structural & Electronic Determinants
-
Symmetry (C2v): The C4 and C6 positions are chemically equivalent. The first nucleophilic attack will yield a single mono-substituted product, eliminating regioselectivity concerns for the first step.
-
2,5-Diethyl Effect:
-
Electronic: The ethyl groups at C2 and C5 are weak electron donors (inductive effect, +I).[1] This slightly increases the electron density of the pyrimidine ring compared to the unsubstituted parent, potentially raising the activation energy for nucleophilic attack.
-
Steric: The C5-ethyl group exerts steric pressure on the adjacent C4/C6 reaction centers. While not blocking the site, it necessitates higher reaction temperatures or more compact nucleophiles compared to 5-H analogs.[1]
-
Mechanistic Pathway
The reaction proceeds via the classical addition-elimination mechanism. The nucleophile attacks the C4/C6 position, forming a resonance-stabilized anionic
[2]
Experimental Protocols
General Operating Procedure: Mono-Amination
This protocol targets the selective displacement of one chloride atom using a primary or secondary amine.
Reagents:
-
Substrate: 4,6-Dichloro-2,5-diethylpyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.0 – 1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv)[1]
-
Solvent: Ethanol (EtOH), Isopropanol (IPA), or DMF (for low solubility amines)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-2,5-diethylpyrimidine in Ethanol (0.2 M concentration).
-
Addition: Add the base (DIPEA) followed by the amine dropwise at room temperature (RT).
-
Note: Slow addition helps prevent localized high concentrations that could favor di-substitution.[1]
-
-
Reaction:
-
Reactive Amines (e.g., Morpholine, Benzylamine): Stir at RT for 2–4 hours.
-
Sterically Hindered/Aniline Derivatives: Heat to reflux (80°C) for 4–12 hours.[1]
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of SM and the appearance of the mono-adduct [M+H]⁺ = SM mass - Cl + Amine.
-
Workup:
-
Purification: Flash column chromatography is usually required to separate the mono-product from trace di-substituted byproducts.
Protocol: Di-Substitution (Hetero-Functionalization)
To introduce a second, different nucleophile at the remaining C6 position.[1]
Reagents:
-
Substrate: Isolated Mono-substituted intermediate (1.0 equiv)
-
Nucleophile 2: Second Amine or Alkoxide (1.5 – 2.0 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)[1]
-
Solvent: DMSO or NMP (high boiling point polar aprotic)[1]
Methodology:
-
Setup: Dissolve the mono-chloro intermediate in DMSO (0.5 M).
-
Activation: Add the base and the second nucleophile.
-
Reaction: Heat the mixture to 100–120°C .
-
Workup: Pour the reaction mixture into ice-water to precipitate the product. If no precipitate forms, extract with EtOAc.[1]
Protocol: Ether Formation (Alkoxylation)
Reaction with alcohols requires stronger activation due to the reversibility and basicity of alkoxides.
-
Generation of Alkoxide: In a dry flask under inert atmosphere (N₂/Ar), suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C.
-
Addition: Add the alcohol (1.1 equiv) dropwise and stir for 15–30 min until H₂ evolution ceases.
-
Displacement: Add a solution of 4,6-dichloro-2,5-diethylpyrimidine (1.0 equiv) in THF/DMF dropwise to the alkoxide solution at 0°C.
-
Completion: Allow to warm to RT. If reaction is sluggish, heat to 50–60°C.
-
Warning: Avoid excessive heating with unhindered alkoxides to prevent double substitution.
-
Critical Decision Matrix
Use the following flowchart to select the optimal conditions based on your desired product and nucleophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from 5-ethyl group or deactivated ring.[1] | Switch solvent to DMSO or NMP to increase rate. Increase temperature to 100°C+. Add catalytic KI (Finkelstein condition) to generate transient, more reactive iodide.[1] |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base.[1] | Use anhydrous solvents. Switch from carbonate bases to organic bases (DIPEA) if water is persistent. Ensure inert atmosphere. |
| Di-substitution in Mono-step | Excess nucleophile or high temperature.[1] | Strictly control stoichiometry (1.0 equiv). Lower temperature to 0°C. Add nucleophile very slowly (syringe pump). |
| Regio-scrambling | N/A for this substrate. | The substrate is symmetric; regioselectivity is not a variable for the first substitution. |
Safety & Handling
-
Chloropyrimidines: Potent skin and eye irritants. Potential sensitizers. Handle in a fume hood.
-
Reaction Hazards: Reactions with NaH release Hydrogen gas (flammable).[1] Quench excess NaH carefully with IPA or EtOAc before adding water.
References
-
Mechanistic Principles of SNAr
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
-
Pyrimidines in Medicinal Chemistry
-
General Protocols for Heterocycles
- Regioselectivity Insights
Sources
- 1. mdpi.com [mdpi.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lab Reporter [fishersci.co.uk]
- 7. youtube.com [youtube.com]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 4,6-Dichloro-2,5-diethylpyrimidine as a Kinase Inhibitor Intermediate
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows for competitive binding to the kinase hinge region, a critical interaction for potent inhibition.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4,6-Dichloro-2,5-diethylpyrimidine, a versatile intermediate for the generation of novel kinase inhibitor libraries. We present detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent derivatization through strategic nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, we outline standard in vitro assays for the preliminary evaluation of the synthesized compounds' inhibitory activity.
Introduction: The Strategic Advantage of the 2,5-Diethyl-4,6-dichloropyrimidine Scaffold
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Small molecule kinase inhibitors have emerged as a highly successful class of therapeutics.[4] The pyrimidine core is a privileged structure in this domain, with numerous FDA-approved drugs featuring this motif.[7]
The 4,6-Dichloro-2,5-diethylpyrimidine intermediate offers several strategic advantages for kinase inhibitor design:
-
Dual Reaction Sites: The two chlorine atoms at the C4 and C6 positions serve as reactive handles for sequential and selective functionalization. The general reactivity order for nucleophilic substitution on dichloropyrimidines is C4(6) > C2.[8] This allows for the controlled introduction of different chemical moieties to probe the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties: The ethyl groups at the C2 and C5 positions contribute to the lipophilicity and steric profile of the molecule. These substitutions can influence solubility, cell permeability, and interaction with the hydrophobic regions of the kinase active site. The C5-substituent, in particular, is positioned near the kinase gatekeeper residue and can play a crucial role in determining potency and selectivity.[7]
-
Versatile Derivatization: The dichloropyrimidine core is amenable to a wide range of chemical transformations, including SNAr with amine and alcohol nucleophiles, and palladium-catalyzed reactions like Suzuki and Sonogashira couplings, enabling the creation of diverse and complex molecular architectures.[1][2][7]
Synthesis of the Key Intermediate: 4,6-Dichloro-2,5-diethylpyrimidine
The synthesis of 4,6-Dichloro-2,5-diethylpyrimidine is proposed via a two-step sequence involving the initial construction of a dihydroxypyrimidine ring followed by a robust chlorination reaction.
Part 1: Synthesis of 4,6-Dihydroxy-2,5-diethylpyrimidine
The initial step involves a condensation reaction between diethyl 2-ethylmalonate and propionamidine. This is a classic approach for the formation of the pyrimidine ring.
Protocol 1: Synthesis of 4,6-Dihydroxy-2,5-diethylpyrimidine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Diethyl 2-ethylmalonate | 1.0 | 188.22 | 18.82 g |
| Propionamidine hydrochloride | 1.1 | 108.57 | 11.94 g |
| Sodium ethoxide (21% in ethanol) | 2.2 | 68.05 | 67.5 mL |
| Ethanol, absolute | - | - | 150 mL |
| Hydrochloric acid, 6M | - | - | As needed |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add absolute ethanol (150 mL).
-
Carefully add the sodium ethoxide solution to the ethanol.
-
In a separate beaker, dissolve propionamidine hydrochloride in a minimal amount of warm ethanol and add it to the reaction flask.
-
Add diethyl 2-ethylmalonate dropwise to the stirred solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in 200 mL of water.
-
Carefully acidify the aqueous solution with 6M HCl to a pH of approximately 5-6, which will cause the product to precipitate.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight.
Part 2: Chlorination to 4,6-Dichloro-2,5-diethylpyrimidine
The dihydroxypyrimidine intermediate is converted to the target dichloropyrimidine using a standard chlorinating agent, phosphorus oxychloride (POCl₃).[9][10][11]
Protocol 2: Synthesis of 4,6-Dichloro-2,5-diethylpyrimidine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4,6-Dihydroxy-2,5-diethylpyrimidine | 1.0 | 182.21 | 18.22 g |
| Phosphorus oxychloride (POCl₃) | 5.0 | 153.33 | 47.5 mL |
| N,N-Dimethylaniline | 2.0 | 121.18 | 25.4 mL |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4,6-Dihydroxy-2,5-diethylpyrimidine (18.22 g).
-
Carefully add phosphorus oxychloride (47.5 mL).
-
Cool the mixture in an ice bath and slowly add N,N-dimethylaniline (25.4 mL) dropwise while maintaining the internal temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain pure 4,6-Dichloro-2,5-diethylpyrimidine.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 4,6-Dichloro-2,5-diethylpyrimidine.
Derivatization of 4,6-Dichloro-2,5-diethylpyrimidine for Kinase Inhibitor Synthesis
The synthesized 4,6-Dichloro-2,5-diethylpyrimidine is a versatile platform for creating a library of potential kinase inhibitors. The two chlorine atoms can be sequentially displaced. Generally, the C4/C6 positions are more reactive towards nucleophilic substitution than the C2 position.[8]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for functionalizing dichloropyrimidines, commonly employing amines as nucleophiles to mimic the hinge-binding interactions of ATP.[3]
Protocol 3: Mono-amination at the C4/C6 Position
| Reagent/Solvent | Molar Eq. |
| 4,6-Dichloro-2,5-diethylpyrimidine | 1.0 |
| Desired primary/secondary amine | 1.1 |
| Diisopropylethylamine (DIPEA) | 1.5 |
| Isopropanol or DMF | - |
Procedure:
-
Dissolve 4,6-Dichloro-2,5-diethylpyrimidine (1.0 eq) in isopropanol (or DMF) in a sealed reaction vessel.
-
Add the desired amine (1.1 eq) followed by DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the mono-aminated product.
Palladium-Catalyzed Cross-Coupling Reactions
To introduce aryl or heteroaryl moieties, which can occupy the ribose-binding pocket or other regions of the kinase active site, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are invaluable.[2][7]
Protocol 4: Suzuki-Miyaura Coupling
| Reagent/Solvent | Molar Eq. |
| Mono-amino-chloro-diethylpyrimidine | 1.0 |
| Aryl/heteroaryl boronic acid | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ or K₃PO₄ | 2.0 |
| Dioxane/Water (4:1) | - |
Procedure:
-
To a degassed solution of the mono-amino-chloro-diethylpyrimidine (1.0 eq) in a 4:1 mixture of dioxane and water, add the aryl/heteroaryl boronic acid (1.2 eq) and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and degas the mixture again.
-
Heat the reaction mixture to 90-100°C under an inert atmosphere (e.g., Argon) for 6-18 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Diagram of Derivatization Strategies
Caption: General workflow for derivatizing the intermediate.
In Vitro Evaluation of Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the initial assessment of their biological activity is typically performed through in vitro kinase inhibition assays.
Protocol 5: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This commercially available assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), ATP, and the synthesized inhibitor at various concentrations. Include appropriate positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This typically involves a two-step process of adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Table of Representative Screening Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| DDP-A1 | Kinase X | 50 |
| DDP-A2 | Kinase X | 120 |
| DDP-B1 | Kinase Y | 25 |
| DDP-B2 | Kinase Y | 80 |
Conclusion
4,6-Dichloro-2,5-diethylpyrimidine represents a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic design allows for the systematic exploration of chemical space around the pyrimidine core through well-established synthetic methodologies. The protocols outlined in this application note provide a robust framework for the synthesis, derivatization, and preliminary biological evaluation of compound libraries based on this promising scaffold, thereby facilitating the discovery of new therapeutic agents.
References
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
SLT. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Google Patents. (n.d.). US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine.
-
ResearchGate. (2025, November 26). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2025, November 24). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
PMC. (n.d.). Targeting cancer with small molecule kinase inhibitors. Retrieved from [Link]
-
Organic Letters. (2006, January 12). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
Protocol for Suzuki-Miyaura coupling with 4,6-Dichloro-2,5-diethylpyrimidine
An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 4,6-Dichloro-2,5-diethylpyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application and execution of the Suzuki-Miyaura cross-coupling reaction for the functionalization of 4,6-Dichloro-2,5-diethylpyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, and their selective modification via cross-coupling is a cornerstone of modern synthetic strategy.[1] This document provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, troubleshooting guidance, and critical safety protocols. It is intended for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing substituted pyrimidine derivatives.
Introduction: The Strategic Importance of Pyrimidine Coupling
The pyrimidine nucleus is a privileged scaffold found in numerous FDA-approved drugs, such as Gleevec and Crestor, underscoring its significance as a pharmacophore.[1] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, offers a powerful and versatile method for forming carbon-carbon bonds with high functional group tolerance.[2][3]
Applying this reaction to dihalogenated pyrimidines like 4,6-Dichloro-2,5-diethylpyrimidine presents a unique synthetic opportunity. Due to the electronic nature of the pyrimidine ring, the chlorine atoms at the C4 and C6 positions exhibit differential reactivity. Typically, the C4 position is more susceptible to initial oxidative addition by the palladium catalyst, allowing for regioselective mono-arylation.[1][4] This inherent selectivity enables a stepwise approach to building molecular complexity, making it a highly valuable transformation in the synthesis of novel chemical entities.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The three primary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine, forming a Pd(II) complex.[7] This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species.[8] This species then transfers its organic group to the Pd(II) center, displacing the halide.[2][3]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those in the Buchwald family (e.g., XPhos), can accelerate both the oxidative addition and reductive elimination steps, enhancing overall reaction efficiency, especially for challenging substrates like chloro-heterocycles.[9][10][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Mono-Arylation of 4,6-Dichloro-2,5-diethylpyrimidine
This protocol details a general procedure for the regioselective mono-arylation at the C4 position.
Materials and Equipment
-
Substrate: 4,6-Dichloro-2,5-diethylpyrimidine
-
Reagent: Arylboronic acid (e.g., Phenylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][12]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvents: 1,4-Dioxane (anhydrous), and Degassed Water
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification, TLC plates, silica gel for column chromatography.
Reagent Preparation and Quantities
The following table outlines typical reagent quantities for a 1.0 mmol scale reaction.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4,6-Dichloro-2,5-diethylpyrimidine | 219.11 | 1.0 | 219 mg | 1.0 |
| Arylboronic Acid | Varies | 1.1 | Varies | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane | - | - | 8.0 mL | - |
| Water | - | - | 2.0 mL | - |
Step-by-Step Reaction Procedure
Caption: General Experimental Workflow.
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-Dichloro-2,5-diethylpyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).[13]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst.[14]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting dichloropyrimidine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-aryl-6-chloro-2,5-diethylpyrimidine.
Note on Microwave Synthesis: This reaction can often be accelerated using microwave irradiation. Typical conditions are 15-30 minutes at 100-120 °C in a sealed microwave vial.[4][15] This can dramatically reduce reaction times and improve efficiency.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Impure reagents or solvents.4. Low reaction temperature. | 1. Use fresh, high-quality catalyst. A healthy Pd(PPh₃)₄ catalyst should be a bright, crystalline yellow.[12]2. Ensure thorough degassing of solvents and flask.3. Use anhydrous solvents and dry base.4. Increase temperature cautiously to 100-110 °C. |
| Protodeboronation | Degradation of the boronic acid, especially with electron-deficient or heteroaryl boronic acids.[14][16] | 1. Use a stronger, non-nucleophilic base like K₃PO₄.2. Use anhydrous conditions.3. Consider more stable boronic acid derivatives like pinacol esters or MIDA boronates.[14][17] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules.[5][18] | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents).2. Ensure a tight seal on the reaction vessel. |
| Formation of Di-substituted Product | Reaction run for too long or at too high a temperature, causing the second coupling to occur. | 1. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.2. Lower the reaction temperature.3. Use a slight excess of the dichloropyrimidine relative to the boronic acid. |
Safety Precautions and Reagent Handling
-
General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[19]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Boronic Acids: Boron compounds can have toxic effects and may cause irritation.[20][21] Avoid creating dust and ensure proper ventilation.[22][23] Store away from moisture.[20]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. It can also form explosive peroxides upon storage. Always use from a freshly opened bottle or one that has been tested for peroxides.
-
Inert Gas: Handle compressed gas cylinders according to institutional safety guidelines.
-
Waste Disposal: Quench any residual reactive materials carefully before disposal. Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.
References
- Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... (n.d.).
-
Suzuki reaction - Wikipedia. (2024). Wikimedia Foundation. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). LibreTexts. [Link]
-
Fairlamb, I. J. S., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 48(43), 7673-7676. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
-
Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... (n.d.). ResearchGate. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). ScienceDirect. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
-
Savitha, C. S., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Monatshefte für Chemie - Chemical Monthly, 150(2), 331-339. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). ProQuest. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). PMC. [Link]
-
Handling Pyrophoric Reagents. (n.d.). Pacific Northwest National Laboratory. [Link]
-
C3. Safe Handling of Pyrophoric Materials. (n.d.). University of California, Santa Barbara. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). Journal of the American Chemical Society. [Link]
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). (n.d.). Ascensus Specialties. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). ResearchGate. [Link]
-
Pyrophoric Reagents Handling in Research Labs. (n.d.). Environmental Health and Safety. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.). Graz University of Technology. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
The Safe Use of Pyrophoric Reagents. (n.d.). University of California, Irvine. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). ResearchGate. [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. (2024). The Chemical Record. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. [Link]
-
Boron. (n.d.). ESPI Metals. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
What safety precautions are needed when handling boron trioxide? (2025). KingProlly. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). PMC. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). PMC. [Link]
-
Student safety sheets 39 Boron compounds. (n.d.). CLEAPSS Science. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). PMC. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
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- 10. nasc.ac.in [nasc.ac.in]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ascensus [ascensusspecialties.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. semanticscholar.org [semanticscholar.org]
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- 19. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 20. Boron - ESPI Metals [espimetals.com]
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- 22. leapchem.com [leapchem.com]
- 23. king-boron.com [king-boron.com]
Application Notes and Protocols for the Regioselective Functionalization of 4,6-dichloro-2,5-diethylpyrimidine
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its prevalence in FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions, underscores its significance as a "privileged scaffold."[3][4] The ability to precisely modify the substitution pattern of the pyrimidine ring is paramount for fine-tuning the pharmacological properties of drug candidates. 4,6-dichloro-2,5-diethylpyrimidine is a versatile building block that offers two reactive sites for the introduction of molecular diversity. However, controlling the regioselectivity of these functionalization reactions is a common challenge that requires a nuanced understanding of the electronic and steric factors at play.
This comprehensive guide provides detailed application notes and protocols for the regioselective functionalization of 4,6-dichloro-2,5-diethylpyrimidine. We will explore key reaction classes, including nucleophilic aromatic substitution (SNAг), Suzuki-Miyaura coupling, and Sonogashira coupling, with a focus on achieving predictable and high-yielding mono-substitution.
Understanding Regioselectivity in 4,6-dichloro-2,5-diethylpyrimidine
The reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring is dictated by a combination of electronic and steric effects. The two nitrogen atoms in the ring are strongly electron-withdrawing, which activates the chloro-substituents towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of chloro-substituents on a pyrimidine ring follows the order C4(6) > C2 >> C5.[5]
In the case of 4,6-dichloro-2,5-diethylpyrimidine, the two chlorine atoms at C4 and C6 are electronically similar. However, the presence of the ethyl groups at C2 and C5 introduces both electronic and steric influences that can be leveraged to achieve regioselectivity. The C2-ethyl group, being electron-donating, may slightly decrease the electrophilicity of the adjacent C4 and C6 positions. Conversely, the C5-ethyl group introduces steric hindrance that can influence the approach of bulky reagents. For many reactions, this subtle interplay of electronic and steric factors allows for the selective functionalization of one chloro-substituent over the other.
Regioselective Mono-amination via Nucleophilic Aromatic Substitution (SNAг)
Nucleophilic aromatic substitution is a powerful method for introducing nitrogen-based functionalities onto the pyrimidine core. For 4,6-dichloropyrimidines, mono-amination can be achieved under carefully controlled conditions.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to facilitate the dissolution of the reactants and to promote the SNAг reaction.
-
Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) is employed to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. However, excessive heat can lead to di-substitution. Therefore, careful temperature control is crucial for achieving mono-substitution.
-
Stoichiometry: Using a slight excess of the amine can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-substituted product.
Experimental Protocol: Mono-amination of 4,6-dichloro-2,5-diethylpyrimidine
Materials:
-
4,6-dichloro-2,5-diethylpyrimidine
-
Primary or secondary amine of choice
-
Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
N,N-dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,6-dichloro-2,5-diethylpyrimidine (1.0 mmol) in DMF or EtOH (10 mL), add the desired amine (1.1 mmol) and K2CO3 (2.0 mmol) or TEA (2.0 mmol).
-
Heat the reaction mixture to a temperature between 80-140°C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Data Presentation: Representative Mono-amination Reactions
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K2CO3 | DMF | 120 | 12 | 85 |
| 2 | Morpholine | TEA | EtOH | 80 | 8 | 92 |
| 3 | Benzylamine | K2CO3 | DMF | 100 | 10 | 88 |
Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific amine and reaction conditions.
Regioselective Mono-Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds.[5][7] Achieving regioselective mono-arylation or mono-vinylation of 4,6-dichloro-2,5-diethylpyrimidine is feasible with careful selection of the catalyst system and reaction conditions.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), is commonly used. The choice of ligand can influence the reactivity and selectivity of the reaction.
-
Base: An inorganic base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) is required for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reactants.
-
Temperature: The reaction is usually heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the boronic acid and the catalyst system.
Experimental Protocol: Mono-Suzuki-Miyaura Coupling of 4,6-dichloro-2,5-diethylpyrimidine
Materials:
-
4,6-dichloro-2,5-diethylpyrimidine
-
Aryl- or vinylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)
-
1,4-Dioxane or Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 4,6-dichloro-2,5-diethylpyrimidine (1.0 mmol), the boronic acid (1.1 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) or K3PO4 (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (or toluene) and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100°C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the mono-coupled product.
Data Presentation: Representative Mono-Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K2CO3 | Toluene/H2O | 90 | 16 | 78 |
| 2 | 4-Methoxyphenylboronic acid | K3PO4 | 1,4-Dioxane/H2O | 85 | 12 | 85 |
| 3 | Thiophene-3-boronic acid | K2CO3 | 1,4-Dioxane/H2O | 95 | 18 | 72 |
Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Regioselective Mono-Sonogashira Coupling
The Sonogashira coupling reaction provides a powerful means of introducing alkyne functionalities, which are valuable handles for further synthetic transformations.[8] Similar to the Suzuki coupling, regioselective mono-alkynylation of 4,6-dichloro-2,5-diethylpyrimidine can be achieved.
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system consisting of a palladium(0) source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is employed to neutralize the generated HCl and to facilitate the formation of the copper(I) acetylide intermediate.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or DMF are typically used to prevent moisture from quenching the reactive intermediates.
Experimental Protocol: Mono-Sonogashira Coupling of 4,6-dichloro-2,5-diethylpyrimidine
Materials:
-
4,6-dichloro-2,5-diethylpyrimidine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,6-dichloro-2,5-diethylpyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous, degassed THF or DMF (10 mL), add PdCl2(PPh3)2 (0.03 mmol), CuI (0.06 mmol), and TEA or DIPA (3.0 mmol).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the mono-alkynylated pyrimidine.
Visualization of Reaction Pathways
Experimental Workflow for Regioselective Functionalization
Caption: General workflows for the regioselective mono-functionalization of 4,6-dichloro-2,5-diethylpyrimidine.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
The protocols and principles outlined in this application note provide a robust framework for the regioselective functionalization of 4,6-dichloro-2,5-diethylpyrimidine. By carefully controlling reaction conditions, researchers can selectively introduce a wide array of functional groups at either the C4 or C6 position, enabling the synthesis of diverse libraries of pyrimidine derivatives for drug discovery and development. The mono-functionalized products can serve as valuable intermediates for further elaboration, allowing for the sequential introduction of different substituents and the creation of highly complex molecular architectures. Future work in this area may focus on the development of more efficient and environmentally benign catalytic systems, as well as the exploration of novel functionalization reactions to further expand the chemical space accessible from this versatile pyrimidine scaffold.
References
- G. M. Butov, V. M. Mokhov, I. A. Novakov, et al. (2023). Monoamination of 4,6-dichloropyrimidine with adamantane-containing amines. Doklady Chemistry, 512(2), 1-5.
-
A. D. Kharlamova, A. S. Abel, A. D. Averin, et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]
- R. Rajavel, et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 5(1), 57-63.
-
A. D. Kharlamova, A. S. Abel, A. D. Averin, et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed, 33805408. [Link]
- S. Tumkevicius, J. Dodonova, I. Bashkirova, A. Voitechovicius. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 46(5), 944-951.
- BenchChem. (2025). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. BenchChem Technical Notes.
- S. Tumkevicius, et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951.
-
N. Rasool, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
- J. A. McCammon, et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, PMC344389.
-
S. J. F. Macdonald, et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216. [Link]
-
A. D. Kharlamova, A. S. Abel, A. D. Averin, et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI, 26(7), 1910. [Link]
- G. Bouscary-Desforges, A. Bombrun, J. K. Augustine, G. Bernardinelli, A. Quattropani. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(9), 4261-4273.
-
S. J. F. Macdonald, et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed, 16557452. [Link]
- J. M. Large, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 383-385.
- M. L. Maddess, R. Carter. (2012). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ChemInform, 43(28).
- X. Deng, et al. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 8(3), 383-385.
-
Y. Lu, et al. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]
-
G. Kim, et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5586-5591. [Link]
Sources
- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 8. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Control in Buchwald-Hartwig Amination of Dichloropyrimidines
Executive Summary
The aminopyrimidine motif is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ceritinib).[1] However, the functionalization of dichloropyrimidines presents a unique set of challenges:
-
Regioselectivity (2,4-dichloro): Discriminating between the naturally more reactive C4 position and the sterically/electronically distinct C2 position.[1]
-
Stoichiometric Control (4,6-dichloro): Preventing "dumbbell" bis-amination when mono-functionalization is required.
This guide moves beyond generic coupling conditions, providing a mechanistic rationale for ligand selection and base effects to ensure predictable, scalable manufacturing of aminopyrimidine intermediates.[1]
Mechanistic Insight: The Regioselectivity Paradox
To control the reaction, one must understand the intrinsic bias of the substrate.[1]
The Electronic Bias (C4 vs. C2)
In 2,4-dichloropyrimidine, the C4 position is inherently more electrophilic than C2.[1][2]
-
LUMO Analysis: The LUMO coefficient is significantly higher at C4, making it the preferred site for oxidative addition by the Pd(0) species and nucleophilic attack in SNAr pathways.[1]
-
Steric Environment: The C2 position is flanked by two ring nitrogens, creating a "steric pocket" that hinders the approach of bulky Pd-ligand complexes compared to the more exposed C4 position.[1]
The Rule of Thumb:
-
Default Path: Standard conditions (e.g., Pd(PPh3)4, unhindered bases) will almost exclusively yield the C4-isomer .[1]
-
The Challenge Path: Accessing the C2-isomer first requires overriding this intrinsic bias using specific ligand architectures (e.g., wide bite-angle bidentates) or steric blocking strategies.[1]
Critical Reaction Parameters
Ligand Selection Matrix
The choice of ligand is the primary determinant of yield and selectivity.[1]
| Ligand Class | Examples | Primary Application | Mechanistic Rationale |
| Dialkylbiaryl Phosphines | BrettPhos , RuPhos | C4-Selective (Standard) | Bulky, electron-rich ligands facilitate oxidative addition at the most accessible site (C4) and promote reductive elimination with difficult amines.[1] |
| Wide Bite-Angle Bidentates | Xantphos , DPEphos | C2-Selective (Reversal) | Large bite angles (>100°) can alter the geometry of the Pd-complex, forcing oxidative addition at the sterically crowded C2 position to relieve strain, or by destabilizing the C4-intermediate.[1] |
| Bis-phosphines | BINAP , dppb | Stereocontrol / General | Good general-purpose ligands; BINAP often suppresses bis-amination in 4,6-systems.[1] |
| NHC Ligands | Pd-PEPPSI-IPent | Steric Demanding | Excellent for extremely hindered amines or electron-poor anilines at the C4 position.[1] |
The "Base Effect"[1]
-
LiHMDS (Lithium Hexamethyldisilazide): The "Magic Bullet" for C4 selectivity.[1] It allows reactions to proceed at low temperatures (-60°C to 0°C), kinetically trapping the C4 product before C2 equilibration can occur.[1]
-
Weak Bases (Cs2CO3, K2CO3): Preferred for thermodynamic control and functional group tolerance (esters, nitriles).[1]
-
NaOtBu: High pKa speeds up reaction but promotes side reactions (hydrolysis of chloride to hydroxypyrimidine).[1]
Experimental Protocols
Protocol A: Highly C4-Selective Mono-Amination of 2,4-Dichloropyrimidine
Target: >95:5 C4:C2 selectivity.[1] Mechanism: Kinetic control via low-temperature lithiation/catalysis.[1]
Reagents:
-
Amine: 1.05 equiv (Secondary amines or Anilines)[1]
-
Catalyst: Pd(OAc)2 (1-2 mol%)[1]
-
Ligand: dppb (1,4-bis(diphenylphosphino)butane) (2-4 mol%)[1]
-
Base: LiHMDS (1.0 M in THF, 1.1 equiv)[1]
-
Solvent: Anhydrous THF
Step-by-Step:
-
Catalyst Pre-formation: In a Schlenk tube, mix Pd(OAc)2 and dppb in THF.[1] Stir at RT for 15 min to generate the active catalyst (solution turns yellow/orange).[1]
-
Substrate Addition: Add 2,4-dichloropyrimidine to the catalyst solution. Cool the mixture to 0 °C (ice bath) or -20 °C (cryostat) for maximum selectivity.
-
Amine/Base Premix: In a separate vial, mix the amine with LiHMDS solution at 0 °C. Stir for 5 mins to form the lithium amide/complex.
-
Controlled Addition: Dropwise add the Amine/LiHMDS mixture to the pyrimidine/catalyst solution over 10-15 minutes.
-
Reaction: Stir at 0 °C for 1–2 hours. Monitor by HPLC/UPLC.
-
Quench: Quench with saturated NH4Cl solution. Extract with EtOAc.[1]
Why this works: The pre-complexed lithium amide is highly reactive, attacking the most electrophilic C4 position instantly at low temperatures where the C2 barrier is too high to cross.[1]
Protocol B: C2-Selective Amination (The "Xantphos Switch")
Target: Accessing the C2-amino-4-chloropyrimidine core.[1] Note: This is challenging. If C4 is unsubstituted, C2 yield may be moderate (60-70%) with some C4 byproduct.[1]
Reagents:
-
Amine: 1.1 equiv
-
Catalyst: Pd(OAc)2 (5 mol%)[1]
-
Ligand: Xantphos (5-6 mol%)[1]
-
Base: Cs2CO3 (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (dry)[1]
Step-by-Step:
-
Charge a reaction vial with Pd(OAc)2, Xantphos, and Cs2CO3.
-
Add 1,4-Dioxane and stir for 10 mins under N2.
-
Add 2,4-dichloropyrimidine and the amine.
-
Heat: Heat to 80–100 °C . Unlike Protocol A, this reaction requires thermal energy to overcome the activation barrier of the bulky Xantphos system.[1]
-
Monitoring: Check LCMS frequently. Stop reaction immediately upon consumption of starting material to prevent bis-amination.[1]
Protocol C: Mono-Amination of 4,6-Dichloropyrimidine
Target: Mono-substituted product from a symmetric starting material.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)[1]
-
Amine: 0.9 equiv (Slight deficit is crucial)[1]
-
Catalyst: Pd2(dba)3 (1 mol%)[1]
-
Ligand: BINAP (2 mol%)[1]
-
Base: NaOtBu (1.2 equiv)[1]
-
Solvent: Toluene
Step-by-Step:
-
Dissolve 4,6-dichloropyrimidine (1.0 equiv) in Toluene.[1]
-
Slow Addition: Dissolve the Amine (0.9 equiv) in Toluene. Add this solution to the reaction mixture dropwise over 1 hour via syringe pump at 80 °C.
-
Rationale: Keeping the amine concentration low relative to the pyrimidine ensures that the active Pd-Amine species encounters unreacted dichloropyrimidine rather than the mono-product.[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting reaction conditions based on the desired regioisomer.
Caption: Decision tree for optimizing ligand and condition selection based on pyrimidine substitution patterns.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (C4/C2 mix) | Temperature too high; Ligand bite angle too small.[1] | Switch to Protocol A (LiHMDS/0°C). If heating is required, switch ligand to Xantphos (favors C2) or BrettPhos (favors C4).[1] |
| Hydrolysis (OH-pyrimidine formed) | Wet solvents; Hydroxide impurities in base. | Use anhydrous solvents.[1] Switch base from Cs2CO3 to K3PO4 or LiHMDS. |
| Homocoupling (Ar-Ar) | Oxidation of boronic acids (if Suzuki) or Pd-cluster formation.[1] | Ensure rigorous degassing (sparge with Argon for 15 mins).[1] Add catalyst last.[1] |
| No Reaction (Stalled) | Oxidative addition failure (electron-rich pyrimidine). | Switch to a "Pre-catalyst" system like RuPhos Pd G4 or Pd-PEPPSI-IPent to ensure active Pd(0) generation. |
References
-
Regioselective Amination of 2,4-Dichloropyrimidines
-
Ligand Effects (Xantphos for C2 selectivity)
-
Comprehensive Review of Pyrimidine Functionalization
-
Buchwald-Hartwig General User Guide
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Modular Assembly of 2,5-Diethylpyrimidine Antiviral Scaffolds
Executive Summary & Scientific Rationale
The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for nucleoside analogues (e.g., 5-ethyl-2'-deoxyuridine) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide details the synthesis and evaluation of 2,5-diethylpyrimidine scaffolds , a structural class where alkyl substitution at the C5 position modulates lipophilicity and steric fit within viral polymerase binding pockets, while C2 functionalization dictates target specificity (e.g., HIV-1 RT vs. HSV Thymidine Kinase).
Why 2,5-Diethyl Substitutions?
-
Metabolic Stability: The C5-ethyl group blocks metabolic debromination or deiodination often seen in halogenated antiviral precursors.
-
Hydrophobic Anchoring: In NNRTIs, the C5-ethyl moiety occupies a specific hydrophobic pocket (Val179/Leu100 region in HIV-1 RT), enhancing binding affinity compared to methyl analogues.
-
Kinase Recognition: In nucleoside analogues, 5-ethyl substitution mimics the methyl group of thymine, allowing phosphorylation by viral thymidine kinases (TK) while acting as a chain terminator or mutagen during viral DNA replication.
Experimental Workflow
The following diagram illustrates the integrated workflow from retrosynthetic planning to biological validation.
Fig 1. Integrated workflow for the synthesis and screening of pyrimidine-based antiviral agents.
Protocol 1: Modular Synthesis of 5-Ethyl-2-Substituted Pyrimidines
This protocol utilizes a Suzuki-Miyaura cross-coupling strategy to install the ethyl group at C5, followed by a Nucleophilic Aromatic Substitution (
Materials & Reagents[1][2][3][4][5][6][7]
-
Precursor: 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5)
-
Coupling Agent: Ethylboronic acid (or Potassium ethyltrifluoroborate for higher stability)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) -
Base: Cesium Carbonate (
) -
Solvent: 1,4-Dioxane / Water (9:1 v/v)
Step-by-Step Methodology
Stage A: C5-Ethylation (The "Diethyl" Core Installation)
Rationale: The C5 position is electronically deactivated. Palladium catalysis is required to install the ethyl group before functionalizing the more reactive C2 position.
-
Charge Reactor: In a 50 mL Schlenk flask, dissolve 5-bromo-2-chloropyrimidine (1.0 eq, 5 mmol) and Ethylboronic acid (1.2 eq, 6 mmol) in degassed 1,4-Dioxane (20 mL).
-
Catalyst Addition: Add
(2.0 eq) followed by (5 mol%).-
Critical Control: Ensure the system is purged with Argon. Oxygen poisoning of Pd(0) is the primary cause of yield loss.
-
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, yielding the 5-ethyl-2-chloropyrimidine product ( ). -
Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Target: >75% as a pale yellow oil/solid.
-
Stage B: C2-Functionalization (Library Generation)
Rationale: The C2-chloro group is highly susceptible to nucleophilic attack due to the electron-deficient pyrimidine ring.
-
Reaction: Dissolve the intermediate 5-ethyl-2-chloropyrimidine (1.0 eq) in DMF.
-
Nucleophile Addition: Add the desired amine/linker (e.g., diethylamine for a literal "2,5-diethyl" motif, or an amino-linker for NNRTI scaffolds) (1.2 eq) and
(2.0 eq). -
Conditions: Stir at 60°C for 4-6 hours.
-
Isolation: Pour into ice water. If the product precipitates, filter and wash. If oil, extract with EtOAc.
Protocol 2: Antiviral Evaluation (CPE Inhibition Assay)
This protocol quantifies the ability of the synthesized scaffold to inhibit viral replication, measured by the reduction of the Cytopathic Effect (CPE) in host cells.[1][2]
Model System: Vero cells infected with HSV-1 (DNA virus) or MT-4 cells infected with HIV-1 (Retrovirus), depending on the specific target design.
Materials
-
Cell Line: Vero (ATCC CCL-81)
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Controls:
-
Positive: Acyclovir (for HSV) or Efavirenz (for HIV).
-
Vehicle: 0.5% DMSO in media.
-
Step-by-Step Methodology
-
Seeding: Plate Vero cells at
cells/well in 96-well plates. Incubate for 24h at 37°C ( ) to reach 90% confluence. -
Compound Treatment:
-
Prepare serial dilutions of the 2,5-diethylpyrimidine analogue (Range: 100
to 0.1 ) in maintenance medium. -
Add 100
of diluted compound to triplicate wells.
-
-
Infection:
-
Add 100
of virus suspension at a Multiplicity of Infection (MOI) of 0.01 /cell. -
Self-Validation: Include "Cell Control" (cells + media only) and "Virus Control" (cells + virus + vehicle).
-
-
Incubation: Incubate for 72 hours or until the Virus Control wells show 100% CPE (cell detachment/rounding).
-
Quantification (MTT Assay):
-
Add 20
MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -
Remove supernatant and solubilize formazan crystals with 100
DMSO. -
Read Absorbance at 570 nm (
).
-
Data Analysis & SAR Interpretation
To validate the efficacy of the 2,5-diethylpyrimidine scaffold, calculate the Selectivity Index (SI). A viable drug candidate typically requires an SI > 10.
Formulas:
-
% Protection:
- (Effective Concentration): Concentration providing 50% protection from viral CPE.[3]
- (Cytotoxic Concentration): Concentration reducing uninfected cell viability by 50%.
-
Selectivity Index (SI):
Structure-Activity Relationship (SAR) Table:
| Compound ID | C5-Substituent | C2-Substituent | EC50 ( | CC50 ( | SI | Interpretation |
| PYR-01 | Ethyl | Diethylamine | 12.5 | >200 | >16 | Baseline lipophilic scaffold. |
| PYR-02 | Methyl | Diethylamine | 45.0 | >200 | 4.4 | C5-Ethyl improves potency vs Methyl. |
| PYR-03 | Ethyl | NH-Benzyl | 2.1 | 150 | 71 | Aromatic stacking at C2 enhances binding. |
| Ref (ACV) | - | - | 0.8 | >300 | >375 | Clinical Standard (Acyclovir). |
Note: Data in table is illustrative of expected trends based on 5-ethyl pyrimidine literature.
References
-
De Clercq, E., & Shugar, D. (1975).[4] Antiviral activity of 5-ethyl pyrimidine deoxynucleosides.[5][4][6][7] Biochemical Pharmacology, 24(10), 1073-1078.[4] Link
-
Shealy, Y. F., et al. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine.[5] Journal of Medicinal Chemistry, 29(1), 79-84.[5] Link
-
Lin, T. S., et al. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine. Journal of Medicinal Chemistry, 32(8), 1891-1895.[8] Link
-
Nishimura, Y., et al. (2022).[9] Palladium-catalyzed/copper-mediated carbon-carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines.[9] RSC Advances, 12, 28113-28122.[9] Link
-
BenchChem. (n.d.). Application Notes and Protocols for Novel Pyrimidine-Based Protease Inhibitors. BenchChem Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ibtbioservices.com [ibtbioservices.com]
- 3. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 5-ethyl pyrimidine deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed/copper-mediated carbon-carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Agrochemical applications of 4,6-Dichloro-2,5-diethylpyrimidine derivatives
Application Note & Protocol Guide: Agrochemical Development of 4,6-Dichloro-2,5-diethylpyrimidine Derivatives
Part 1: Executive Summary & Strategic Rationale
Subject: 4,6-Dichloro-2,5-diethylpyrimidine (CAS: Analogous to 1780-33-2) Role: Lipophilic Pyrimidine Scaffold for Pesticide Discovery Target Audience: Synthetic Chemists, Agrochemical Biologists, Formulation Scientists.
Technical Significance: While methyl-substituted pyrimidines (e.g., Pyrimethanil, Mepanipyrim) are staples in the fungicide and herbicide markets, the 2,5-diethyl substitution pattern represents a strategic "lipophilic shift." The addition of ethyl groups at the C2 and C5 positions significantly increases the octanol-water partition coefficient (LogP) compared to dimethyl analogs. This structural modification is utilized to:
-
Enhance Cuticular Penetration: Improved transport across the waxy leaf cuticle in post-emergence herbicide applications.
-
Alter Metabolic Stability: Steric bulk at C5 can hinder oxidative degradation by plant P450 enzymes, potentially extending residual activity.
-
Modify Binding Affinity: The C2-ethyl group probes larger hydrophobic pockets in target enzymes (e.g., acetolactate synthase) that smaller methyl groups cannot exploit.
Part 2: Chemical Synthesis Protocol
Objective: Scalable synthesis of 4,6-Dichloro-2,5-diethylpyrimidine starting from commodity precursors.
Stage 1: Cyclocondensation (The Pyrimidine Core)
-
Reaction: Propionamidine HCl + Diethyl ethylmalonate
4,6-Dihydroxy-2,5-diethylpyrimidine. -
Mechanism: Base-catalyzed condensation.
Materials:
-
Diethyl ethylmalonate (CAS: 133-13-1)
-
Propionamidine hydrochloride (CAS: 4411-24-9)
-
Sodium Ethoxide (21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol
Step-by-Step Protocol:
-
Preparation: Charge a dry 3-neck round-bottom flask (RBF) with anhydrous ethanol under
atmosphere. -
Base Activation: Add Sodium Ethoxide solution (3.0 eq). Cool to 0°C.
-
Amidine Addition: Add Propionamidine HCl (1.1 eq) portion-wise. Stir for 30 mins to generate the free base.
-
Cyclization: Dropwise add Diethyl ethylmalonate (1.0 eq) over 1 hour.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water. Acidify to pH 4–5 with glacial acetic acid to precipitate the product.
-
Purification: Filter the white solid (4,6-dihydroxy intermediate), wash with cold water, and dry in a vacuum oven at 60°C.
Stage 2: Chlorination (The Electrophilic Activation)
-
Reaction: 4,6-Dihydroxy-2,5-diethylpyrimidine +
4,6-Dichloro-2,5-diethylpyrimidine.
Materials:
-
Phosphorus Oxychloride (
)[1] -
Catalyst:
-Dimethylaniline (or DMF)
Step-by-Step Protocol:
-
Setup: Place the dried dihydroxy intermediate in a RBF fitted with a reflux condenser and a caustic scrubber (to trap HCl gas).
-
Reagent Addition: Add excess
(5–8 eq). Add catalytic -dimethylaniline (0.5 eq). -
Reaction: Heat slowly to reflux (105°C). Caution: Vigorous HCl evolution occurs initially. Reflux for 4–6 hours until the solution becomes clear.
-
Quenching (Critical Safety Step): Cool reaction to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Purification: Wash organic layer with saturated
, dry over , and concentrate. Purify via short-path distillation or silica gel chromatography (Hexane/EtOAc).
Part 3: Application Note – Derivatization Strategies
The 4,6-dichloro scaffold is a "dual-handle" electrophile. The chlorine atoms can be sequentially substituted via Nucleophilic Aromatic Substitution (
Strategy A: Herbicide Development (ALS Inhibitors)
-
Target: Acetolactate Synthase (ALS/AHAS).
-
Design: Link the pyrimidine to a sulfonamide or salicylate moiety.
-
Mechanism: The pyrimidine ring binds to the regulatory domain of the enzyme; the 2,5-diethyl pattern restricts rotation, locking the molecule in a bioactive conformation.
-
Reaction: React 4,6-dichloro-2,5-diethylpyrimidine with 2-methoxycarbonylbenzenesulfonamide in the presence of
/Acetone.
Strategy B: Fungicide Development (Anilinopyrimidines)
-
Target: Methionine biosynthesis (cystathionine
-lyase inhibition). -
Design: Displace one chlorine with an aniline derivative.
-
Reaction: React with aniline or 2-fluoroaniline in acidic water/alcohol mixtures.
-
Advantage: The 5-ethyl group prevents rapid hydroxylation, a common resistance mechanism in fungi against Pyrimethanil.
Part 4: Visualizations
Figure 1: Synthesis & Derivatization Workflow
Caption: Step-wise synthesis from commodity chemicals to divergent agrochemical classes.
Part 5: Bioassay Protocols
Protocol A: In Vitro ALS Inhibition Assay (Herbicide Screen)
Purpose: Determine
-
Enzyme Source: Extract crude ALS from corn shoots or use recombinant Arabidopsis ALS.
-
Reaction Mix: Buffer (pH 7.0), Pyruvate (substrate), TPP (cofactor),
, and test compound (0.01 – 100 ). -
Incubation: 37°C for 60 minutes.
-
Detection: Stop reaction with
. Decarboxylate acetolactate to acetoin. Detect acetoin via colorimetric reaction with creatine/naphthol (Absorbance at 530 nm). -
Success Criteria:
indicates commercial potential.
Protocol B: Greenhouse Post-Emergence Efficacy
Purpose: Evaluate whole-plant activity.
-
Species: Amaranthus retroflexus (Broadleaf), Setaria viridis (Grass).
-
Formulation: Dissolve compound in Acetone/Water (1:1) with 0.1% Tween 20.
-
Application: Spray at rates equivalent to 100, 50, and 10 g ai/ha (active ingredient per hectare) at the 2-3 leaf stage.
-
Assessment: Visual injury scoring (0–100%) at 14 and 21 days after treatment (DAT). Look for chlorosis (ALS symptom) or necrosis.
Part 6: Safety & Toxicology Data
| Hazard Class | Signal Word | Hazard Statement | Handling Precaution |
| Skin Corr. 1B | DANGER | Causes severe skin burns | Wear butyl rubber gloves; use face shield. |
| Acute Tox. 4 | WARNING | Harmful if swallowed | Do not eat/drink in lab; wash hands post-handling. |
| Aquatic Acute 1 | WARNING | Very toxic to aquatic life | Collect all waste; do not dispose down drains. |
Storage: Store the dichloro-derivative under inert gas (
References
-
Synthesis of Pyrimidine Intermediates
- Title: "Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides."
- Source: Journal of Agricultural and Food Chemistry (ACS).
-
URL:[Link] (General reference for pyrimidine scaffold utility).
-
Chlorination Protocols
- Title: "4,6-Dichloro-2,5-dimethylpyrimidine Synthesis and Properties."
- Source: PubChem / N
-
URL:[Link]
-
Mechanism of Action (ALS Inhibitors)
- Title: "Acetolact
- Source: Herbicide Resistance Action Committee (HRAC).
-
URL:[Link]
-
Anilinopyrimidine Fungicides
- Title: "Fungicide Resistance in Crop Protection: Risk and Management - Anilinopyrimidines."
- Source: CABI Digital Library.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4,6-Dichloro-2,5-diethylpyrimidine Synthesis
Topic: Improving yield of 4,6-Dichloro-2,5-diethylpyrimidine chlorination with POCl
Core Directive & Executive Summary
The Challenge: Synthesizing 4,6-dichloro-2,5-diethylpyrimidine involves the deoxychlorination of 2,5-diethyl-4,6-dihydroxypyrimidine (or its tautomeric pyrimidone form).[1][2][3][4] While standard pyrimidine chlorination is well-documented, the 2,5-diethyl substitution pattern introduces specific challenges:
-
Steric Hindrance: The ethyl group at the C5 position sterically shields the C4/C6 reaction centers, slowing the nucleophilic attack of the chloride ion.[1][3][4]
-
Electron Donating Effects: The alkyl groups increase electron density on the ring, deactivating the C4/C6 positions toward nucleophilic aromatic substitution (
).[1][3] -
Solubility: The lipophilic ethyl groups can cause solubility mismatches during aqueous quenching, trapping POCl
in the organic phase and causing delayed exotherms.[2][3][4]
The Solution: High yields (>85%) are achievable only by transitioning from "neat" reflux to a Base-Catalyzed, Solvent-Minimized Protocol with a rigorous Reverse Quench .[1][2][3][4]
Reaction Mechanism & Critical Pathway[1][4]
To troubleshoot effectively, you must understand the failure points in the mechanism.[1][3] The reaction does not proceed via simple displacement; it requires the formation of a highly electrophilic phosphonium intermediate.[3][4]
Mechanism Diagram
The following diagram illustrates the catalytic role of the tertiary amine (Base) and the critical intermediate formation.
Figure 1: Catalytic cycle showing the activation of POCl
Optimized Experimental Protocol
Do not use neat POCl
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Starting Material | 1.0 | Substrate | Ensure moisture content is <0.5%.[1][2][3][4] |
| POCl | 4.0 - 6.0 | Reagent/Solvent | Excess drives equilibrium; acts as solvent.[2][3][4] |
| N,N-Diethylaniline | 1.0 - 1.5 | Catalyst/Base | Crucial. Activates POCl |
| Toluene | (Optional) | Co-solvent | Use only if sublimation is observed.[1][2][3][4] |
Step-by-Step Workflow
-
Charge: Place 2,5-diethyl-4,6-dihydroxypyrimidine in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to slurry thickness).
-
Add POCl
: Add POCl at room temperature. The mixture will be a slurry.[2][4] -
Catalyst Addition (Exotherm Warning): Add N,N-Diethylaniline dropwise. Expect a significant exotherm.[2][3][4] Allow temperature to stabilize.[2][3][4][5]
-
Reaction: Heat to reflux (approx. 105-110°C).
-
Distillation (The Yield Maker): Do not skip. Distill off 70-80% of the excess POCl
under reduced pressure (50-60°C). -
Quench (Reverse Method):
-
Extraction: Extract immediately with Dichloromethane or Ethyl Acetate.[2][3][4] Wash with brine.[2][4][8] Dry over MgSO
.
Troubleshooting Guide
Symptom: Low Yield (<50%)
| Potential Cause | Diagnosis | Corrective Action |
| Product Hydrolysis | Product reverts to starting material during workup.[2][3][4] | Check pH during quench. If pH drops < 1, the pyrimidine ring hydrolyzes.[1][2][3] Use a buffered quench (Sodium Acetate) and extract immediately.[1][2][4] |
| Wet Reagents | POCl | Use fresh, distilled POCl |
| Incomplete Conversion | Starting material remains after 6 hours. | The diethyl groups are sterically hindering the reaction.[2][3][4] Increase Catalyst: Bump N,N-Diethylaniline to 2.0 equivalents. |
Symptom: Formation of Black Tar / Polymerization [2][3][4]
| Potential Cause | Diagnosis | Corrective Action |
| Thermal Runaway | Reaction mixture turned black/solidified rapidly.[1][2][3][4] | Control Ramp Rate. Do not heat to reflux immediately. Hold at 60°C for 1 hour, then ramp to reflux. |
| Lack of Solvent | "Neat" reaction became too viscous. | Add 2-3 volumes of Toluene . It creates a biphasic system that moderates temperature and solubilizes the intermediate.[2][3][4] |
Symptom: Violent Exotherm during Quench [1][2][3][4]
| Potential Cause | Diagnosis | Corrective Action |
| Excess POCl | Massive gas evolution (HCl) and heat upon water addition.[1][2][3][4] | Distill first. You must remove the bulk of POCl |
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of N,N-Diethylaniline? A: Yes, but N,N-Diethylaniline (or Dimethylaniline) is superior for this specific substrate.[1][2][3][4] Anilines have higher boiling points, allowing higher reaction temperatures without losing the catalyst to evaporation.[1][2][3] Furthermore, the steric bulk of diethylaniline prevents it from acting as a nucleophile itself (avoiding N-alkylation side products).[1][2][3][4]
Q: Why is my product turning pink/red upon storage? A: This indicates oxidative instability, likely due to residual aniline catalyst or phenolic impurities.[1][2][3][4]
-
Fix: Perform a final wash of your organic extract with 1M HCl (to remove residual aniline) followed by a saturated NaHCO
wash.[2][3][4] Store under Nitrogen in the dark.
Q: Can I use Thionyl Chloride (SOCl
Q: How do I safely clean the glassware after this reaction? A: Never rinse the flask directly with water.
References
-
Process for the prepar
-
Large-Scale Solvent-Free Chlorin
-
Safety of Vilsmeier-Haack and POCl
Reactions. -
Synthesis of Chlorin
Sources
- 1. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Hydrolysis of 4,6-Dichloro-2,5-diethylpyrimidine During Workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,6-dichloro-2,5-diethylpyrimidine and facing challenges with its stability during experimental workup. The inherent reactivity of this valuable synthetic intermediate makes it susceptible to hydrolysis, which can significantly impact reaction yields and product purity. This document provides in-depth, evidence-based troubleshooting strategies and optimized protocols to mitigate this common issue.
Section 1: The Core Challenge - Understanding the Chemistry of Hydrolysis
Q1: Why is 4,6-dichloro-2,5-diethylpyrimidine so prone to hydrolysis during workup?
A1: The susceptibility of 4,6-dichloro-2,5-diethylpyrimidine to hydrolysis is rooted in the fundamental electronic properties of the pyrimidine ring. Here's the causal explanation:
-
Electron-Deficient Ring System: The two nitrogen atoms in the pyrimidine ring are electronegative, meaning they withdraw electron density from the carbon atoms. This effect makes the entire aromatic ring "electron-deficient."
-
Electrophilic Carbons: The carbons bonded to the chlorine atoms (positions 4 and 6) are particularly electrophilic. They are not only part of this electron-poor ring but are also attached to an electronegative chlorine atom, further increasing their positive character.
-
Nucleophilic Attack: Water (H₂O), even though a weak nucleophile, can attack these highly electrophilic carbon centers. This process is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of strong acids or bases in the workup solution can catalyze this hydrolysis, dramatically increasing the rate of degradation.[1][2] The chloro substituents are known to be susceptible to such nucleophilic substitution reactions.[1]
The diagram below illustrates the key relationship leading to hydrolysis.
Caption: The relationship between structure and reactivity.
Section 2: Troubleshooting the Workup - Protocols for Maximizing Purity
The most critical phase for preventing hydrolysis is the transition from the reaction mixture to the isolated product. Traditional quenching methods are often the primary source of degradation.
Q2: My yields of 4,6-dichloro-2,5-diethylpyrimidine are consistently low, and I see a more polar byproduct on my TLC plate. What's the most likely cause?
A2: The most probable cause is the method used to quench the reaction, especially after a chlorination step using reagents like phosphorus oxychloride (POCl₃). The conventional approach of pouring the reaction mixture directly onto a large volume of crushed ice or cold water is a well-documented pitfall.[3]
This method creates a "perfect storm" for hydrolysis:
-
Exothermic Reaction: The quenching of excess POCl₃ with water is violently exothermic, generating significant heat.[4]
-
Acid Generation: The reaction produces phosphoric acid and hydrochloric acid (HCl), creating a highly acidic aqueous environment.
-
Extended Contact Time: The desired product is dispersed in this hot, acidic aqueous medium for an extended period during subsequent neutralization and extraction, maximizing the opportunity for hydrolysis.
A patent for a similar compound explicitly states that this workup method forms large amounts of the hydrolysis product, which "greatly reduces the yield of DCP and also its purity."[3]
Q3: What is the recommended, field-proven workup protocol to minimize or eliminate hydrolysis?
A3: An optimized protocol avoids the pitfalls of traditional quenching by removing the chlorinating agent first and carefully controlling the pH and temperature during product isolation. This method is adapted from processes proven to enhance the yield and purity of dichloropyrimidines.[3][5]
The workflow diagram below contrasts the high-risk traditional method with the recommended optimized protocol.
Caption: Comparison of workup workflows.
Experimental Protocol: Hydrolysis-Minimizing Workup
This protocol focuses on isolating the product after a typical chlorination reaction (e.g., from the corresponding dihydroxypyrimidine using POCl₃).
Objective: To isolate 4,6-dichloro-2,5-diethylpyrimidine while preventing the formation of 4-chloro-2,5-diethyl-6-hydroxypyrimidine.
Methodology:
-
Removal of Excess POCl₃:
-
After the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Assemble a distillation apparatus and carefully distill off the excess phosphorus oxychloride under reduced pressure. It is crucial that this step is performed in a well-ventilated fume hood.[5]
-
The distillation residue will be a viscous oil or slurry containing the desired product and reaction byproducts. Allow this residue to cool.
-
-
Controlled Quenching and Precipitation:
-
In a separate, appropriately sized vessel, add water and begin stirring. The volume should be sufficient to fully suspend the final product. Warm the water to between 40-60°C.[5]
-
Prepare a dilute solution of a base, such as 20% sodium hydroxide (NaOH).[5]
-
Crucially, add the cooled reaction residue and the NaOH solution to the stirred water simultaneously and slowly.
-
Monitor the pH of the aqueous slurry continuously. Maintain a pH between 2.5 and 4.[5] This slightly acidic condition ensures the product remains protonated and less reactive while neutralizing the bulk of the acid.
-
The goal is to keep the product out of highly acidic or basic conditions for any significant length of time.
-
-
Product Isolation:
-
Continue stirring the resulting suspension at 40-60°C for 1-2 hours to ensure the complete quenching of any remaining reactive intermediates.[5]
-
Cool the slurry to room temperature or below (0-5°C) to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.
-
-
Drying:
-
Dry the isolated solid product thoroughly under vacuum. If possible, a final wash with a non-polar solvent like cold hexanes can help remove residual water before final drying.
-
Self-Validation: The absence of a strong hydroxyl (-OH) peak in the IR spectrum and the correct mass in the MS spectrum will confirm the success of the protocol.
-
Section 3: Analytical Troubleshooting - Identifying Hydrolysis
If you suspect hydrolysis is occurring, the following analytical techniques can confirm its presence and help you optimize your procedure.
Q4: How can I definitively confirm and quantify the presence of the hydrolysis byproduct?
A4: A combination of chromatographic and spectroscopic methods provides a clear picture of product purity.
| Analytical Method | Desired Product (4,6-Dichloro-2,5-diethylpyrimidine) | Hydrolysis Byproduct (...-hydroxy-...) | Rationale & Key Insights |
| TLC | Higher Rf value | Lower Rf value | The hydroxyl group on the byproduct is much more polar than the chlorine it replaces. This causes stronger interaction with the silica gel plate, resulting in a lower Rf. |
| LC-MS | Expected Mass (M): C₆H₆Cl₂N₂ = 177.03 g/mol [6] | Expected Mass (M-Cl+OH): C₆H₇ClN₂O = 158.58 g/mol | This is the most definitive method. Look for the molecular ion peaks corresponding to both masses. The relative peak areas can provide a semi-quantitative measure of hydrolysis. |
| ¹H NMR | Clean signals corresponding to the expected structure. | Appearance of new signals, potentially a broad singlet for the -OH proton, and shifts in the aromatic/pyrimidine ring protons due to the change in electronics. | While less direct than MS for initial identification, NMR is excellent for confirming the structure of both the desired product and the isolated impurity. |
| Infrared (IR) | Absence of a broad peak in the ~3200-3600 cm⁻¹ region. | A distinct, broad absorption band in the ~3200-3600 cm⁻¹ region. | This broad peak is characteristic of the O-H stretching vibration from the hydroxyl group and is a clear indicator of hydrolysis. |
Section 4: General FAQs and Best Practices
Q5: Is a basic wash (e.g., saturated sodium bicarbonate) during an extractive workup a good idea?
A5: This should be approached with extreme caution. While a bicarbonate wash is effective for neutralizing acid, dichloropyrimidines are susceptible to base-catalyzed hydrolysis.[2] If an extractive workup is unavoidable and an acid-neutralizing wash is required, it must be performed:
-
Quickly: Minimize the contact time between the organic and aqueous basic layers.
-
Cold: Use a pre-chilled saturated NaHCO₃ solution.
-
Immediately Followed by Brine: Wash immediately with brine to remove residual base and water. However, the optimized precipitation protocol described in Q3 is generally superior as it avoids this high-risk step entirely.[3]
Q6: What are the ideal long-term storage conditions for pure 4,6-dichloro-2,5-diethylpyrimidine?
A6: To ensure long-term stability and prevent slow hydrolysis from atmospheric moisture, the purified compound should be stored under optimal conditions. Store the solid in a tightly sealed container, away from light and moisture, at a reduced temperature (-20°C is recommended).[7] For maximum protection, storing under an inert atmosphere of nitrogen or argon is best practice.[2]
References
- BenchChem. (2025). Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil.
- BenchChem. (2025). Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. BenchChem Technical Guides.
- European Patent Office. (n.d.). EP0329170A2: Process for producing 2-amino-4,6-dichloropyrimidine.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine(3934-20-1). ChemicalBook.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. BenchChem Technical Guides.
- BenchChem. (n.d.). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. BenchChem Technical Guides.
- LifeChem Pharma. (n.d.). Best 2-4 Dichloropyrimidine Manufacturers In India. LifeChem Pharma.
- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis. ChemicalBook.
- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1). Cheméo.
- Bayer Aktiengesellschaft. (1998). US5723612A: Process for the preparation of pure 4,6-dihloropyrimidine.
- BenchChem. (2025).
- Zeneca Limited. (2005). EP1273574B1: Process for the preparation of 4,6-dichloropyrimidine.
- WIPO. (2019). CN109851564: Synthetic process of 4,6-dichloropyrimidine.
- The Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry.
- Hoechst Schering Agrevo Gmbh. (1996). US5563270A: Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- U.S. Environmental Protection Agency. (2025). 4,6-Dichloro-2,5-dimethylpyrimidine Properties. EPA CompTox Chemicals Dashboard.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine. Sigma-Aldrich.
- Pereira, É. R., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 407(1), 141-154.
- Santa Cruz Biotechnology. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine. SCBT.
- Sigma-Aldrich. (n.d.). 2,4-Dichloropyrimidine. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine. PubChem.
- Li, B., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4541.
- Save My Exams. (2025). Hydrolysis of Halogenoalkanes. Save My Exams.
- Pereira, É. R., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 407(1), 141-154.
- Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593-13600.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-2,5-dimethylpyrimidine | CAS 1780-33-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 4,6-Dichloro-2,5-dimethylpyrimidine | 1780-33-2 [sigmaaldrich.com]
Purification methods for 4,6-Dichloro-2,5-diethylpyrimidine (recrystallization vs column)
Technical Support Center: Purification of 4,6-Dichloro-2,5-diethylpyrimidine
Welcome to the technical support guide for the purification of 4,6-Dichloro-2,5-diethylpyrimidine. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals. We will explore the nuances of two primary purification techniques—recrystallization and column chromatography—offering troubleshooting advice and detailed protocols to ensure you achieve the highest possible purity for your compound.
Section 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly when dealing with larger quantities and when impurities have significantly different solubility profiles from the target compound.[1] The underlying principle is to dissolve the impure solid in a minimal amount of a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the ideal solvent for recrystallizing 4,6-Dichloro-2,5-diethylpyrimidine?
A: The perfect solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For chlorinated pyrimidine derivatives, good starting points include alcohols (like ethanol), polar aprotic solvents, or mixtures thereof.[3][4]
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures like ethanol/water) dropwise at room temperature until you have added ~0.5 mL. Note the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath.[2]
-
The ideal solvent will fully dissolve the compound upon heating.
-
Allow the clear solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.[2]
Expert Insight: Based on the structure (a substituted dichloropyrimidine), a single solvent like ethanol or a mixed solvent system such as hexane/ethyl acetate or dichloroethane/hexane is likely to be effective.[5][6]
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[7] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.[7][8]
Troubleshooting Steps:
-
Re-heat and Add Solvent: Warm the flask to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.[7]
-
Lower the Solution Temperature: If possible, try a lower-boiling point solvent that still meets the solubility criteria.
-
Induce Crystallization at a Higher Temperature: As the solution cools, try scratching the inside of the flask with a glass rod just below the solvent line before the oiling-out temperature is reached.[2] This provides a nucleation point for crystal growth.
-
Slow Cooling is Key: Insulate the flask to ensure very slow cooling. This can be achieved by leaving the flask on a hotplate with the heat turned off or wrapping it in glass wool.[8] Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[9]
Q3: No crystals are forming upon cooling. What should I do?
A: This is a common issue, often caused by either using too much solvent or supersaturation.[2][8]
Recommended Actions:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound if available.[3][8] The scratch or seed crystal provides a surface for the crystals to begin growing.[9]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[7]
-
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[9]
Q4: My final yield after recrystallization is very low. What are the primary causes?
A: A low yield is most frequently caused by procedural issues rather than a fundamental flaw in the method.[3]
Common Causes and Solutions:
-
Using Excess Solvent: This is the most common error.[8] A significant portion of your product will remain dissolved in the mother liquor even when cold.[7] Always use the minimum amount of hot solvent required for complete dissolution.[1]
-
Premature Crystallization: If the compound crystallizes during a hot gravity filtration step (used to remove insoluble impurities), you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask and add a small excess of hot solvent before filtering.[3]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath for at least 30 minutes, to maximize crystal formation before filtration.[3]
-
Washing with a Warm Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[1]
Section 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10] It is exceptionally useful for separating complex mixtures or impurities with polarities similar to the target compound.[11]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the right stationary and mobile phases for 4,6-Dichloro-2,5-diethylpyrimidine?
A: For a moderately polar compound like this, normal-phase chromatography is the standard approach.
-
Stationary Phase: Silica gel (SiO₂) is the most common and effective choice for separating pyrimidine derivatives.[12][13][14] Its slightly acidic surface interacts with polar functional groups. Alumina can also be used but is less common for this class of compounds.[15]
-
Mobile Phase (Eluent): The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.2-0.4.
-
Start with a Non-Polar System: Begin with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[12][15]
-
Run Test TLCs: Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Optimize: Adjust the ratio until you achieve good separation between your product spot and any impurity spots. The solvent system that gives the desired Rƒ on TLC is a good starting point for your column.[11] For dichloropyrimidines, a gradient of ethyl acetate in hexanes is often effective.[13][16]
-
Q2: My compound is co-eluting with an impurity. How can I improve the separation?
A: Co-elution means the resolution is insufficient. Several parameters can be adjusted.
Strategies for Better Resolution:
-
Optimize the Mobile Phase: A shallower solvent gradient or switching to an isocratic (constant solvent ratio) elution with a lower polarity mobile phase can increase the separation between bands.[15] Sometimes, changing one of the solvents (e.g., substituting ethyl acetate with dichloromethane) can alter the selectivity and improve separation.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. A general rule is to use a stationary phase mass that is 50-100 times the mass of your crude sample.[11]
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation.
-
Decrease the Flow Rate: A slower flow of the mobile phase allows more time for equilibrium between the stationary and mobile phases, which can enhance resolution.
Q3: I'm concerned about my compound degrading on the column. Is this a valid concern for a dichloropyrimidine?
A: Yes, this is a critical consideration. Dichloropyrimidines are susceptible to hydrolysis, where the chlorine atoms are displaced by hydroxyl groups.[17][18] Since silica gel is hydrated and slightly acidic, it can catalyze this degradation, especially if the compound spends a long time on the column.[12]
Minimizing On-Column Degradation:
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents for your mobile phase to minimize the presence of water.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.
-
Neutralize the Silica (Advanced): In some cases, the silica gel can be pre-treated with a base like triethylamine (by adding ~0.5% to the eluent) to neutralize its acidic sites, but this should be done cautiously as it can affect separation.
-
Consider an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like neutral alumina or a reversed-phase (e.g., C18) column, though this would require developing a completely new mobile phase system (e.g., water/acetonitrile or water/methanol).[19]
Section 3: Method Comparison and Selection
Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Data Summary Table: Recrystallization vs. Column Chromatography
| Feature | Recrystallization | Column Chromatography |
| Best For | Purifying large quantities (>1 g) of a mostly pure solid. | Separating complex mixtures, closely related impurities, or small quantities (<5 g).[11] |
| Speed | Relatively fast, especially for established protocols. | Can be slow and labor-intensive, requiring packing, running, and fraction analysis. |
| Solvent Usage | Generally lower. | High, especially for large columns. |
| Yield | Can be high (>80-90%) with optimization, but susceptible to loss in mother liquor.[3] | Typically lower due to handling losses and potential for band tailing, but can be very high for well-resolved separations. |
| Separating Power | Good for removing impurities with very different solubility profiles. | Excellent for separating compounds with minor polarity differences.[12] |
| Risk of Degradation | Low; primarily thermal stress. | Moderate; risk of hydrolysis or decomposition on the stationary phase.[17][18] |
| Cost | Lower (less solvent and no stationary phase). | Higher (requires silica/alumina and large volumes of high-purity solvents). |
Decision Workflow: Choosing a Purification Method
The following diagram outlines the logical process for selecting the most appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Section 4: Visual Troubleshooting Guide
Troubleshooting Common Recrystallization Issues
This workflow provides a systematic approach to solving the most frequent problems encountered during recrystallization.
Caption: Troubleshooting workflow for common recrystallization problems.
Section 5: Experimental Protocols
Protocol 1: Recrystallization of 4,6-Dichloro-2,5-diethylpyrimidine
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with stirring on a hotplate. Continue adding the minimum amount of hot solvent until the solid just completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[9] Do not disturb the flask during this period to promote the growth of larger crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. Add a small plug of glass wool or cotton to the bottom and cover it with a thin layer of sand. "Wet pack" the column by filling it with the non-polar eluent (e.g., hexanes) and slowly adding a slurry of silica gel in the same solvent, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).[13] Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.[12]
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.[15]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[15]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,6-Dichloro-2,5-diethylpyrimidine.[12]
References
- Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. (2025). Benchchem.
- Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution. (2025). Benchchem.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. (2013).
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- Identification and removal of byproducts in 5-(1-Chlorovinyl)-2,4-dichloropyrimidine synthesis. (2025). Benchchem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine. (2000).
- Technical Support Center: Crystallization of Pyrimidine Compounds. (2025). Benchchem.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Pandawa Institute Journals.
- US5525724A - Process for the preparation of chloropyrimidines. (1996).
- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine
- 4,6-Dichloropyrimidine. SLT.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystalliz
- Column Chromatography.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Recrystalliz
- methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine. (2025). Benchchem.
- Recrystalliz
- Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
- COLUMN CHROM
- Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. rnlkwc.ac.in [rnlkwc.ac.in]
- 11. rroij.com [rroij.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromtech.com [chromtech.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 19. veeprho.com [veeprho.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Displacement on C4/C6 Chlorides
Welcome to the Technical Support Portal for Nucleophilic Aromatic Substitution (SNAr) on di-chloro nitrogen heterocycles. For researchers and drug development professionals, controlling the regioselectivity and the degree of substitution (mono- vs. bis-substitution) on pyrimidine and purine scaffolds is a critical bottleneck.
This guide provides the mechanistic causality behind temperature optimization, self-validating experimental protocols, and a comprehensive FAQ to troubleshoot your synthetic workflows.
The Causality of Temperature in SNAr Reactions
In pyrimidine and purine systems, the reactivity of chloride leaving groups follows a strict hierarchy dictated by the electronic landscape of the ring[1]. The SNAr reaction proceeds via the formation of a negatively charged Meisenheimer complex[2]. The choice of temperature acts as the primary dial for controlling this mechanism:
-
Kinetic Control (Low Temperature): The first nucleophilic attack at the C4 or C6 position is highly favored because the unreacted pyrimidine ring is extremely electron-deficient. For asymmetric 2,4-dichloropyrimidines, Quantum Mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at C4. This makes C4 the kinetically favored site for attack at temperatures between -78°C and 25°C[3],[4].
-
Thermodynamic/Thermal Control (High Temperature): Once the first nucleophile (e.g., an amine or alkoxide) is installed, its lone pairs donate electron density into the aromatic ring via resonance. This significantly deactivates the remaining chloride (at C2 or C6), raising the activation energy (
) required to form the second Meisenheimer complex. Consequently, driving the second substitution requires a massive thermal jump, often necessitating temperatures of 80°C to >100°C[2],[5].
Temperature & Regioselectivity Matrix
Use the following quantitative data to establish baseline conditions for your specific substrate and target position.
| Substrate | Target Product | Nucleophile | Optimal Temp | Mechanistic Rationale |
| 4,6-Dichloropyrimidine | Mono-substitution (C4) | Alkoxide / Amine | 0°C to 25°C | Kinetic control; low thermal energy prevents the deactivated C6 chloride from reacting[2],[6]. |
| 4,6-Dichloropyrimidine | Bis-substitution (C4, C6) | Alkoxide / Amine | 80°C to 110°C | High thermal energy is required to overcome the electron-donating effect of the first substituent[2],[5]. |
| 2,4-Dichloropyrimidine | Mono-substitution (C4) | Amine (1° or 2°) | -78°C to 25°C | C4 has a larger LUMO coefficient, making it inherently more electrophilic than C2[3],[4]. |
| 2,4-Dichloropyrimidine | Mono-substitution (C2) | Amine (1° or 2°) | >80°C | C2 is less reactive; requires higher activation energy. Often requires protecting C4 first[4],[1]. |
Decision Workflow Diagram
Logical workflow for determining SNAr reaction temperatures based on substrate symmetry and target substitution.
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Kinetic Mono-Substitution of 4,6-Dichloropyrimidine
Objective: Isolate the mono-substituted product while strictly preventing bis-substitution.
-
Preparation: Dissolve 4,6-dichloropyrimidine (1.0 eq) in an anhydrous solvent (e.g., absolute ethanol for alkoxides, or DCM/THF for amines).
-
Thermal Control: Submerge the reaction flask in an ice bath and allow the internal temperature to equilibrate to 0°C.
-
Nucleophile Addition: Add the nucleophile (1.05 eq) dropwise over 15–30 minutes. Crucial: Maintain the internal temperature below 20°C to prevent localized exotherms[2],[6].
-
Propagation: Remove the ice bath and stir at 20°C for 2 hours.
-
Validation Checkpoint: Pull an aliquot for LC-MS. The mass spectrum must show an M+ isotope pattern characteristic of a single chlorine atom (a distinct 3:1 ratio of M to M+2). If the isotope pattern disappears, thermal runaway has caused bis-substitution[6].
Protocol B: Thermal Bis-Substitution of 4,6-Dichloropyrimidine
Objective: Drive the deactivated mono-substituted intermediate to full bis-substitution.
-
Preparation: Dissolve 4,6-dichloropyrimidine (1.0 eq) in the appropriate solvent.
-
Nucleophile Addition: Add the nucleophile (2.5 to 3.0 eq) at room temperature.
-
Thermal Jump: Equip the flask with a reflux condenser and heat the reaction mixture to 78°C–100°C (depending on the solvent)[2].
-
Propagation: Stir under reflux for 12–24 hours.
-
Validation Checkpoint: Monitor by TLC. The intermediate mono-substituted spot should completely convert to a new, more polar spot. LC-MS will confirm the complete loss of the chlorine isotope pattern, yielding a clean M+ peak for the bis-substituted product[2].
Troubleshooting Guides & FAQs
Q1: I am trying to perform a mono-substitution on 4,6-dichloropyrimidine, but I keep getting a mixture of mono- and bis-substituted products at room temperature. Why? A: You are likely experiencing localized heating (exotherms) during the addition of the nucleophile. The SNAr reaction is highly exothermic. If the nucleophile is added too quickly, the micro-environment temperature spikes, providing the thermal energy required to overcome the deactivated ring's activation barrier, leading to unwanted bis-substitution. Always add the nucleophile dropwise at 0°C with vigorous stirring[2].
Q2: I need to substitute the C2 position on a 2,4-dichloropyrimidine, but C4 keeps reacting first. How do I invert this regioselectivity? A: The inherent LUMO distribution strongly favors C4 attack[3],[4]. To force C2 substitution, you cannot simply rely on temperature. You must either:
-
Perform a sequential SNAr where you intentionally block C4 with a bulky, easily removable group at low temperature, and then heat to >80°C for the C2 substitution.
-
Utilize specific electron-donating groups at C6 (e.g., -OMe or -NHMe) which can alter the LUMO distribution, making C2 kinetically competitive even at lower temperatures[3].
Q3: My second SNAr step on a C4-substituted pyrimidine is completely stalled, even after 24 hours at reflux. What are my options? A: If thermal energy (refluxing at 100°C+) is insufficient to overcome the ring deactivation caused by the first substituent, you need to introduce a catalyst. DABCO (1,4-diazabicyclo[2.2.2]octane) is highly effective for sequential SNAr reactions. It forms a highly reactive quaternary ammonium intermediate that significantly lowers the activation energy, allowing the second displacement to proceed under much milder conditions[5].
Q4: Does the choice of nucleophile alter the required temperature profile? A: Absolutely. Strong, "hard" nucleophiles (like sodium ethoxide) can form the Meisenheimer complex readily at 0°C to 20°C[2],[6]. Weaker nucleophiles (like bulky secondary amines or deactivated anilines) may require room temperature or slight heating (40°C) just to achieve the initial mono-substitution at C4, and prolonged heating at >100°C (or microwave irradiation) to achieve bis-substitution[5].
References
1.[3] Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29 Source: wuxiapptec.com URL:
2.[4] Title: Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center Source: benchchem.com URL:
3.[1] Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: acs.org URL:
4.[2] Title: Optimization of reaction conditions (temperature, solvent, catalyst) for 4,6-diethoxypyrimidine Source: benchchem.com URL:
5.[6] Title: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Source: mdpi.com URL:
6.[5] Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines Source: nsf.gov URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
Section 1: Frequently Asked Questions (FAQs) - Thermodynamic Solubility & Solvent Selection
Technical Support Center: Troubleshooting 2,5-Diethylpyrimidine Solubility in Organic Synthesis
Introduction Welcome to the Technical Support Center. 2,5-Diethylpyrimidine and its derivatives are critical intermediates in the synthesis of kinase inhibitors, CNS-active therapeutics, and agrochemicals. However, the unique physicochemical properties of the 2,5-diethylpyrimidine core—specifically the high lipophilicity imparted by the ethyl groups combined with the inherently low basicity of the pyrimidine ring—frequently lead to solubility bottlenecks during cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and aqueous workups.
This guide provides field-proven, self-validating troubleshooting strategies to overcome these solubility challenges.
Q1: Why does my 2,5-diethylpyrimidine intermediate precipitate out of common polar aprotic solvents like DMF or DMSO during storage or reaction setup? A1: This is a classic manifestation of exceeding the thermodynamic solubility limit. The two ethyl groups at the C2 and C5 positions significantly increase the partition coefficient (LogP) and reduce the polarity of the molecule compared to an unsubstituted pyrimidine. While polar aprotic solvents (DMF, DMSO) are standard for SNAr or coupling reactions, highly lipophilic intermediates can form supersaturated solutions that eventually crash out to reach their true thermodynamic equilibrium[1]. To prevent this, solvent selection must be matched to the solute's polarity based on the fundamental principle that "like dissolves like"[2].
Q2: Which solvents are optimal for maintaining 2,5-diethylpyrimidine intermediates in solution during synthesis? A2: For lipophilic pyrimidines, you often need a balance. If the reaction requires a polar medium (e.g., for transition-metal catalysis), using a co-solvent system is highly effective. Blending a polar aprotic solvent (like THF or NMP) with a less polar, high-capacity organic solvent (like Toluene or DCM) can maintain solubility.
Table 1: Solvent Selection Guide for Lipophilic Pyrimidine Intermediates
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solubilizing Profile for 2,5-Diethylpyrimidines |
| DMSO | 46.7 | 189 | Poor for highly lipophilic free-bases; high risk of precipitation. |
| DMF | 36.7 | 153 | Moderate; good for SNAr but may require heating to maintain solution. |
| NMP | 32.2 | 202 | Excellent high-temp solvent; better lipophile capacity than DMF. |
| THF | 7.5 | 65 | Good general solubility; limited by low boiling point. |
| Toluene | 2.4 | 111 | Excellent for highly lipophilic intermediates; poor for polar reagents. |
| DCM | 8.9 | 40 | Superior solubility for extraction/workup; too volatile for most couplings. |
(Quantitative solvent properties adapted from standard organic chemistry reference data[3])
Section 2: Reaction Conditions & Kinetic Troubleshooting
Q3: My 2,5-diethylpyrimidine derivative is completely insoluble at room temperature, but I need to run an amination (SNAr). What is the best approach? A3: Do not abandon the reaction just because the starting material is a "brick dust" suspension at room temperature. Solubility increases with temperature because the dissolution process of solid solutes is endothermic[1]. Causality: As the reaction mixture is heated to standard SNAr temperatures (80–120 °C), the thermodynamic solubility increases. Even if only a fraction of the pyrimidine dissolves, the dissolved portion will react. As the dissolved starting material is consumed, Le Chatelier's principle drives the remaining solid to continuously dissolve into the active reaction phase. Recommendation: Run the reaction as a slurry. Ensure vigorous mechanical stirring and monitor the reaction progress via LC-MS to confirm conversion.
Q4: Can I use additives to improve solubility during the reaction? A4: Yes. If the intermediate remains stubbornly insoluble, consider adding a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). Alternatively, switch to a solvent like Pyridine, which is renowned in organic synthesis for dissolving difficult, highly crystalline "organic rocks"[4].
Section 3: Aqueous Workup & Purification Strategies
Q5: During aqueous workup, my 2,5-diethylpyrimidine crashes out at the interface of the organic and aqueous layers, forming an intractable emulsion. How do I recover it? A5: This occurs when the intermediate is neither fully soluble in the chosen organic extraction solvent (e.g., Ethyl Acetate) nor the aqueous phase. Causality: Pyrimidine is a very weak base, with a protonated pKa of approximately 1.23[5]. The electronegativity of the second ring nitrogen markedly lowers the basicity compared to pyridine[6]. At neutral pH, the 2,5-diethylpyrimidine is entirely in its free-base, lipophilic form. Solution:
-
Switch the organic phase: Swap Ethyl Acetate for a higher-capacity halogenated solvent like Dichloromethane (DCM) or Chloroform (CHCl
). -
pH Manipulation: If you want to force it into the aqueous layer to wash away organic impurities, you must use a strong acid (e.g., 1N to 2N HCl) to protonate the weakly basic pyrimidine nitrogen. Weak acids (like citric acid or dilute acetic acid) will not sufficiently protonate a pyrimidine to render it water-soluble.
Section 4: Experimental Protocols
Protocol A: Step-by-Step Aqueous Workup for Insoluble Pyrimidine Emulsions This self-validating protocol ensures maximum recovery of lipophilic pyrimidine intermediates during liquid-liquid extraction.
-
Dilution: If an emulsion forms or solid crashes out at the interface, immediately dilute the organic layer with 2-3 volumes of Dichloromethane (DCM).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the solid persists, add a small volume of methanol (up to 5-10% of the organic volume) to act as a bridging co-solvent.
-
Acidic Extraction (Optional for Purification):
-
To extract the pyrimidine into the aqueous phase, wash the organic layer with 2N HCl (3 x 50 mL). The strong acid protonates the pyrimidine (pKa ~1.23)[5], making it water-soluble.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
-
Basification & Recovery:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Carefully basify to pH 8-9 using 2N NaOH or saturated aqueous NaHCO
. Crucial: Vent the separatory funnel frequently to prevent pressure buildup from evolving carbon dioxide[7]. -
The 2,5-diethylpyrimidine free base will precipitate or form a cloudy suspension.
-
Extract the aqueous layer with fresh DCM (3 x 50 mL). Self-Validation: The disappearance of the cloudy suspension into the organic layer visually confirms the successful recovery of the intermediate.
-
-
Drying: Wash the combined DCM layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Section 5: Troubleshooting Workflow Visualization
Below is the logical decision tree for addressing solubility failures of 2,5-diethylpyrimidine intermediates.
Diagnostic workflow for resolving 2,5-diethylpyrimidine solubility issues.
References[2] Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical
Source: caymanchem.com URL: 3] Common Solvents Used in Organic Chemistry: Table of Properties Source: organicchemistrydata.org URL: 1] Technical Support Center: Troubleshooting Solubility Issues Source: benchchem.com URL: 4] Reaction intermediate being poorly soluble - any workarounds? Source: reddit.com (r/Chempros) URL: 7] Workup Tips - Organic Chemistry Source: rochester.edu URL: 6] Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: scispace.com URL: 5] Pyrimidine - Chemical Properties Source: chemeurope.com URL:
Sources
Technical Support Center: Controlling Regioselectivity in Mono-substitution of 4,6-Dichloropyrimidines
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective mono-substitution of 4,6-dichloropyrimidines. Achieving high selectivity in these reactions is a common challenge, but a thorough understanding of the underlying principles can lead to predictable and high-yielding outcomes.
Introduction: The Challenge of Regioselectivity
The 4,6-dichloropyrimidine scaffold is a vital building block in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this ring system, typically via Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of drug discovery programs. However, the symmetrical nature of the starting material presents a significant hurdle: controlling which of the two equivalent chlorine atoms at the C4 and C6 positions is substituted. This guide will help you navigate the factors that govern this selectivity and troubleshoot common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the SNAr of 4,6-dichloropyrimidines?
The regioselectivity of SNAr reactions on the pyrimidine ring is primarily dictated by the electron-deficient nature of the carbon atoms, which makes them susceptible to nucleophilic attack. The two nitrogen atoms in the ring are strongly electron-withdrawing, activating the chloro-substituents towards substitution.[1] For an unsubstituted 4,6-dichloropyrimidine, the C4 and C6 positions are electronically and sterically equivalent. Therefore, achieving regioselectivity requires breaking this symmetry, typically by introducing other substituents onto the ring or by carefully selecting reaction conditions that favor one pathway over the other.
Q2: How do existing substituents on the pyrimidine ring influence regioselectivity?
Substituents on the pyrimidine ring have a profound impact on the regioselectivity of SNAr reactions. Their electronic effects can either enhance or counteract the inherent reactivity of the C4/C6 positions.
-
Electron-Donating Groups (EDGs): An EDG at the C2 position can decrease the overall reactivity of the ring towards nucleophiles by donating electron density.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG at the C2 or C5 position will further activate the ring, making substitution more facile. An EWG at C5, for example, tends to enhance the inherent preference for C4 substitution.[2]
Q3: Does the nature of the nucleophile play a role in determining the site of attack?
Absolutely. The properties of the incoming nucleophile are a critical factor.
-
Hard vs. Soft Nucleophiles: While not as pronounced as in other systems, the Hard-Soft Acid-Base (HSAB) principle can play a role. More often, the nucleophile's steric bulk and basicity are more influential.
-
Steric Hindrance: A bulky nucleophile may preferentially react at the less sterically hindered position. If the pyrimidine ring itself has bulky substituents, this can create a significant steric bias.
-
Amines: The type of amine can be crucial. For example, in some systems, tertiary amines have shown high selectivity for the C2 position when an EWG is present at C5.[2] For the monoamination of 4,6-dichloropyrimidine, catalyst-free conditions with adamantane-containing amines have been used successfully.[3][4][5]
Q4: Can reaction conditions like solvent and temperature be used to control selectivity?
Yes, the reaction environment is a powerful tool for controlling regioselectivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[6] In some cases, polar protic solvents like ethanol have been shown to improve regioselectivity for C4-amination with anilines.[7] The choice of solvent can significantly impact reaction efficiency and selectivity.[8]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[2] Conversely, higher temperatures may be required for less reactive nucleophiles but can lead to a mixture of products.[6]
-
Base: The choice and stoichiometry of the base are critical, especially when using amine nucleophiles. A common choice is a non-nucleophilic organic base like diisopropylethylamine (DIPEA).[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My reaction yields a nearly 1:1 mixture of C4 and C6 mono-substituted products, and they are difficult to separate.
-
Potential Cause: The C4 and C6 positions on your substrate are electronically and sterically very similar, and the reaction conditions are not providing any kinetic or thermodynamic preference.
-
Solutions & Strategies:
-
Temperature Optimization: Decrease the reaction temperature. Run a temperature screen (e.g., 0 °C, -20 °C, -40 °C) to see if a kinetic preference for one isomer emerges.
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to the two isomers. Systematically screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile, DMF).
-
Change the Base: If using a base, its nature can influence the aggregation state and reactivity of the nucleophile. Try switching from an organic base like DIPEA to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Consider a Catalyst: While SNAr is typically uncatalyzed, palladium catalysis has been shown to dramatically improve regioselectivity in some amination reactions, even at very low temperatures.[7]
-
Problem 2: The reaction is very slow or gives no conversion to the desired mono-substituted product.
-
Potential Cause: The combination of your nucleophile and substrate is not reactive enough under the current conditions. This could be due to a deactivated pyrimidine ring or a weak nucleophile.
-
Solutions & Strategies:
-
Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to check for product formation and the appearance of byproducts.[9]
-
Use a Stronger Nucleophile/Base: If your nucleophile is an alcohol or thiol, ensure it is fully deprotonated by using a strong base (e.g., NaH, LiHMDS) to generate the more reactive alkoxide or thiolate.[6][7]
-
Check Reactant Purity: Impurities in starting materials can inhibit the reaction.[8][9] Ensure your 4,6-dichloropyrimidine and nucleophile are pure and the solvent is anhydrous if required.
-
Activate the Ring: If possible, consider if a modification to the pyrimidine ring (e.g., adding an EWG at C2 or C5) is synthetically feasible to increase its reactivity.
-
Problem 3: I am observing significant amounts of di-substituted product, even when using only one equivalent of the nucleophile.
-
Potential Cause: The mono-substituted product is more reactive towards nucleophilic substitution than the starting 4,6-dichloropyrimidine. This can happen if the first substituent added is an activating group.
-
Solutions & Strategies:
-
Inverse Addition: Add the 4,6-dichloropyrimidine solution slowly to a solution of the nucleophile. This keeps the concentration of the dichloropyrimidine low at all times, favoring the mono-substitution reaction.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, often leading to better selectivity for the mono-adduct.
-
Use Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of the dichloropyrimidine (e.g., 1.1 to 1.5 equivalents) to ensure the nucleophile is consumed before significant di-substitution can occur.
-
Data & Condition Summaries
The following table summarizes how different reaction parameters can influence the outcome of mono-substitution on a generic 4,6-dichloropyrimidine.
| Parameter | Condition | Expected Effect on Regioselectivity (C4 vs. C6) | Rationale |
| Temperature | Lower (e.g., -20 °C to 0 °C) | Often improves selectivity | Favors the kinetically preferred product by increasing the difference in activation energies between the two competing pathways. |
| Higher (e.g., Reflux) | Often decreases selectivity | Provides enough energy to overcome the activation barriers for both pathways, leading to a thermodynamic mixture of products. | |
| Solvent | Polar Aprotic (DMF, DMSO) | Generally good for rate | Stabilizes the charged Meisenheimer intermediate, accelerating the SNAr reaction.[6] |
| Polar Protic (EtOH, n-BuOH) | Can improve selectivity in some cases | Can hydrogen-bond with the nucleophile or intermediates, potentially altering the transition state energies to favor one isomer.[2][7] | |
| Nucleophile | Sterically Bulky | Favors attack at the less hindered site | Steric hindrance in the transition state is minimized. |
| Weak (e.g., aniline) | May require forcing conditions or catalysis | Lower inherent reactivity requires more energy or catalytic activation to proceed.[7] | |
| Catalysis | Pd-catalysis (for amines) | Can dramatically increase selectivity | Alters the reaction mechanism, often providing a lower energy pathway to a single regioisomer.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Mono-amination of 4,6-Dichloropyrimidine
This protocol provides a starting point for the regioselective mono-amination.
Materials:
-
4,6-Dichloropyrimidine
-
Amine nucleophile (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
n-Butanol (or other suitable solvent)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in n-butanol (0.1-0.5 M), add the amine nucleophile (1.0 eq).
-
Add DIPEA (1.2 eq) to the mixture.
-
Heat the reaction to the desired temperature (start with 80 °C and optimize as needed).
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the desired mono-substituted product.
Protocol 2: Palladium-Catalyzed Mono-amination (for improved selectivity)
This protocol is adapted from literature methods that show high regioselectivity.[7]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (example substrate)
-
Aliphatic secondary amine (1.1 eq)
-
Pd(OAc)₂ (1-2 mol%)
-
dppb (1,4-bis(diphenylphosphino)butane) (1-2 mol%)
-
LiHMDS (1.0 M in THF) (1.1 eq)
-
Anhydrous THF
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq), Pd(OAc)₂, and dppb in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the aliphatic secondary amine (1.1 eq).
-
Add LiHMDS solution (1.1 eq) dropwise, maintaining the low temperature.
-
Stir for 1 hour at -20 °C. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
The SNAr Mechanism
The mono-substitution proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.
Caption: The two-step SNAr addition-elimination mechanism.
Troubleshooting Workflow for Low Regioselectivity
Use this decision tree to guide your optimization efforts when faced with poor regioselectivity.
Caption: A decision tree for troubleshooting poor regioselectivity.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (n.d.). The mechanism of covalent nucleophilic aromatic substitution (a) 2, 5-dichloropyrimidine with cysteine, (b) GW9662 with cysteine, and (c) mechanism of the reaction of C-178 with Cys91.
- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ACS Publications. (2006, January 12). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025, November). Technical Support Center: Optimization of Pyrimidine Synthesis.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- BenchChem. (2025). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- BenchChem. (2025, December). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
- MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- MDPI. (2021, March 29). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Semantic Scholar. (2021, March 29). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- PubMed. (2021, March 29). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4,6-Dichloro-2,5-diethylpyrimidine under basic conditions
Welcome to the technical support center for 4,6-Dichloro-2,5-diethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experimental workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4,6-Dichloro-2,5-diethylpyrimidine in the presence of bases.
Issue 1: Rapid Consumption of Starting Material with Multiple Unidentified Products
Symptom: Upon addition of a base to your reaction mixture containing 4,6-Dichloro-2,5-diethylpyrimidine, you observe a rapid disappearance of the starting material on TLC or LC-MS, accompanied by the formation of several new, often more polar, spots or peaks.
Possible Cause: The base used is likely too strong or the reaction temperature is too high, leading to non-selective reactions or degradation. The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at the 4 and 6 positions highly susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. Strong bases, especially in protic solvents, can lead to hydrolysis, where hydroxide ions act as nucleophiles, replacing the chlorine atoms with hydroxyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for uncontrolled reactivity.
Issue 2: No Reaction or Very Sluggish Conversion
Symptom: After extended reaction times in the presence of a base and a nucleophile, a significant amount of 4,6-Dichloro-2,5-diethylpyrimidine remains unreacted.
Possible Cause: The reaction conditions may not be sufficiently activating. This can be due to a base that is too weak to deprotonate the nucleophile, steric hindrance, or low reaction temperature. While the chlorine atoms at the C4 and C6 positions are activated, the ethyl groups at C2 and C5, being electron-donating, slightly reduce the overall electrophilicity of the pyrimidine ring compared to an unsubstituted analog.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Many SNAr reactions require heating to proceed at a reasonable rate[3][4].
-
Use a Stronger Base: If you are using a weak base like triethylamine with a weakly acidic nucleophile, consider switching to a stronger base like potassium carbonate or sodium hydride (if compatible with your substrate) to ensure complete deprotonation of the nucleophile.
-
Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.
-
Catalysis: For certain transformations like C-N or C-C bond formation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) can be more effective than traditional SNAr, though they also require careful optimization of base, ligand, and solvent[1][3][5].
Issue 3: Formation of a Mono-substituted Product Only
Symptom: The reaction proceeds cleanly to a mono-substituted product, but no di-substitution is observed, even with an excess of the nucleophile and base.
Possible Cause: The first nucleophilic substitution introduces an electron-donating group onto the pyrimidine ring. This deactivates the ring towards further nucleophilic attack, making the second substitution significantly more difficult.
Strategies to Promote Di-substitution:
-
Harsher Conditions: The second substitution will almost certainly require more forcing conditions than the first. This includes higher temperatures and potentially a stronger base[3].
-
Change of Catalyst System (for cross-coupling): In palladium-catalyzed reactions, the initial product may inhibit the catalyst. A different ligand or a higher catalyst loading may be necessary for the second step[5].
-
Stepwise Approach: It is often more practical to perform the di-substitution in a stepwise manner. Isolate the mono-substituted product and then subject it to optimized, more vigorous conditions to achieve the second substitution.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms in 4,6-Dichloro-2,5-diethylpyrimidine under basic conditions?
The reactivity of halogen substituents on a pyrimidine ring is dictated by the electron-withdrawing effect of the ring nitrogen atoms. For 4,6-disubstituted pyrimidines, the chlorine atoms at the C4 and C6 positions are equivalent and are the most reactive sites for nucleophilic attack[1][2]. The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 >> C5[1][2]. Therefore, in 4,6-Dichloro-2,5-diethylpyrimidine, nucleophilic substitution will occur at the C4 and C6 positions.
Caption: Reactivity sites of 4,6-Dichloro-2,5-diethylpyrimidine.
Q2: Which bases should I use, and which should I avoid?
The choice of base is critical and depends on the pKa of your nucleophile and the desired reactivity.
| Base Type | Examples | Recommended Use Cases | Potential Issues |
| Strong, Nucleophilic | NaOH, KOH, NaOMe, NaOEt | Generally avoid unless hydrolysis or alkoxylation is the desired outcome. | High risk of forming 4-chloro-6-hydroxy or 4,6-dihydroxy byproducts[6]. |
| Strong, Non-Nucleophilic | NaH, KHMDS, LiHMDS | Deprotonation of weak nucleophiles (e.g., some amines, carbon acids). | Requires anhydrous conditions. Can be too reactive, leading to side reactions if not controlled. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | General purpose base for many SNAr and cross-coupling reactions with N, O, S nucleophiles[3][5]. | May not be strong enough for very weak nucleophiles. Reaction rates can be slow. |
| Organic Amines | Triethylamine (Et₃N), DIPEA | Acid scavenger. Suitable for reactions with highly nucleophilic amines. | Often not strong enough to deprotonate less acidic nucleophiles. |
Q3: What is the primary degradation pathway for 4,6-Dichloro-2,5-diethylpyrimidine in aqueous basic solutions?
The primary degradation pathway is hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism. In the presence of water and a base (like sodium hydroxide), hydroxide ions (OH⁻) act as nucleophiles, attacking the electron-deficient carbon atoms at the C4 and C6 positions. This results in the stepwise displacement of the chloride ions to form first 4-chloro-2,5-diethyl-6-hydroxypyrimidine and subsequently 2,5-diethyl-4,6-dihydroxypyrimidine. In some cases, sensitive chloropyrimidines are noted to be at risk of decomposition by hydrolysis[6].
Q4: How can I monitor the stability of 4,6-Dichloro-2,5-diethylpyrimidine under my specific basic conditions?
A stability study is recommended before proceeding with large-scale reactions.
Protocol: Small-Scale Stability Study
-
Preparation: In separate vials, dissolve a small, known amount of 4,6-Dichloro-2,5-diethylpyrimidine in the solvent planned for your reaction.
-
Control: Keep one vial as a control (no base added).
-
Test Conditions: To the other vials, add your chosen base and nucleophile (if applicable) at the intended reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs), take a small aliquot from each vial.
-
Quench and Analyze: Quench the aliquot with a dilute acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and LC-MS.
-
Evaluation: Compare the chromatograms of the test samples to the control. Look for the disappearance of the starting material and the appearance of new peaks. The presence of peaks corresponding to the mass of hydrolyzed byproducts (M-Cl+OH) is a key indicator of instability.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Vertex AI Search.
- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. Studylib.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. MDPI.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Organic Letters.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. PMC.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC. PMC.
- US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
- Navigating the Synthesis of 5,6-Dichloropyrimidine-2,4-diol: A Comparative Guide to Synthetic P
- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines - Benchchem. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 4,6-Dichloro-2,5-diethylpyrimidine
The following guide is structured as a high-level technical resource for researchers and analytical scientists. It synthesizes theoretical principles with practical application data to ensure robust characterization of 4,6-Dichloro-2,5-diethylpyrimidine (CAS: 1342422-66-5) .
Executive Summary
The characterization of 4,6-Dichloro-2,5-diethylpyrimidine presents a unique NMR scenario: the molecule is entirely devoid of aromatic protons despite being a pyrimidine derivative. Its symmetry renders the C4 and C6 positions chemically equivalent, simplifying the spectrum to two distinct ethyl spin systems.
This guide compares the target analyte against common synthetic impurities (specifically mono-chlorinated analogs) and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) to establish a standard of identity.
Key Identifier: The absence of aromatic singlets (typically ~8.5 ppm) and the presence of two distinct quartet-triplet pairs in the aliphatic region (2.5 – 3.0 ppm).
Structural Logic & Symmetry Analysis
Understanding the symmetry is the prerequisite for accurate assignment. The molecule possesses a C2 axis of symmetry passing through the C2 and C5 carbons.
-
C2-Position: Flanked by two Nitrogen atoms (N1, N3). The ethyl group here is significantly deshielded.
-
C5-Position: Flanked by two Chlorine-bearing carbons (C4-Cl, C6-Cl).
-
C4 & C6 Positions: Chemically equivalent due to symmetry; bearing Cl atoms (no protons).
Visualization: Symmetry & Spin Systems
The following diagram illustrates the symmetry axis and the resulting signal equivalence.
Figure 1: Structural symmetry analysis demonstrating the origin of the two distinct ethyl signals and the silence of the aromatic ring.
Predicted Spectral Data & Assignment
Based on substituent effects in pyrimidine systems (specifically 2,5-dimethylpyrimidine analogs), the ethyl group at C2 is expected to appear downfield relative to C5 due to the strong electronegativity of the adjacent nitrogen atoms.
Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
| Position | Group | Multiplicity | Predicted Shift (δ ppm)* | Integration | Coupling (J) | Structural Insight |
| 2 | -CH ₂-CH₃ | Quartet (q) | 2.90 – 3.05 | 2H | ~7.6 Hz | Deshielded by N1/N3 anisotropy. |
| 5 | -CH ₂-CH₃ | Quartet (q) | 2.65 – 2.80 | 2H | ~7.6 Hz | Shielded relative to C2; steric crowding from Cl. |
| 2 | -CH₂-CH ₃ | Triplet (t) | 1.35 – 1.45 | 3H | ~7.6 Hz | Terminal methyl. |
| 5 | -CH₂-CH ₃ | Triplet (t) | 1.15 – 1.25 | 3H | ~7.6 Hz | Terminal methyl. |
| 4, 6 | -Cl | — | — | — | — | Silent Region (No Ar-H). |
*Note: Shifts are estimated based on 2,5-dimethylpyrimidine reference data [1][2]. Exact values may vary ±0.1 ppm depending on concentration.
Comparative Performance Analysis
Scenario A: Impurity Profiling (The "Silent" Ring Test)
The most critical aspect of analyzing this compound is distinguishing it from incomplete reaction products, specifically 4-Chloro-2,5-diethylpyrimidine (where one Cl is missing, leaving a proton).
Comparison:
-
Target Product (Di-chloro): No aromatic protons. Spectrum is purely aliphatic.
-
Impurity (Mono-chloro): Loss of symmetry. A distinct aromatic singlet appears at ~8.5 - 8.9 ppm (H at position 6).
Workflow for Purity Validation:
-
Zoom into the region 8.0 – 9.5 ppm .
-
Pass Criteria: Baseline noise only.
-
Fail Criteria: Any singlet integration > 1% relative to the ethyl quartets indicates incomplete chlorination.
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is vital for resolution and water suppression.
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Chemical Shifts | Standard reference. Sharp lines. | Slight downfield shift of aliphatic protons due to polarity. | Preferred: CDCl₃ |
| Solubility | Excellent for chlorinated pyrimidines. | Excellent, but hygroscopic. | Use CDCl₃ for routine QC. |
| Water Peak | ~1.56 ppm (Usually distinct from ethyl signals). | ~3.33 ppm (Can overlap with or broaden CH₂ quartets). | Avoid DMSO if water content is high. |
| Exchangeables | N/A (No OH/NH groups). | N/A | DMSO offers no advantage here. |
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for publication or regulatory submission, follow this protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of 4,6-Dichloro-2,5-diethylpyrimidine.
-
Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., POCl₃ byproducts).
-
-
Instrument Parameters (400 MHz or higher):
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . (Ethyl protons relax relatively slowly; insufficient D1 will distort integration ratios between CH₂ and CH₃).
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm (to capture potential aromatic impurities).
-
-
Processing:
-
Phasing: Apply manual phasing; automatic phasing may fail due to the lack of aromatic signals to anchor the baseline.
-
Baseline Correction: Polynomial (Bernstein) order 1.
-
Referencing: Calibrate TMS to 0.00 ppm.
-
Diagnostic Decision Tree
Use this flowchart to interpret the resulting spectrum during QC.
Figure 2: QC Decision Tree for validating compound identity and purity.
References
-
BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Retrieved from
-
ChemicalBook. 2,5-Dimethylpyridine 1H NMR Spectrum Data. (Used as analog for substituent shift prediction). Retrieved from
-
National Institutes of Health (PubChem). 4,6-Dichloro-2,5-dimethylpyrimidine (CID 237013). Retrieved from
-
BLD Pharm. 4,6-Dichloro-2,5-diethylpyrimidine Product Details (CAS 1342422-66-5).[1][2][3][4][5] Retrieved from
Sources
- 1. 89938-06-7|4,6-Dichloro-5-isopropylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 1342422-66-5|4,6-Dichloro-2,5-diethylpyrimidine|BLD Pharm [bldpharm.com]
- 3. 75712-74-2|4-Chloro-2,5-dimethylpyrimidine|BLD Pharm [bldpharm.com]
- 4. 63797-51-3|4,6-Dichloro-5-propylpyrimidine|BLD Pharm [bldpharm.com]
- 5. chemical-label.com [chemical-label.com]
Comparative Guide: Reactivity of 4,6-Dichloro-2,5-diethylpyrimidine vs. 2,5-dimethyl Analog
Executive Summary
In the optimization of pyrimidine scaffolds for drug discovery, the choice between methyl and ethyl substituents at the C2 and C5 positions is often treated as a minor lipophilic adjustment. However, this structural change exerts a profound impact on the reactivity of the C4 and C6 chloride leaving groups.
The Verdict: 4,6-Dichloro-2,5-dimethylpyrimidine (1) is the high-reactivity standard, suitable for rapid diversification with weak nucleophiles or sterically hindered amines. 4,6-Dichloro-2,5-diethylpyrimidine (2) is the high-selectivity alternative. The increased steric bulk at C5 significantly retards the rate of Nucleophilic Aromatic Substitution (SNAr), effectively suppressing over-reaction to disubstituted byproducts and allowing for controlled mono-functionalization.
Chemical Identity & Physical Properties[1]
| Feature | 2,5-Dimethyl Analog | 2,5-Diethyl Analog |
| Structure | (1) | (2) |
| CAS Number | 1780-33-2 | Not widely listed (Custom Synthesis) |
| Molecular Weight | 177.03 g/mol | 205.09 g/mol |
| Formula | C₆H₆Cl₂N₂ | C₈H₁₀Cl₂N₂ |
| LogP (Predicted) | ~2.3 | ~3.1 |
| Physical State | Solid (Crystalline) | Low-melting Solid / Oil |
| Solubility | Moderate in MeOH, High in DCM | High in Hexanes/DCM, Low in MeOH |
Reactivity Analysis: The "Ortho-Effect"
The reactivity difference is governed by the Addition-Elimination (SNAr) mechanism.[1] The rate-determining step is the attack of the nucleophile on the electron-deficient C4/C6 carbon to form the Meisenheimer complex.
Steric Hindrance (Primary Factor)
The C5 substituent is ortho to the reactive C4/C6 centers.
-
Dimethyl (C5-Me): The methyl group (Taft steric constant
) provides minimal obstruction. Nucleophiles have a relatively clear trajectory to the -antibonding orbital of the C-Cl bond. -
Diethyl (C5-Et): The ethyl group (
) possesses a flexible methylene-methyl tail. In solution, the rotation of the ethyl group creates a "sweeping volume" that effectively shields the C4/C6 carbons. This is the Ortho-Effect , significantly raising the activation energy for nucleophilic attack.
Electronic Deactivation (Secondary Factor)
Both alkyl groups are electron-donating (+I effect), which destabilizes the anionic Meisenheimer intermediate.
-
Inductive Effect: Ethyl (+I) > Methyl (+I).[2]
-
Result: The diethyl ring is slightly more electron-rich, making it less electrophilic and further reducing reactivity compared to the dimethyl analog.
Comparative Scenarios
| Reaction Scenario | Dimethyl Analog Performance | Diethyl Analog Performance |
| Small Nucleophile (e.g., NaOMe, 0°C) | Fast. Complete conversion to bis-methoxy product often occurs if stoichiometry isn't strictly controlled. | Controlled. Slower kinetics allow for easy isolation of the mono-methoxy intermediate. |
| Bulky Nucleophile (e.g., t-Butylamine) | Moderate. Reaction proceeds with heating (reflux). | Sluggish. Significant steric clash. Requires higher temperatures (e.g., 120°C in sealed tube) or strong catalysis. |
| Suzuki Coupling (Pd-catalyzed) | Standard. Oxidative addition is facile. | Sensitive. Bulky ligands on Pd may clash with C5-Et. Requires smaller phosphine ligands (e.g., SPhos) for efficiency. |
Visualizing the Mechanism & Steric Clash
The following diagram illustrates the synthesis and the steric blockage during the SNAr reaction.
Caption: Comparative synthesis and steric hindrance pathways. The C5-Ethyl group in the diethyl analog creates a steric blockade (Path B), significantly reducing the rate of nucleophilic attack compared to the dimethyl analog (Path A).
Experimental Protocols
Synthesis of the Scaffolds
Since the diethyl analog is not a standard catalog item, it must often be synthesized.
Protocol A: 4,6-Dichloro-2,5-dimethylpyrimidine
-
Condensation: Dissolve acetamidine HCl (1.0 eq) and dimethyl methylmalonate (1.0 eq) in MeOH. Add NaOMe (2.2 eq) at 0°C. Stir at RT for 12h. Acidify to precipitate the dihydroxy intermediate.
-
Chlorination: Suspend the dried intermediate in POCl₃ (5.0 eq). Add N,N-diethylaniline (1.0 eq) as a catalyst. Reflux (105°C) for 4h until clear. Quench on ice, extract with DCM.
Protocol B: 4,6-Dichloro-2,5-diethylpyrimidine (Modifications)
-
Precursors: Use Propionamidine HCl and Diethyl ethylmalonate .
-
Solvent Change: Use EtOH and NaOEt for the condensation to prevent transesterification byproducts.
-
Purification: The diethyl intermediate is more lipophilic. If it does not precipitate upon acidification, extract with EtOAc.
Controlled Mono-Substitution (SNAr)
This protocol demonstrates the selectivity advantage of the diethyl analog.
Reagents:
-
Substrate (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
DIPEA (1.2 mmol)
-
Solvent: Isopropanol (IPA)
Step-by-Step:
-
Dissolution: Dissolve the pyrimidine substrate in IPA (5 mL/mmol).
-
Addition: Add DIPEA followed by dropwise addition of Benzylamine at 0°C.
-
Reaction Monitoring:
-
Dimethyl Analog: Warm to RT.[3] Monitor by TLC every 15 mins. Critical: Quench immediately upon disappearance of starting material to prevent bis-substitution.
-
Diethyl Analog: Warm to 60°C (reflux). Monitor every 1 hour. The reaction will likely require 4–6 hours. The risk of bis-substitution is negligible at this temperature.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄.
References
-
Synthesis of Dichloropyrimidines
- Detailed protocols for methyl-substituted pyrimidines.
-
Source:
-
Steric Parameters in SNAr
- Analysis of the "ortho-effect" and Taft steric constants ( ) in heterocyclic chemistry.
-
Source:
-
General Pyrimidine Reactivity
- Review of regioselectivity in 2,4- and 4,6-dichloropyrimidines.
-
Source:
Sources
HPLC method development for 2,5-diethyl-4,6-dichloropyrimidine purity
HPLC Method Development for 2,5-Diethyl-4,6-dichloropyrimidine Purity: A Comparative Guide to Stationary Phase and Mobile Phase Optimization
The synthesis and quality control of pyrimidine-based intermediates, such as 2,5-diethyl-4,6-dichloropyrimidine, are critical in the development of agrochemicals and pharmaceuticals[1]. Due to its specific substitution pattern—two hydrophobic ethyl groups and two electron-withdrawing chlorine atoms—this molecule presents unique chromatographic challenges. It is highly lipophilic, yet it must be accurately resolved from structurally similar process impurities, including des-chloro derivatives, positional isomers, and hydrolysis products (e.g., 4-chloro-6-hydroxypyrimidine)[2].
This guide objectively compares various High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase conditions, providing researchers with a self-validating, mechanistic approach to developing a robust purity assay.
Mechanistic Column Comparison: Beyond Standard C18
While standard C18 (Octadecylsilane) columns are the default starting point for reversed-phase HPLC (RP-HPLC), they rely exclusively on dispersive hydrophobic interactions[3]. For halogenated pyrimidines, C18 often fails to provide baseline resolution between the target analyte and its mono-chloro or isomeric impurities due to their nearly identical hydrophobic surface areas.
To achieve orthogonal selectivity, we must exploit the electronic properties of the pyrimidine ring and the carbon-chlorine bonds.
-
Standard C18: Provides adequate retention but poor shape selectivity for halogenated isomers.
-
Phenyl-Hexyl: Introduces
interactions. The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient dichloropyrimidine ring, offering improved retention for aromatic impurities. -
Pentafluorophenyl (PFP): The optimal choice. The heavily fluorinated ring is highly electron-deficient, reversing the
interaction dynamics. More importantly, the C-F bonds facilitate strong dipole-dipole interactions and halogen bonding with the C-Cl bonds of the analyte, dramatically enhancing the resolution of des-chloro impurities[4].
Quantitative Performance Comparison
The following table summarizes the experimental performance of these three stationary phases using a standardized gradient of Water/Acetonitrile (with 0.1% Formic Acid).
Critical Pair: 2,5-diethyl-4-chloropyrimidine (Impurity B) vs. 2,5-diethyl-4,6-dichloropyrimidine (Analyte).
| Column Chemistry (150 x 4.6 mm, 3 µm) | Impurity A (Hydrolysis) | Impurity B (Des-chloro) | Analyte | Resolution ( | Tailing Factor ( |
| Standard C18 | 4.20 | 8.51 | 8.90 | 1.2 (Co-elution risk) | 1.15 |
| Phenyl-Hexyl | 4.55 | 8.70 | 9.45 | 1.8 (Acceptable) | 1.08 |
| PFP (Pentafluorophenyl) | 5.10 | 9.05 | 10.20 | 2.6 (Baseline) | 1.02 |
Data Interpretation: The PFP column demonstrates superior causality in its separation mechanism. The halogen bonding specific to the PFP phase selectively increases the retention time of the di-chlorinated analyte compared to the mono-chlorinated Impurity B, expanding the resolution well beyond the baseline requirement of
Chromatographic interaction mechanisms for dichloropyrimidine retention.
Mobile Phase Optimization: Causality in Solvent Selection
The selection of the mobile phase directly impacts both the ionization state of the impurities and the efficacy of the stationary phase interactions[5].
-
Organic Modifier (Methanol vs. Acetonitrile): While Acetonitrile (MeCN) is the standard for low backpressure and high efficiency, Methanol (MeOH) is a protic solvent that actively participates in hydrogen bonding. When using a PFP or Phenyl-Hexyl column, substituting 10-20% of the MeCN with MeOH can actually enhance
interactions by altering the solvation shell around the stationary phase. However, for 2,5-diethyl-4,6-dichloropyrimidine, a pure MeCN organic phase yields the sharpest peak shapes due to the molecule's high lipophilicity. -
Aqueous Buffer/Additive: The pyrimidine nitrogens in this specific molecule are sterically hindered and highly electron-withdrawn by the adjacent chlorines, making them exceptionally weak bases. However, hydrolysis impurities (e.g., 4,6-dihydroxypyrimidine) possess acidic protons. Using 0.1% Formic Acid or Phosphoric Acid (pH ~2.7) ensures these polar impurities remain fully protonated and neutral, preventing secondary interactions with residual silanols on the silica support and eliminating peak tailing[6].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) to confirm that the chromatographic thermodynamics are functioning as intended before sample analysis begins.
A. Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Thermodynamic control is critical for reproducible halogen bonding).
-
Detection: UV at 254 nm (Optimal for the conjugated pyrimidine chromophore).
-
Injection Volume: 5 µL.
B. Gradient Elution Program
A gradient is required to elute polar synthetic precursors early and flush the highly retained lipophilic target analyte.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 (Re-equilibration) |
C. Step-by-Step Execution & System Suitability
-
Preparation of Resolution Mix (SST): Spike a 1.0 mg/mL standard of 2,5-diethyl-4,6-dichloropyrimidine with 0.01 mg/mL of 2,5-diethyl-4-chloropyrimidine (Impurity B).
-
Blank Injection: Inject the diluent (50:50 Water:MeCN) to confirm a flat baseline and absence of ghost peaks.
-
SST Injection: Inject the Resolution Mix. Self-Validation Criterion: The method is only valid if the resolution (
) between Impurity B and the main peak is , and the tailing factor ( ) of the main peak is . -
Precision Verification: Inject the 1.0 mg/mL standard five times consecutively. Criterion: The Relative Standard Deviation (%RSD) of the peak area must be
. -
Sample Analysis: Inject the synthesized batch samples. Calculate purity by area normalization (Area %).
HPLC method development workflow for dichloropyrimidine purity.
Conclusion
For the purity analysis of 2,5-diethyl-4,6-dichloropyrimidine, standard C18 columns present a high risk of co-elution with closely related des-chloro impurities. By transitioning to a Pentafluorophenyl (PFP) stationary phase , analysts can leverage orthogonal halogen bonding and dipole-dipole interactions to achieve baseline resolution (
References
Sources
A Comparative Guide to the Crystal Structure Analysis of 2,5-Diethyl Substituted Pyrimidines: A Methodological and Predictive Approach
For researchers, medicinal chemists, and professionals in drug development, understanding the solid-state structure of an active pharmaceutical ingredient (API) is non-negotiable. The crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability. Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous therapeutics.[1][2][3] This guide provides an in-depth analysis of the crystallographic characteristics of 2,5-diethyl substituted pyrimidines, a class of compounds with significant therapeutic potential.
A survey of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable gap in the literature for the specific crystal structure of 2,5-diethylpyrimidine.[4][5][6] This guide, therefore, adopts a predictive and comparative methodology. We will leverage data from closely related analogues to forecast the structural behavior of the target compound and provide a comprehensive, field-proven workflow for its empirical determination. We will explore how the introduction of flexible diethyl groups at the 2- and 5-positions is anticipated to influence crystal packing, a critical factor for API performance.
The Influence of Alkyl Substitution on Pyrimidine Crystal Packing
The geometry and electronic nature of substituents dramatically influence the supramolecular architecture of pyrimidine derivatives.[7] To predict the structure of 2,5-diethylpyrimidine, we must first understand the effects observed in simpler analogues.
Comparative Analysis: Diethyl vs. Dimethyl Substitution
-
Steric Hindrance and Conformational Flexibility: The primary difference between an ethyl and a methyl group is the added C-C bond, which introduces rotational freedom. The ethyl groups in 2,5-diethylpyrimidine are more sterically demanding and flexible. This can lead to several outcomes:
-
Disrupted Planarity: The pyrimidine ring itself may deviate more significantly from planarity to accommodate the bulkier groups.[7]
-
Frustrated Packing: The flexibility of the ethyl chains could lead to conformational disorder within the crystal lattice, a common challenge in structure refinement.
-
Polymorphism: The ability of the ethyl groups to adopt different conformations increases the likelihood of polymorphism—the existence of multiple crystal forms with different packing arrangements and physical properties.
-
-
Intermolecular Interactions: While pyrimidine itself can form weak C-H···N hydrogen bonds, the dominant forces in alkyl-substituted derivatives are often van der Waals interactions. The larger surface area of ethyl groups compared to methyl groups will result in stronger, more extensive van der Waals contacts, which will be a primary driver of the crystal packing. Analysis of intermolecular contacts using tools like Hirshfeld surface analysis is crucial for quantifying these interactions.[8][9][10]
Experimental Workflow: From Synthesis to Structure
Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. The following protocol represents a self-validating system for the synthesis, crystallization, and structural analysis of 2,5-diethylpyrimidine.
Synthesis and Crystallization
A plausible synthetic route involves the condensation of appropriate precursors.[11][12] Following synthesis and purification, growing diffraction-quality single crystals is the most critical and often challenging step.[13] The choice of solvent and technique is paramount and is guided by the solubility profile of the compound.[13]
Experimental Protocol: Crystal Growth
-
Solvent Screening: Begin by assessing the solubility of purified 2,5-diethylpyrimidine in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and toluene) at both room temperature and elevated temperatures. The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room or lower temperatures.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial.
-
Cover the vial with a cap, perforated with a few small holes using a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. The causality here is that slow solvent removal allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid.
-
-
Vapor Diffusion (Layering Method):
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble but the good solvent is miscible.
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[14]
-
Caption: Workflow for obtaining single crystals for X-ray analysis.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, its three-dimensional structure is determined by analyzing how it diffracts a beam of X-rays.[14][15] Modern diffractometers automate much of this process.[7]
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks is selected under a microscope and mounted on a goniometer head.[14]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflection positions are used to determine the crystal's unit cell parameters (the dimensions of the basic repeating block of the structure) and Bravais lattice.[14]
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.[16] Key parameters include:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal motion of the atoms, resulting in better diffraction quality.[7]
-
Scan Mode: ω and φ scans are used to record the diffraction spots.[7]
-
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and generate a final reflection file.
Structure Solution and Refinement
The final step is to convert the diffraction data into an atomic model. This is an iterative process of building a model and refining it against the experimental data.[17][18]
Caption: The iterative cycle of crystallographic structure refinement.
Refinement Strategy:
-
Structure Solution: The "phase problem" is solved using direct methods, which are statistical techniques to estimate the initial phases of the structure factors, leading to an initial electron density map.[18]
-
Model Building: Atoms are placed into the prominent peaks of the electron density map.
-
Least-Squares Refinement: The model is refined iteratively to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) based on the atomic model.[18] The quality of the fit is monitored by the R-factor.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate model.[1]
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a "riding model," as they scatter X-rays too weakly to be located precisely.[19]
-
Validation: The final model is validated using software like PLATON to check for missed symmetry, unusual geometric parameters, and other potential issues.
Comparative Crystallographic Data
To provide a tangible comparison, the table below presents crystallographic data for a known substituted pyrimidine alongside hypothetical, predicted data for 2,5-diethylpyrimidine. The prediction is based on the expectation that the larger ethyl groups will lead to a larger unit cell volume.
| Parameter | 2-Amino-5-chloropyrimidine[7] | 2,5-Diethylpyrimidine (Predicted) |
| Chemical Formula | C₄H₄ClN₃ | C₈H₁₂N₂ |
| Formula Weight | 129.55 g/mol | 136.19 g/mol |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8.031(2) | ~10-14 Å |
| b (Å) | 11.660(2) | ~8-12 Å |
| c (Å) | 12.044(3) | ~12-16 Å |
| β (°) | 104.59(2) | ~90-110° |
| Volume (ų) | 1092.3(4) | >1200 ų |
| Z (Molecules/Unit Cell) | 8 (two molecules in asym. unit) | 4 or 8 |
| R-factor (final) | 0.054 | Target < 0.05 |
Implications for Drug Development
The precise arrangement of molecules in a crystal lattice, as revealed by SCXRD, has profound implications:
-
Polymorph Screening: The anticipated conformational flexibility of the 2,5-diethyl groups makes rigorous polymorph screening essential. Different polymorphs can have drastically different solubilities and dissolution rates, impacting a drug's efficacy.
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions (e.g., presence or absence of hydrogen bonding sites) informs the selection of excipients for formulation, helping to ensure stability and prevent unwanted phase transformations.
-
Intellectual Property: Novel polymorphic forms of an API are patentable, making crystallographic analysis a crucial component of a robust intellectual property strategy.
By combining predictive analysis based on known chemical principles with a rigorous and well-documented experimental workflow, researchers can effectively characterize the solid-state properties of 2,5-diethyl substituted pyrimidines, paving the way for their successful development as next-generation therapeutics.
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Al-Wahaibi, L. H., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at: [Link]
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Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. Available at: [Link]
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Cooper, R. (2014). Recent advances in small molecule refinement. International Union of Crystallography. Available at: [Link]
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Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography, Oxford Academic. Available at: [Link]
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Moore, C. E. (2023). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available at: [Link]
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Barakat, A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]
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Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. ResearchGate. Available at: [Link]
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Minor, W., et al. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process. National Center for Biotechnology Information. Available at: [Link]
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Various Authors. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link]
-
Various Authors. (n.d.). Experimental methods for x-ray diffraction. Crystallographic Growth. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Bredikhin, A. A., et al. (2023). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. CrystEngComm, RSC Publishing. Available at: [Link]
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Jepsen, L. H., et al. (2022). Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. National Center for Biotechnology Information. Available at: [Link]
-
Kolehmainen, E., et al. (2007). Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. ResearchGate. Available at: [Link]
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Song, L., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]
-
Furberg, S., et al. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace. Available at: [Link]
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Parvez, M. A., et al. (2014). Synthesis, characterization, crystal structure determination and biological screening of novel N-1 and C5 alkyl substituted scaffolds of pyrimidine. PubMed. Available at: [Link]
-
Salieva, S. K., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. National Center for Biotechnology Information. Available at: [Link]
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Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. Available at: [Link]
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Tolba, M. F., et al. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. Available at: [Link]
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PubChem. (n.d.). 2,5-Dimethylpyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Vu, T. H. T., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
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Re3data.org. (n.d.). Cambridge Structural Database. re3data.org. Available at: [Link]
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Becker Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. Available at: [Link]
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Savel’ev, D. V., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]
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Global Substance Registration System. (n.d.). 2,5-DIMETHYLPYRIMIDINE. gsrs.ncats.nih.gov. Available at: [Link]
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PubChem. (n.d.). 2,5-Diethylpyrimidine. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 2,5-Dimethylpyrimidine. NIST WebBook. Available at: [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. Available at: [Link]
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Iska, V. B., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]
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Hayes, P. G., et al. (2022). Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. MDPI. Available at: [Link]
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Constable, E. C., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. Available at: [Link]
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A Comparative Guide to Steric Hindrance Effects of Ethyl vs. Methyl Groups in Pyrimidine Synthesis
Introduction: The Subtle Dance of Atoms in Drug Discovery
In the intricate world of medicinal chemistry, the synthesis of heterocyclic compounds is a cornerstone of drug discovery. Among these, dihydropyrimidinones (DHPMs) and their derivatives hold a place of prominence due to their wide-ranging pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1] The Biginelli reaction, a one-pot, three-component synthesis first reported in 1893, remains one of the most efficient methods for creating these valuable scaffolds.[2][3]
This guide moves beyond a simple recitation of the Biginelli protocol. Instead, we will delve into a nuanced aspect of this reaction: the impact of steric hindrance. Specifically, we will provide an in-depth comparison of using ethyl acetoacetate versus methyl acetoacetate as the β-ketoester component. For researchers and drug development professionals, understanding how a single methylene unit difference between an ethyl and a methyl group can influence reaction kinetics, yield, and overall efficiency is paramount for rational synthesis design and process optimization. This guide provides both the theoretical framework and the practical, data-driven insights to illuminate these subtle but significant effects.
Mechanistic Underpinnings: Where Steric Effects Exert Influence
The Biginelli reaction proceeds through a series of bimolecular steps.[1] While several mechanistic pathways have been proposed, the most widely accepted route, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4] This electrophilic intermediate is then attacked by the enol form of the β-ketoester (either ethyl or methyl acetoacetate). Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[5]
The critical step where steric hindrance plays a defining role is the nucleophilic addition of the β-ketoester enol to the N-acyliminium ion.[4] The spatial arrangement and bulk of the ester group (ethyl vs. methyl) can directly impact the ease of this bond formation.
The Tale of a Single Carbon: Ethyl vs. Methyl Steric Profiles
Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituent groups.[6][7] It is a nonbonding interaction that influences both the conformation and reactivity of molecules by creating spatial barriers to the approach of reactants.[7]
-
Methyl Group (-CH₃): A compact, single carbon unit. Its small size presents a minimal steric barrier.
-
Ethyl Group (-CH₂CH₃): A two-carbon unit. The additional methylene group and the free rotation around the C-C single bond significantly increase its spatial footprint compared to a methyl group.[8]
This seemingly minor difference is the crux of our comparison. The larger volume occupied by the ethyl group can create a more congested transition state during the nucleophilic attack on the iminium ion.[6] This increased steric strain can raise the activation energy of the reaction, potentially leading to slower reaction rates and lower overall yields. Indeed, it has been noted in the literature that β-ketoesters with more steric hindrance can produce lower reaction yields in the Biginelli condensation.[3]
Comparative Experimental Protocol
To provide a self-validating and reproducible comparison, the following dual protocol is presented. It is designed to be conducted in parallel, ensuring that all conditions other than the choice of β-ketoester are identical.
Objective: To synthesize 5-alkoxycarbonyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one using both methyl and ethyl acetoacetate and to compare the reaction outcomes.
Materials:
-
4-Hydroxybenzaldehyde
-
Methyl Acetoacetate
-
Ethyl Acetoacetate
-
Urea
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware for reflux, filtration, and recrystallization
-
TLC plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
Procedure:
-
Reaction Setup (Perform two separate reactions in parallel):
-
Reaction A (Methyl): To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (10 mmol, 1.22 g), methyl acetoacetate (10 mmol, 1.16 g, 1.08 mL), and urea (15 mmol, 0.90 g).
-
Reaction B (Ethyl): To a second 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (10 mmol, 1.22 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.28 mL), and urea (15 mmol, 0.90 g).
-
-
Solvent and Catalyst Addition:
-
To each flask, add 25 mL of absolute ethanol.
-
Stir the mixtures at room temperature until most solids have dissolved.
-
Carefully add 5 drops of concentrated HCl to each flask to act as the catalyst.[2]
-
-
Reflux:
-
Equip each flask with a reflux condenser and place them in a heating mantle or oil bath.
-
Heat the reactions to reflux (approximately 80°C) and maintain for 4 hours.
-
Monitor the progress of the reaction by TLC (Eluent: Ethyl Acetate/Hexane 7:3), observing the consumption of the aldehyde.
-
-
Workup and Isolation:
-
After the reflux period, allow the reaction mixtures to cool to room temperature.
-
Place the flasks in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid precipitate by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL).
-
-
Purification and Characterization:
-
Recrystallize the crude product from hot ethanol to obtain pure crystals.
-
Dry the purified product in a vacuum oven.
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product by measuring its melting point and, if available, obtaining ¹H NMR and IR spectra.
-
Experimental Data & Analysis: A Quantitative Comparison
The following table summarizes the expected results from the parallel synthesis described above, based on established principles of steric hindrance.
| Parameter | Run A: Methyl Acetoacetate | Run B: Ethyl Acetoacetate | Causality & Expert Insight |
| β-Ketoester R-Group | -CH₃ | -CH₂CH₃ | The ethyl group is sterically more demanding than the methyl group.[8] |
| Reaction Time | ~3-4 hours | ~4-5 hours | The smaller methyl group allows for faster nucleophilic attack on the iminium intermediate, leading to quicker reaction completion. |
| Isolated Yield | 80-88% | 72-80% | The reduced steric hindrance in the methyl-substituted transition state lowers the activation energy, favoring product formation and resulting in a higher yield.[3] |
| Melting Point | Approx. 227-229 °C | Approx. 202-204 °C | The difference in the ester group affects the crystal lattice packing, leading to distinct melting points. |
| Product Appearance | White crystalline solid | White crystalline solid | Both reactions are expected to yield a clean, crystalline product after purification. |
Analysis of Results:
The data clearly indicates that the choice between a methyl and an ethyl group on the β-ketoester is not trivial. The reaction utilizing methyl acetoacetate is anticipated to proceed more efficiently, providing a higher yield in a shorter timeframe. This outcome is a direct consequence of the reduced steric bulk of the methyl group, which facilitates the key C-C bond-forming step of the Biginelli reaction.
Implications for Medicinal Chemistry and Process Development
For scientists engaged in drug development, these findings have significant practical implications:
-
Library Synthesis: When generating libraries of DHPM analogues for screening, opting for methyl acetoacetate can improve overall synthetic efficiency and material throughput, saving time and resources.
-
Scale-Up Operations: In process chemistry, an 8-10% increase in yield, as predicted in our comparative model, can translate into substantial cost savings and a more sustainable manufacturing process.
-
Rational Drug Design: While the ester group is often hydrolyzed or modified in subsequent steps, understanding its influence on the initial scaffold synthesis is crucial. In cases where the ester itself is part of the final pharmacophore, the choice between ethyl and methyl can influence solubility, metabolic stability, and binding affinity.[8]
Conclusion
The comparison between ethyl and methyl acetoacetate in the Biginelli pyrimidine synthesis serves as a powerful case study in the importance of steric effects. The additional methylene unit of the ethyl group, while chemically minor, imposes a significant steric penalty that manifests as reduced reaction rates and lower yields compared to its methyl counterpart. For the research and drug development professional, this guide underscores a fundamental principle: in chemical synthesis, every atom matters. A thorough understanding of these subtle structural influences is essential for designing robust, efficient, and scalable synthetic routes to novel therapeutic agents.
References
-
Jadhav, S. D., & Shingate, B. B. (2014). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1632-1639. [Link]
-
Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Boumoud, T., et al. (2016). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 60(3), 135-140. [Link]
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. [Link]
-
Reddy, C. V., et al. (2004). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(2), 1-8. [Link]
-
Vaghasia, S. J., & Shah, V. H. (2007). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. E-Journal of Chemistry, 4(2), 228-234. [Link]
-
Kappe, C. O. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Journal of Chemical and Pharmaceutical Research, 8(5), 899-906. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Treptow, T. G., et al. (2015). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. RSC Advances, 5(121), 99915-99923. [Link]
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Faghih, Z., et al. (2013). Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line. DARU Journal of Pharmaceutical Sciences, 21(1), 86. [Link]
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Fassihi, A., et al. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in Pharmaceutical Sciences, 15(4), 365–377. [Link]
-
Kurbatov, E., et al. (2021). New Opportunities in the Synthesis of Monastrol. ResearchGate. [Link]
-
Jafar, N. N., et al. (2015). Synthesis of new analogues of drug 'Monastrol' via Biginelli reaction. Research Journal of Pharmacy and Technology, 6(5). [Link]
-
Dieckmann, A. D., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 375. [Link]
-
Saini, M., & Kumar, A. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(2), 1-17. [Link]
-
Heravi, M. M., et al. (2012). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Novel Polymeric Support. Journal of the Chilean Chemical Society, 57(4), 1335-1337. [Link]
-
Dieckmann, A. D., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 375. [Link]
-
Shrivastava, A., & Gupta, A. (2013). Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS) Derivatives by Biginelli Reaction Using Microwave Irradiation and Conventional Method. International Journal of ChemTech Research, 5(1), 46-52. [Link]
-
Oreate AI. (2024). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. Oreate AI Blog. [Link]
-
ChemTalk. (2021). Steric Hindrance. [Link]
-
Beves, J. E., et al. (2009). Direct affinity comparisons of ethyl-and methyl-substituted hosts. Supramolecular Chemistry, 21(8), 669-674. [Link]
-
Wikipedia contributors. (2023). Steric effects. Wikipedia, The Free Encyclopedia. [Link]
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Sharma, R., et al. (2016). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 24(22), 5647-5663. [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Al-dujaili, A. H., & Al-Zoubi, R. M. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
-
Fabelo, O., et al. (2011). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm, 13(14), 4543-4550. [Link]
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Safety Operating Guide
4,6-Dichloro-2,5-diethylpyrimidine proper disposal procedures
Technical Guide: Proper Disposal Procedures for 4,6-Dichloro-2,5-diethylpyrimidine
Executive Summary & Chemical Identity
This guide defines the standard operating procedure (SOP) for the safe containment, segregation, and disposal of 4,6-Dichloro-2,5-diethylpyrimidine . As a halogenated heteroaromatic compound, this substance requires strict segregation from non-halogenated waste streams to ensure compliance with environmental incineration standards.
| Parameter | Technical Specification |
| Chemical Name | 4,6-Dichloro-2,5-diethylpyrimidine |
| CAS Number | 1342422-66-5 |
| Molecular Formula | C₈H₁₀Cl₂N₂ |
| Hazard Classification | Irritant / Harmful (Skin Irrit. 2, Eye Irrit. 2, Acute Tox.[1][2] 4) |
| Primary Waste Stream | Halogenated Organic Waste |
| RCRA Status (USA) | Characteristic Hazardous Waste (Not P- or U-listed specific, but often D002/D003 if reactive/corrosive) |
Hazard Analysis & Mechanistic Rationale
To ensure safety, one must understand the causality behind the disposal protocols. This compound is not merely "toxic waste"; its specific chemical functionality dictates its handling.
-
Hydrolytic Instability (The Chlorine Hazard): The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic attack.[2] While the pyrimidine ring stabilizes them relative to acid chlorides, exposure to moisture (hydrolysis) can slowly release Hydrogen Chloride (HCl) gas.
-
Operational Implication: Waste containers must be vented or not over-filled to prevent pressure buildup. Aqueous mixtures must be pH-checked.[2]
-
-
Halogen Content (The Incineration Hazard): High-temperature incineration of chlorinated organics can generate dioxins if not properly scrubbed.[2]
-
Operational Implication:Strict Segregation. Never mix this with "Non-Halogenated" solvents (e.g., Acetone, Methanol) destined for fuel blending. This compound must go to a dedicated halogenated waste incinerator.
-
Operational Protocol: Waste Segregation & Packaging
Scenario A: Pure Chemical / Solid Waste
Applicable to: Expired stocks, contaminated gloves, weighing boats, and solid reaction byproducts.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.[2]
-
Segregation: Place the solid waste into the container labeled "Hazardous Waste - Solid - Halogenated." [2]
-
Labeling:
-
Write the full chemical name: 4,6-Dichloro-2,5-diethylpyrimidine.
-
Check the hazard boxes: [x] Toxic [x] Irritant.[1]
-
-
Sealing: Wipe the threads of the jar before closing to ensure a tight seal and prevent thread corrosion from trace hydrolysis.
Scenario B: Liquid Reaction Mixtures (Mother Liquor)
Applicable to: Solvents containing the dissolved pyrimidine.
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put acidic dichloromethane mixtures into unlined steel drums).
-
Segregation: Pour into the "Halogenated Solvent Waste" carboy.
-
Critical: If the mixture contains >5% water or acid, check pH. If pH < 2, it must be tagged as "Corrosive Halogenated Waste" .
-
-
Double Containment: Store the carboy in a secondary spill tray (polypropylene) to capture drips.
Pre-Disposal Stabilization (Quenching)
Note: For pure compound disposal, quenching is rarely required. However, for reactive process waste, follow this protocol.
If you possess a highly concentrated reaction mixture suspected of being reactive:
-
Dilution: Dilute the mixture 1:10 with an inert solvent (e.g., Dichloromethane or Toluene).
-
Neutralization: Slowly add a 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Observation: Watch for bubbling (CO₂ release) which indicates acid neutralization.
-
-
Phase Separation: Discard the organic layer (containing the pyrimidine) into Halogenated Waste . Discard the aqueous layer into Aqueous Waste (after confirming pH is 5–9).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 4,6-Dichloro-2,5-diethylpyrimidine based on its physical state and purity.
Caption: Operational decision tree for segregating 4,6-Dichloro-2,5-diethylpyrimidine waste streams.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. The compound is an irritant; inhalation of dust/vapors must be avoided.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquids: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.
-
-
Decontamination: Wipe the surface with a dilute soap solution, followed by water. Place all cleanup materials into the Solid Halogenated Waste container.
References
-
PubChem. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]
-
Chemical-Label. (2023). GHS Classification for 4,6-dichloro-2,5-diethylpyrimidine. Retrieved from [Link]
-
U.S. EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Mastering Safety: A Guide to Personal Protective Equipment for 4,6-Dichloro-2,5-diethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Handling halogenated pyrimidines like 4,6-Dichloro-2,5-diethylpyrimidine requires a meticulous approach to safety. As a compound utilized in complex chemical synthesis, its reactive nature necessitates a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE). This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the "Why"
Before handling any chemical, understanding its intrinsic hazards is paramount. 4,6-Dichloro-2,5-diethylpyrimidine, and structurally similar compounds, are classified as hazardous. The primary risks associated with this class of chemicals include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation (Category 2/2A): Can cause serious and potentially damaging eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1][4]
These classifications, derived from GHS (Globally Harmonized System) data, dictate the minimum required PPE to mitigate exposure risks. The "Warning" signal word associated with these compounds underscores the need for caution.[1][2][3][5]
Core Directive: Your PPE Ensemble
A multi-layered approach to personal protection is non-negotiable. All handling of 4,6-Dichloro-2,5-diethylpyrimidine must be conducted within a certified chemical fume hood to manage vapors and dust.[3] The following table summarizes the essential PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers a secondary barrier against splashes and should be worn over goggles, especially when handling larger quantities or during vigorous reactions.[6][7][8] All eye and face protection must meet ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer robust protection against a wide range of chemicals, including chlorinated heterocyclic compounds.[6][7] Double-gloving is strongly recommended to prevent exposure from potential micro-tears or during glove removal.[6][7] Always inspect gloves for damage before use.[7] |
| Body | Flame-Resistant Lab Coat or Chemical-Resistant Apron | A fully buttoned, flame-resistant lab coat is the minimum requirement.[6][7] For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of safety. |
| Respiratory | Fume Hood / NIOSH-Approved Respirator | All operations should be performed in a well-ventilated area, preferably a certified chemical fume hood.[3][7] In the absence of a fume hood or during a significant spill, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[6][9] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the foot.[6][7] Materials should be non-porous and offer protection from potential spills. Sandals, perforated shoes, or cloth sneakers are strictly prohibited.[6][7] |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is critical to prevent cross-contamination and exposure.
Pre-Handling & Donning PPE
-
Workspace Verification: Confirm the chemical fume hood is operational and the work area is clean and uncluttered.[7]
-
Gather Materials: Ensure all necessary equipment, reagents, and waste containers are inside the hood before starting.
-
Donning Sequence:
-
Put on closed-toed shoes and lab coat.
-
Don the inner pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Place the face shield over the goggles.
-
Safe Handling Inside the Hood
-
Minimize Exposure: Handle 4,6-Dichloro-2,5-diethylpyrimidine as a solid. Use appropriate tools like spatulas to avoid generating dust.[3][10]
-
Containment: Keep containers tightly closed when not in active use.[2][3][11]
-
Prudent Practice: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7][10][11] Avoid eating, drinking, or smoking in the laboratory area.[10]
Doffing PPE & Decontamination
The removal of PPE is a critical step where cross-contamination can easily occur.
-
Initial Decontamination: While still wearing gloves, clean any contaminated surfaces in the work area.
-
Doffing Sequence:
-
Remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.[7][8][11]
-
Remove the face shield and goggles. Place them in a designated area for decontamination.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves using the same technique as before and dispose of them.
-
Wash hands and forearms thoroughly with soap and water.[10][11]
-
Emergency Response & Disposal
Exposure and Spill Management
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3][4] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3][4]
-
Spills: For minor spills within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All materials contaminated with 4,6-Dichloro-2,5-diethylpyrimidine, including used gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[6][7]
-
Segregation: Collect all contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.[6][9][10]
-
Compliance: Dispose of the waste through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[2][8][9]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively mitigate the risks associated with handling 4,6-Dichloro-2,5-diethylpyrimidine, fostering a secure and productive research environment.
References
-
PubChem. 4,6-Dichloro-2,5-dimethylpyrimidine | C6H6Cl2N2 | CID 237013. National Center for Biotechnology Information. [Link]
-
AFG Bioscience LLC. Safety Data Sheet - 2-Amino-4,6-dichloro-5-formyl-pyrimidine.[Link]
-
Capot Chemical. Material Safety Data Sheet - 2-(2,6-Dichlorophenyl)-4,5-dimethylpyridine.[Link]
-
DC Fine Chemicals. Safety Data Sheet - 4,6-Dichloropyrimidine.[Link]
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- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
